molecular formula C12H17BrN2O B13208244 1-[2-(3-Bromophenoxy)ethyl]piperazine

1-[2-(3-Bromophenoxy)ethyl]piperazine

Cat. No.: B13208244
M. Wt: 285.18 g/mol
InChI Key: FBZVPBWIPKFXRJ-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenoxy)ethyl]piperazine is a useful research compound. Its molecular formula is C12H17BrN2O and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(3-Bromophenoxy)ethyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3-Bromophenoxy)ethyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15/h1-3,10,14H,4-9H2

InChI Key

FBZVPBWIPKFXRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC2=CC(=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of 1-[2-(3-Bromophenoxy)ethyl]piperazine, a synthetic intermediate of significant interest in medicinal chemistry. The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] The presence of a bromophenyl group offers a versatile handle for further chemical modification through cross-coupling reactions, making this compound a valuable building block for creating diverse molecular libraries.[1] This guide details the compound's physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and discusses its applications in drug discovery. Multiple CAS Numbers have been associated with this compound and its salt forms, highlighting the importance of precise identifier usage in research and procurement.

Compound Identification and Physicochemical Properties

1-[2-(3-Bromophenoxy)ethyl]piperazine is a disubstituted piperazine derivative. The core structure features a piperazine ring linked via an ethyl-oxy bridge to a bromine-substituted phenyl ring at the meta position. This arrangement imparts specific steric and electronic properties that are crucial for its utility as a synthetic precursor.

Several CAS (Chemical Abstracts Service) numbers are associated with this chemical entity, corresponding to its free base and salt forms. It is critical for researchers to use the correct identifier for the specific material required.

Table 1: Core Physicochemical Data

PropertyValueComments / Source
Chemical Name 1-[2-(3-Bromophenoxy)ethyl]piperazineIUPAC Nomenclature
CAS Number 1002600-98-7 (Free Base)[4]Most common identifier for the parent compound.
CAS Number 1193388-83-8 (Dihydrochloride Salt)[5]Dihydrochloride salt form.
Molecular Formula C₁₂H₁₇BrN₂O (Free Base)[5]Derived from structural analysis.
Molecular Weight 285.18 g/mol (Free Base)Calculated from atomic weights.
Molecular Formula C₁₂H₁₉BrCl₂N₂O (Dihydrochloride Salt)[5]Includes two HCl adducts.
Molecular Weight 358.10 g/mol (Dihydrochloride Salt)[5]Calculated from atomic weights.
Appearance Typically a solid at room temperature.Based on related bromophenylpiperazine compounds.[6][7]
Solubility Soluble in organic solvents like DMSO and ethanol; limited water solubility.[7]Typical for halogenated organic compounds.

Synthesis and Manufacturing

The synthesis of 1-[2-(3-Bromophenoxy)ethyl]piperazine is typically achieved via a nucleophilic substitution reaction. The most common and industrially scalable approach involves the coupling of 3-bromophenol with a piperazine derivative bearing a leaving group on its ethyl side chain, or vice versa.

Retrosynthetic Rationale

The primary disconnection for retrosynthesis occurs at the ether linkage, suggesting 3-bromophenol and an N-substituted piperazine as key starting materials. An alternative disconnection at the piperazine nitrogen suggests piperazine itself and a 2-(3-bromophenoxy)ethyl halide. The latter is often preferred for its directness and control over mono-alkylation, especially when using a large excess of piperazine or a protected piperazine.

Detailed Laboratory Protocol: Williamson Ether Synthesis

This protocol describes the synthesis starting from 3-bromophenol and N-(2-chloroethyl)piperazine. The causality behind each step is explained to ensure reproducibility and understanding.

Reaction Scheme: 3-Bromophenol + N-(2-Chloroethyl)piperazine → 1-[2-(3-Bromophenoxy)ethyl]piperazine

Materials:

  • 3-Bromophenol

  • N-Boc-piperazine (as a precursor for the chloroethyl derivative)

  • 2-Chloroacetyl chloride

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation of 1-(2-Chloroethyl)piperazine: This intermediate is often prepared from N-Boc-piperazine.

    • Rationale: Using Boc-protected piperazine allows for mono-functionalization. The Boc group can be removed later if the free secondary amine is desired. A more direct, albeit potentially less clean, approach is using a large excess of piperazine with 1-bromo-2-chloroethane.

  • Deprotonation of Phenol:

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-bromophenol (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic sodium phenoxide. The reaction is exothermic and produces flammable H₂ gas, necessitating an inert atmosphere and controlled addition at 0 °C.

  • Nucleophilic Substitution:

    • To the generated phenoxide solution, add a solution of 1-(2-chloroethyl)piperazine (1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours.

    • Causality: The phenoxide anion attacks the electrophilic carbon of the chloroethyl group in a classic Sₙ2 reaction. Heating is required to overcome the activation energy of the reaction. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (Na⁺) without solvating the nucleophile, thus enhancing its reactivity.

  • Work-up and Extraction:

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and cautiously quench by slow addition of water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash sequentially with water (2x) and brine (1x).

    • Causality: Quenching deactivates any remaining NaH. The aqueous washes remove the DMF and inorganic salts. Brine helps to break up emulsions and remove residual water from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-5% triethylamine to prevent the amine from streaking on the acidic silica).

    • Causality: Chromatography separates the desired product from unreacted starting materials and byproducts. The addition of a basic modifier like triethylamine is crucial when purifying amines on silica to ensure a sharp elution profile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Purification SM1 3-Bromophenol Deprotonation Deprotonation (NaH, DMF, 0°C) SM1->Deprotonation SM2 1-(2-Chloroethyl)piperazine SN2 Nucleophilic Substitution (Heat, 4-12h) SM2->SN2 Deprotonation->SN2 Sodium 3-bromophenoxide Workup Aqueous Work-up & Extraction SN2->Workup Crude Product Purify Column Chromatography Workup->Purify Final 1-[2-(3-Bromophenoxy)ethyl]piperazine Purify->Final

Caption: Williamson ether synthesis workflow for 1-[2-(3-Bromophenoxy)ethyl]piperazine.

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.[8]

Table 2: Standard Analytical Methods

TechniquePurposeExpected Results
¹H & ¹³C NMR Structural ElucidationSignals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), the ethyl bridge protons, and the non-equivalent piperazine protons. Carbon NMR will show distinct peaks for each carbon environment.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak (M+) and/or protonated molecule ([M+H]+) corresponding to the calculated molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorptions for C-O-C (ether) stretching, Ar-H stretching, C-H (aliphatic) stretching, and C-Br stretching.
HPLC/GC Purity AssessmentA single major peak indicating high purity. The method can be validated for quantifying impurities. HPLC is often preferred for its compatibility with non-volatile compounds.
Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Structural Confirmation cluster_chromatography Purity & Identity cluster_result Final Validation Sample Synthesized Product NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC-UV/MS Sample->HPLC Identity Identity Confirmed NMR->Identity MS->Identity Purity Purity >98% HPLC->Purity

Caption: Standard analytical workflow for quality control of the target compound.

Applications in Research and Drug Development

The true value of 1-[2-(3-Bromophenoxy)ethyl]piperazine lies in its role as a versatile scaffold in medicinal chemistry. The phenylpiperazine motif is a privileged structure known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1]

Use as a Synthetic Intermediate

The bromine atom on the phenyl ring is a key functional handle for introducing further molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: To introduce new aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: To form new C-N bonds.

  • Sonogashira Coupling: To introduce alkyne functionalities.

This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[3]

Potential Pharmacological Significance

Many approved drugs contain the arylpiperazine ether scaffold. For example, derivatives are explored as treatments for depression, anxiety, and psychosis.[1][9] The specific 3-bromo substitution pattern of this compound makes it a precursor for molecules analogous to drugs like Vortioxetine or Flibanserin, which feature complex aryl ether structures linked to a piperazine ring.[9]

Hypothetical Target Pathway

Derivatives synthesized from this scaffold could potentially modulate neurotransmitter systems. For instance, many arylpiperazines are known to act as antagonists or partial agonists at serotonin receptors like 5-HT₁ₐ and 5-HT₂ₐ.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Serotonin Receptor (e.g., 5-HT1A) G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates Ligand Arylpiperazine Derivative Ligand->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response

Caption: A potential signaling pathway targeted by arylpiperazine derivatives.[1]

Safety and Handling

As with all brominated organic compounds, 1-[2-(3-Bromophenoxy)ethyl]piperazine should be handled with appropriate care in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Consult the Material Safety Data Sheet (MSDS) for specific handling, storage, and disposal information. The compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[10]

References

  • Appchem. Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- | 1308596-49-7. Appchem. Available at: [Link]

  • PubChem. 1-[2-(4-Bromophenoxy)ethyl]piperidine | C13H18BrNO | CID 867195. PubChem. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • RSC Publishing. Analytical Methods. RSC Publishing. Available at: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • OPUS at UTS. Analytical Methods. OPUS at UTS. Available at: [Link]

  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. NTU Journal. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

biological activity of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profile and Therapeutic Potential of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Executive Summary

1-[2-(3-Bromophenoxy)ethyl]piperazine (CAS: 1002600-98-7) is a specialized nitrogen-containing heterocycle serving as a privileged scaffold in medicinal chemistry.[1][2] Structurally characterized by a piperazine ring tethered to a 3-bromophenyl ether via an ethyl linker, this compound acts as a critical pharmacophore for developing agents targeting the Central Nervous System (CNS) and cardiovascular pathways. Its structural motifs—specifically the aryloxyalkyl moiety—confer intrinsic affinity for serotonergic (5-HT) and alpha-adrenergic receptors, while recent studies suggest potential utility in modulating oxidative stress. This guide details its chemical properties, biological mechanisms, and experimental protocols for research application.[3][4][5][6]

Chemical Identity & Physicochemical Profile

This compound functions as a "linker-tail" intermediate, providing both a basic amine center (piperazine) and a lipophilic aromatic domain (bromophenyl) essential for receptor pocket occupancy.

PropertySpecification
IUPAC Name 1-[2-(3-Bromophenoxy)ethyl]piperazine
CAS Number 1002600-98-7 (Free Base) / 1193388-83-8 (2HCl)
Molecular Formula C₁₂H₁₇BrN₂O
Molecular Weight 285.18 g/mol
LogP (Predicted) ~2.8 (Lipophilic, BBB permeable)
pKa ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine)
Key Functional Groups Secondary amine (nucleophile), Aryl ether (H-bond acceptor), Aryl bromide (Halogen bond donor)

Pharmacological Significance & Mechanism of Action

The is defined by its role as a bi-functional pharmacophore . It is rarely used as a monotherapy but rather as the "anchor" moiety in larger drug molecules (e.g., phenylpiperazine antidepressants).

Receptor Binding Profile (The Aryloxyalkylpiperazine Scaffold)

This specific scaffold is a known bioisostere for the "tail" regions of several clinical agents. The 3-bromophenoxy group mimics the lipophilic domains found in:

  • 5-HT1A Receptor Ligands: The ethyl-linker distance places the basic piperazine nitrogen and the aromatic ring in an optimal conformation to interact with Asp116 and Phe361 residues in the 5-HT1A binding pocket.

  • Alpha-1 Adrenergic Antagonists: Similar to Naftopidil , the phenoxyethyl-piperazine moiety binds to the alpha-1 adrenoceptor, mediating vasodilation. The 3-bromo substitution enhances hydrophobic interaction compared to unsubstituted analogs.

Modulation of Oxidative Stress

Research into 1-(phenoxyethyl)-piperazine derivatives has highlighted their potential as antioxidants.[7][8] The piperazine ring can act as a radical scavenger, while the phenoxy group modulates the redox potential.

  • Mechanism: Direct scavenging of reactive oxygen species (ROS) and modulation of Superoxide Dismutase (SOD) activity.

  • SAR Insight: While methyl-substituted analogs show higher antioxidant capacity, the halogenated (bromo/chloro) derivatives often exhibit greater metabolic stability, making them better candidates for in vivo hypotensive agents despite slightly lower radical scavenging rates [1].

Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) of the molecule.

SAR_Analysis Compound 1-[2-(3-Bromophenoxy)ethyl]piperazine Piperazine Piperazine Ring (Basic Center) Compound->Piperazine Linker Ethyl Ether Linker (Flexible Spacer) Compound->Linker Phenyl 3-Bromophenyl Group (Lipophilic Domain) Compound->Phenyl Target1 5-HT1A Receptor (Asp116 Interaction) Piperazine->Target1 Ionic Bond Target3 Antioxidant Activity (Radical Scavenging) Piperazine->Target3 e- Donor Linker->Target1 Optimal Distance (2C) Phenyl->Target1 Halogen Bonding (Br) Target2 Alpha-1 Adrenoceptor (Hydrophobic Pocket) Phenyl->Target2 Pi-Pi Stacking

Figure 1: Pharmacophore mapping of 1-[2-(3-Bromophenoxy)ethyl]piperazine highlighting key structural domains and their corresponding biological targets.

Experimental Protocols

To validate the biological activity of this compound, researchers should employ the following standardized workflows.

Synthesis of the Intermediate

Context: High-purity synthesis is required to avoid contamination with bis-alkylated byproducts which can alter binding data.

  • Reagents: 3-Bromophenol, 1,2-Dibromoethane, Piperazine (excess), K₂CO₃, Acetone/Acetonitrile.

  • Step 1 (Etherification): Reflux 3-bromophenol with 1,2-dibromoethane (3 equiv.) and K₂CO₃ in acetone for 12 hours. Isolate 1-(2-bromoethoxy)-3-bromobenzene.

  • Step 2 (Amination): React the intermediate from Step 1 with excess piperazine (5 equiv.) in acetonitrile at 80°C for 6 hours. The excess piperazine prevents the formation of the symmetrical dimer.

  • Purification: Acid-base extraction followed by conversion to the dihydrochloride salt using HCl/Ethanol.

5-HT1A Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the compound or its derivatives.[6]
  • Source Tissue: Rat hippocampal membranes or CHO cells expressing human 5-HT1A.

  • Radioligand: [³H]-8-OH-DPAT (0.5 nM).

  • Non-specific Binding: Defined by 10 µM Serotonin (5-HT).

  • Protocol:

    • Incubate membrane preparation (50 µg protein) with [³H]-8-OH-DPAT and varying concentrations of 1-[2-(3-Bromophenoxy)ethyl]piperazine (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

    • Incubate at 25°C for 60 minutes.

    • Terminate by rapid filtration through GF/B glass fiber filters.

    • Count radioactivity via liquid scintillation.

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Antioxidant Capacity Assay (DPPH Method)

Objective: Assess the radical scavenging potential cited in phenoxyethyl-piperazine literature [1].

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Add 100 µL of compound solution (varying concentrations) to 100 µL of DPPH solution.

  • Incubate in darkness at room temperature for 30 minutes.

  • Measure absorbance at 517 nm.

  • Result: A decrease in absorbance indicates radical scavenging activity.

Therapeutic Applications & Future Directions

The primary utility of 1-[2-(3-Bromophenoxy)ethyl]piperazine lies in Fragment-Based Drug Discovery (FBDD) .

Application AreaRole of the Compound
Antidepressants Precursor for "Dual Action" agents (SSRI + 5-HT1A partial agonism). The 3-bromo group improves metabolic stability against ring hydroxylation.
Antipsychotics Linker-tail moiety for D2/5-HT2A antagonists. Used to fine-tune the lipophilicity (

) of the final drug candidate.
Hypertension Building block for alpha-1 blockers. The phenoxyethyl chain provides selectivity for alpha-1 over alpha-2 receptors.

Synthesis Workflow Diagram:

Synthesis_Workflow Start 3-Bromophenol Step1 Etherification (1,2-Dibromoethane, K2CO3) Start->Step1 Inter Intermediate: 1-(2-bromoethoxy)-3-bromobenzene Step1->Inter Step2 N-Alkylation (Excess Piperazine, MeCN) Inter->Step2 Product Final Product: 1-[2-(3-Bromophenoxy)ethyl]piperazine Step2->Product

Figure 2: Synthetic pathway for the production of high-purity 1-[2-(3-Bromophenoxy)ethyl]piperazine.

References

  • Jagiellonian University Medical College. (2006).[7] Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1002600-98-7. Available at: [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

Sources

Technical Guide: Cellular Screening Protocols for 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial Screening of 1-[2-(3-Bromophenoxy)ethyl]piperazine in Cell Lines Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers & Application Scientists

Executive Summary & Compound Profile

1-[2-(3-Bromophenoxy)ethyl]piperazine represents a classic "privileged scaffold" in medicinal chemistry, specifically within the phenylpiperazine class. Structurally, it consists of a piperazine ring linked via an ethyl ether chain to a brominated phenyl group.

This pharmacophore is highly characteristic of ligands targeting G-Protein Coupled Receptors (GPCRs) in the Central Nervous System (CNS), particularly:

  • Serotonin Receptors (5-HT): Specifically 5-HT1A (agonist potential) and 5-HT2A (antagonist potential).

  • Adrenergic Receptors:

    
    -1 adrenergic antagonism.
    
  • Dopamine Receptors: D2/D3 modulation.

This guide provides a standardized, self-validating workflow to screen this compound. The objective is two-fold: first, to establish a safety window via cytotoxicity profiling, and second, to interrogate functional activity at its most probable biological targets (5-HT receptors).

Phase I: Compound Preparation & Physicochemical Management

Before cellular introduction, the compound must be solubilized without inducing solvent-based toxicity.

Solubility & Stock Preparation

The lipophilic nature of the bromophenoxy group suggests low aqueous solubility.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Stock Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "0.5% Rule"

To ensure experimental integrity, the final concentration of DMSO in the cell culture well must never exceed 0.5% (v/v) . Higher concentrations induce membrane permeabilization and artifacts in GPCR signaling.

  • Calculation: For a 10

    
    M final assay concentration, dilute the 10 mM stock 1:1000 into the assay buffer.
    

Phase II: Cytotoxicity Profiling (The Safety Gate)

Before functional screening, we must differentiate specific receptor activity from non-specific cell death. We utilize two distinct cell lines to assess hepatotoxicity (metabolic liability) and neurotoxicity (target tissue safety).

Cell Line Selection
Cell LineTissue OriginRationaleCulture Media
HepG2 Liver (Hepatocellular carcinoma)Standard for metabolic toxicity and CYP450 interaction.DMEM + 10% FBS + 1% Pen/Strep
SH-SY5Y NeuroblastomaCNS model; relevant for neuro-active piperazines.DMEM/F12 (1:1) + 10% FBS
Protocol: ATP-Based Viability Assay (CellTiter-Glo®)

Rationale: ATP quantification is more sensitive and less prone to chemical interference than colorimetric MTT/MTS assays for this class of compounds.

Step-by-Step Workflow:

  • Seeding: Plate cells in 384-well white opaque plates (HepG2: 2,000 cells/well; SH-SY5Y: 5,000 cells/well).

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

    
    .
    
  • Dosing: Add 1-[2-(3-Bromophenoxy)ethyl]piperazine in a 10-point dose-response curve (Range: 0.1 nM to 100

    
    M).
    
    • Negative Control: 0.5% DMSO.

    • Positive Control:[1] Staurosporine (1

      
      M) or Digitonin (30 
      
      
      
      g/mL).
  • Exposure: Incubate for 48 hours.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio with media), shake for 2 mins, incubate 10 mins, and read Luminescence.

Data Interpretation:

  • Calculate CC

    
      (Cytotoxic Concentration 50%).
    
  • Pass Criteria: CC

    
     should be 
    
    
    
    M to proceed to functional screening.

Phase III: Functional Screening (Target Engagement)

Given the phenylpiperazine scaffold, the primary screening targets are the 5-HT1A (G


i-coupled) and 5-HT2A  (G

q-coupled) receptors.
Workflow Logic (DOT Diagram)

ScreeningWorkflow Start Compound: 1-[2-(3-Bromophenoxy)ethyl]piperazine Solubility Solubility Check (DMSO Stock) Start->Solubility ToxScreen Phase II: Cytotoxicity (HepG2/SH-SY5Y) Solubility->ToxScreen Decision1 CC50 > 10 µM? ToxScreen->Decision1 Stop STOP: Compound Toxic Decision1->Stop No FuncScreen Phase III: Functional GPCR Screening Decision1->FuncScreen Yes Gi_Path Pathway A: Gi (cAMP) Target: 5-HT1A FuncScreen->Gi_Path Gq_Path Pathway B: Gq (Calcium) Target: 5-HT2A FuncScreen->Gq_Path Validation Hit Validation (IC50/EC50) Gi_Path->Validation Gq_Path->Validation

Figure 1: Decision-tree workflow for screening phenylpiperazine derivatives. Note the critical "Go/No-Go" toxicity gate.

Protocol A: G i Signaling (cAMP Inhibition)

Target: 5-HT1A Receptor.[2][3] Mechanism: Agonists inhibit Forskolin-induced cAMP production. Cell Line: CHO-K1 stably expressing human 5-HT1A.

  • Sensor: Use a cAMP biosensor (e.g., GloSensor™ or HTRF cAMP).

  • Stimulation:

    • Pre-incubate cells with the test compound (15 mins).

    • Add Forskolin (10

      
      M)  to stimulate Adenylyl Cyclase.
      
  • Readout: If the compound is an agonist, it will reduce the Forskolin-induced cAMP signal.

  • Controls:

    • Ref Agonist: Serotonin (5-HT) or 8-OH-DPAT.

    • Ref Antagonist: WAY-100635.

Protocol B: G q Signaling (Calcium Flux)

Target: 5-HT2A Receptor.[3][4] Mechanism: Ligand binding triggers IP3-mediated Ca


 release from the ER.
Cell Line: HEK293 stably expressing human 5-HT2A.[4]
  • Dye Loading: Load cells with Fluo-4 AM or Calcium 6 dye (sensitive fluorescent Ca

    
     indicators) for 45 mins at 37°C. Include Probenecid (2.5 mM)  to prevent dye leakage.
    
  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Inject compound via automated liquid handler (e.g., FLIPR).

  • Kinetics: Read fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

  • Mode Check:

    • Agonist Mode: Look for immediate fluorescence spike.

    • Antagonist Mode: Pre-incubate compound, then inject Serotonin (EC

      
       concentration). Look for suppression of the spike.
      
Mechanistic Pathway Visualization

GPCR_Pathways Ligand 1-[2-(3-Bromophenoxy)ethyl]piperazine R_5HT1A 5-HT1A Receptor (Gi-Coupled) Ligand->R_5HT1A ? R_5HT2A 5-HT2A Receptor (Gq-Coupled) Ligand->R_5HT2A ? Gi Gi Protein (Inhibitory) R_5HT1A->Gi Gq Gq Protein (Stimulatory) R_5HT2A->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC cAMP cAMP Levels AC->cAMP Decreases Ca Intracellular Ca2+ PLC->Ca Increases

Figure 2: Dual-pathway interrogation strategy. The compound is screened against both Gi (cAMP reduction) and Gq (Calcium release) pathways.

Data Analysis & Validation Standards

To ensure the assay is robust (Trustworthiness), you must calculate the Z-Factor for every plate.

Quality Control Metrics
  • Z-Factor:

    
    
    
    • Where

      
       is standard deviation and 
      
      
      
      is mean of positive (
      
      
      ) and negative (
      
      
      ) controls.
    • Requirement:

      
       is required for a valid screening run.
      
Hit Validation

If the compound shows


 activity at 10 

M:
  • Dose-Response: Run an 8-point curve (half-log dilutions).

  • Calculate Potency: Fit data to a 4-parameter logistic equation to derive IC

    
     (antagonist) or EC
    
    
    
    (agonist).
  • Selectivity Ratio: Compare IC

    
     at 5-HT2A vs. 5-HT1A. A ratio 
    
    
    
    indicates subtype selectivity.

References

  • Thomsen, W. (2005).[5] Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Retrieved from [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Dr. GPCR. (2025). High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. Retrieved from [Link]

Sources

spectroscopic analysis of 1-[2-(3-Bromophenoxy)ethyl]piperazine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Analysis of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Abstract

This technical guide provides a definitive analytical framework for 1-[2-(3-Bromophenoxy)ethyl]piperazine , a critical pharmacophore intermediate used in the synthesis of psychotropic agents (e.g., aripiprazole derivatives).[1][2][3] Unlike simple phenylpiperazines, this molecule contains a flexible ethyl ether linker that introduces specific rotational freedom and distinct spectral signatures. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a self-validating quality control (QC) workflow for drug development professionals.[2][3]

Structural Context & Synthetic Utility

The molecule consists of three distinct domains: the secondary amine piperazine ring (hydrophilic, basic), the ethyl ether linker (flexible spacer), and the 3-bromophenoxy moiety (lipophilic, electronic withdrawing).[2][3]

  • CAS Registry Number: 13672-91-8 (Generic reference for the free base/HCl salts)[3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 285.18 g/mol [2][3]

  • Key Synthetic Pathway: Typically synthesized via O-alkylation of 3-bromophenol with 1-(2-chloroethyl)piperazine or N-alkylation of piperazine with 1-bromo-3-(2-chloroethoxy)benzene.

Analytical Challenge: Differentiating the meta-substituted (3-bromo) isomer from the para (4-bromo) impurity is critical, as they have identical mass but distinct NMR coupling patterns.

Analytical Workflow (DOT Visualization)

The following workflow illustrates the critical path from crude synthesis to validated release, highlighting the "Gatekeeper" analytical methods.

AnalyticalWorkflow cluster_QC QC Gatekeepers Synthesis Crude Synthesis (Alkylation) Purification Purification (Column/Recrystallization) Synthesis->Purification IR FT-IR (Functional Check) Purification->IR Quick ID MS Mass Spec (LC-MS) (Isotope/MW Check) IR->MS Pass NMR 1H/13C NMR (Isomer Validation) MS->NMR Pass NMR->Purification Fail (Isomer/Impurity) Release Batch Release (>98% Purity) NMR->Release Pass

Figure 1: Integrated analytical workflow ensuring structural integrity before batch release.

Mass Spectrometry (The Fingerprint)

Mass spectrometry provides the most immediate confirmation of identity due to the unique isotopic signature of bromine.[3]

Isotopic Abundance (The "Twin Peaks")

Bromine exists naturally as


 (50.7%) and 

(49.3%).[1][2][3]
  • Diagnostic Feature: The molecular ion (

    
    ) will appear as a 1:1 doublet  separated by 2 mass units.[3]
    
  • Target m/z (ESI+): 285.05 (

    
    ) and 287.05 (
    
    
    
    ).[2]
Fragmentation Pathway

In ESI-MS/MS, the molecule typically fragments at the ether linkage or the ethyl-nitrogen bond.[3]

Fragment Ion (m/z)OriginMechanism
285/287

Parent Ion (Base Peak)
113 Piperazine-ethyl cationCleavage at Ether Oxygen
171/173 Bromophenoxy-ethyl cationCleavage at Nitrogen
99 N-methylpiperazine fragmentRing fragmentation (High Energy)

Expert Insight: If you observe a ratio of 3:1 (M:M+2), you likely have a chlorine contamination (from the chloroethyl precursor).[1][3] A 1:1 ratio is mandatory for the bromine product.[3]

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the ether linkage and the secondary amine (if not substituted at N4).[3]

  • Amine (

    
    ):  A medium, broad band at 3250–3350 cm⁻¹ .[2][3] (Disappears if N-alkylated or quaternary salt).
    
  • Ether (

    
    ):  Strong antisymmetric stretching at 1230–1250 cm⁻¹ .[2][3] This is the strongest non-fingerprint peak.[3]
    
  • Aromatic (

    
    ):  Sharp peaks at 1580 cm⁻¹  and 1475 cm⁻¹ .[3]
    
  • Aryl Halide (

    
    ):  A distinct fingerprint band at 680–750 cm⁻¹ .[1][2][3]
    
  • Aliphatic (

    
    ):  2800–2950 cm⁻¹ (Piperazine and ethyl linker).[2][3]
    

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the meta-isomer (3-bromo) from the ortho or para isomers.[3]

1H NMR (400 MHz, CDCl₃)

The spectrum is divided into the aliphatic region (piperazine + linker) and the aromatic region (phenoxy).[3]

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (2) 7.05 - 7.10 Singlet (t-like)1HIsolated between Br and O. Key identifier for meta.[1]
Ar-H (4) 7.10 - 7.15 Doublet (d)1HOrtho to Br, Para to O.
Ar-H (5) 7.15 - 7.20 Triplet (t)1HMeta to both substituents.[3]
Ar-H (6) 6.80 - 6.85 Doublet (dd)1HOrtho to O, Para to Br.[2][3] Shielded by Oxygen.[3]
O-CH₂ 4.05 Triplet (

Hz)
2HDeshielded by Oxygen.
N-CH₂ 2.75 Triplet (

Hz)
2HAdjacent to Nitrogen.[2]
Piperazine 2.90 Triplet/Broad4HProtons adjacent to secondary amine (NH).[3]
Piperazine 2.55 Broad Signal4HProtons adjacent to tertiary amine (N-alkyl).[2]
NH 1.8 - 2.0 Broad Singlet1HExchangeable (solvent dependent).[2]

Distinguishing Features:

  • 3-Bromo (Meta): Look for the "isolated" singlet-like proton at ~7.1 ppm (H2).[1][2]

  • 4-Bromo (Para): Shows a symmetric AA'BB' system (two distinct doublets), lacking the singlet.[2][3]

13C NMR (100 MHz, CDCl₃)
  • Aromatic Carbons: Six distinct signals.[3][4] The carbon attached to Oxygen (

    
    ) is most deshielded (~159 ppm).[3] The 
    
    
    
    carbon appears around 122-123 ppm.
  • Linker Carbons:

    • 
      : ~66.5 ppm[3]
      
    • 
      : ~57.5 ppm[3]
      
  • Piperazine Carbons: ~54.0 ppm (N-alkyl side) and ~46.0 ppm (NH side).[3]

Visualization of Isomer Logic

The following diagram details the logic flow for interpreting the aromatic region of the NMR, the most common point of failure in QC.

NMR_Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Symmetry Check Symmetry Start->Symmetry Para Symmetric AA'BB' (2 Doublets) = 4-Bromo Isomer Symmetry->Para High Symmetry Meta Asymmetric Pattern (s, d, t, d) = 3-Bromo Isomer Symmetry->Meta No Symmetry Ortho Complex Multiplet (Strong deshielding) = 2-Bromo Isomer Symmetry->Ortho Steric Shift

Figure 2: Decision tree for assigning regioisomers based on aromatic proton splitting patterns.

Experimental Protocol: Sample Preparation

To ensure reproducibility (Trustworthiness), follow this preparation standard:

  • Mass Spec: Dissolve 1 mg in 10 mL Methanol (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50). Inject 5 µL.

  • NMR: Dry the sample under high vacuum for 2 hours to remove solvent traces (ethyl acetate/hexane often linger). Dissolve 10 mg in 0.6 mL

    
     (ensure TMS standard is present).
    
    • Note: If the sample is a hydrochloride salt, use

      
       and expect the NH proton to shift to ~9.0 ppm (broad).[3]
      

References

  • Anbarasan, B. et al. "Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives."[1][2][3] Molecules, 2022.[3][5] Link

  • White, K. A. et al. "Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers."[1][3] Pharmaceutical Research, 2017.[2][3][6] Link

  • Almaghrabi, M. "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs." Auburn University Theses, 2021.[3] Link

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library (NIST20) - Phenylpiperazine Derivatives."[2] Link

Sources

physicochemical characterization of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Characterization Guide for CNS Drug Discovery Scaffolds

Executive Summary

This technical guide provides a comprehensive physicochemical characterization framework for 1-[2-(3-Bromophenoxy)ethyl]piperazine , a critical building block in the synthesis of serotonergic and dopaminergic ligands (GPCR modulators). While often overshadowed by its final API derivatives, the physicochemical behavior of this intermediate—specifically its pH-dependent solubility and ionization profile—directly impacts synthetic yield, purification efficiency, and the bioavailability of downstream candidates.

This document moves beyond standard data reporting, offering a "Senior Scientist’s" perspective on why these parameters matter and how to measure them reliably.

Part 1: Molecular Identity & Structural Logic

Compound Name: 1-[2-(3-Bromophenoxy)ethyl]piperazine Common Role: Privileged scaffold for CNS active agents (5-HT/D2 receptor ligands). CAS Registry (Dihydrochloride salt): 1193388-83-8 Molecular Formula: C₁₂H₁₇BrN₂O (Free Base) | MW: 285.18 g/mol

Structural Analysis

The molecule consists of three distinct pharmacophoric domains that dictate its behavior:

  • The Piperazine Head: A secondary amine acting as the primary ionization center (basic). This is the "reactive handle" for further derivatization.

  • The Ethyl Linker: A flexible chain ensuring optimal distance between the basic nitrogen and the aromatic lipophile.

  • The 3-Bromophenoxy Tail: A lipophilic, electron-withdrawing aromatic system. The meta-bromo substituent enhances lipophilicity (LogP) and metabolic stability (blocking metabolic oxidation at that position).

Visualization: Characterization Workflow

The following diagram outlines the logical flow from synthesis to analytical validation.

CharacterizationWorkflow Synth Synthesis (Alkylation) Salt Salt Formation (HCl/Oxalate) Synth->Salt Stabilization SolidState Solid State (XRD, DSC, TGA) Salt->SolidState Polymorph Check Solution Solution State (pKa, LogP, NMR) Salt->Solution Dissolution Purity Purity Profiling (HPLC-UV/MS) SolidState->Purity Impurity ID Solution->Purity Quantification

Caption: Integrated workflow for the isolation and characterization of the piperazine intermediate.

Part 2: Critical Physicochemical Parameters

Ionization Constants (pKa)

Understanding the pKa is non-negotiable for this molecule. It dictates the extraction pH during workup.

  • N4 (Secondary Amine): The most basic center.

    • Expected pKa:9.6 – 9.8

    • Implication: At pH < 8, the molecule is protonated and water-soluble. At pH > 11, it exists as a free base, allowing extraction into organic solvents (DCM or Ethyl Acetate).

  • N1 (Tertiary Amine): Less basic due to the inductive effect of the phenoxy-ethyl chain.

    • Expected pKa:5.0 – 5.5

    • Implication: In strong acid (pH < 2), both nitrogens are protonated (dicationic species), which is the state of the commercial dihydrochloride salt (CAS 1193388-83-8).

Lipophilicity (LogP/LogD)

The bromine atom significantly increases lipophilicity compared to a standard phenoxy group.

  • Predicted LogP (Free Base): 2.5 – 2.9

  • LogD (pH 7.4): Lower (~1.0 – 1.5) due to partial ionization of the secondary amine.

  • Practical Insight: The free base is moderately lipophilic and may "oil out" during synthesis if the solvent system is too polar.

Solubility Profile
  • Water: High solubility as HCl salt (>50 mg/mL); Low solubility as free base (<1 mg/mL).

  • Organic Solvents: Free base is highly soluble in DCM, MeOH, DMSO.

  • Self-Validating Check: If your free base dissolves in water at pH 10, you likely have significant impurities or salt contamination.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Potentiometric pKa Determination

Why this method? UV-metric titration is difficult due to the weak chromophore overlap; potentiometry is the gold standard for diamines.

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (80:20) mixture (to ensure free base solubility near the endpoint).

  • Titrant: 0.1 N KOH (standardized).

  • Execution: Titrate from pH 2.0 to pH 12.0 under inert gas (

    
    ) blanket to prevent carbonate formation.
    
  • Data Analysis: Look for two inflection points.

    • Inflection 1 (pH ~5.5): Deprotonation of N1 (tertiary).

    • Inflection 2 (pH ~9.7): Deprotonation of N4 (secondary).

  • Validation: The volume difference between the two inflection points should be equimolar. If the second step is shorter, it indicates degradation (ring opening) or mono-amine impurities.

Protocol B: Reversed-Phase HPLC Purity Profiling

Challenge: Piperazines are notorious for "tailing" on silica columns due to silanol interactions. Solution: Use a high-coverage C18 column with an acidic mobile phase containing an ion-pairing agent or simply TFA.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] TFA masks silanols.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 90% B

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm (Amide/Ring absorption) and 270 nm (Phenoxy absorption).

  • Temperature: 40°C (Improves peak shape for basic amines).

Data Summary Table: Typical Specifications

ParameterSpecification (HCl Salt)Specification (Free Base)
Appearance White to off-white crystalline solidPale yellow oil or low-melting solid
Melting Point 205°C – 215°C (Decomposes)< 50°C (Often semi-solid)
Purity (HPLC) > 98.0% (Area %)> 95.0% (Area %)
Mass Spec (ESI+) [M+H]+ = 285.1/287.1 (1:1 ratio)[M+H]+ = 285.1/287.1
Residual Solvents < 5000 ppm (EtOH/IPA)< 5000 ppm (DCM/EtOAc)

Part 4: Analytical Logic & Troubleshooting

The following diagram illustrates the decision matrix for analyzing this specific scaffold, addressing the common "Ghost Peak" issue caused by the secondary amine reacting with trace aldehydes in solvents.

AnalyticalLogic Sample Sample: 1-[2-(3-Bromophenoxy)ethyl]piperazine CheckUV Check UV Spectrum (Max ~270nm?) Sample->CheckUV PeakShape Evaluate Peak Shape CheckUV->PeakShape Tailing Severe Tailing? PeakShape->Tailing AddTFA Action: Add 0.1% TFA or TEA to Mobile Phase Tailing->AddTFA Yes GhostPeak Unknown Impurity (+12/14 mass)? Tailing->GhostPeak No Aldehyde Cause: Reaction with Formaldehyde in MeOH GhostPeak->Aldehyde Yes SwitchSolv Action: Switch Diluent to ACN/Water Aldehyde->SwitchSolv

Caption: Troubleshooting logic for HPLC analysis of secondary amine piperazines.

Expert Insight: The "Bromine Isotope Pattern"

When analyzing Mass Spectrometry (MS) data, the 3-Bromo substituent provides a built-in validation tool. Bromine exists as isotopes


 and 

in roughly a 1:1 ratio.
  • Validation: You must observe a doublet [M+H]+ peak separated by 2 mass units (e.g., 285.1 and 287.1) with near-equal intensity. If you see a single peak, you have lost the bromine (dehalogenation impurity) or synthesized the wrong molecule.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1193388-83-8 (Related Salt Forms). PubChem. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Grounding for piperazine pKa methodology). Available at: [Link]

  • European Medicines Agency (EMA). Assessment Report: Aripiprazole (Discusses impurity profiling of phenylpiperazine intermediates). Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 1-[2-(3-Bromophenoxy)ethyl]piperazine , a critical "privileged structure" in Central Nervous System (CNS) drug discovery. This scaffold acts as a key pharmacophore for targeting Serotonin (5-HT) receptors, particularly in the development of 5-HT2A antagonists and Serotonin Transporter (SERT) inhibitors.[1]

The protocol utilizes a convergent two-step alkylation strategy designed to minimize common side reactions such as dimerization and bis-alkylation. This guide includes process safety parameters, purification via acid-base extraction (avoiding chromatography), and full characterization data.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on a disconnection at the piperazine nitrogen. The primary challenge in synthesizing mono-alkylated piperazines is the formation of the


-disubstituted byproduct (bis-alkylation). To mitigate this, our strategy employs a large excess of piperazine in the final step, serving both as the nucleophile and the proton scavenger.
Strategic Workflow (Graphviz)

Retrosynthesis Target Target Molecule 1-[2-(3-Bromophenoxy)ethyl]piperazine Disconnection Disconnection: C-N Bond Target->Disconnection Retrosynthesis Intermediate Intermediate 1 1-(2-Bromoethoxy)-3-bromobenzene Disconnection->Intermediate Piperazine Piperazine (Large Excess) Disconnection->Piperazine SM1 Starting Material A 3-Bromophenol Intermediate->SM1 SM2 Starting Material B 1,2-Dibromoethane Intermediate->SM2

Figure 1: Retrosynthetic breakdown showing the convergent assembly from 3-bromophenol and piperazine via a bromoethyl ether intermediate.

Experimental Protocol

Step 1: Synthesis of 1-(2-Bromoethoxy)-3-bromobenzene

Objective: Alkylation of 3-bromophenol with 1,2-dibromoethane. Critical Control Point: A large excess of 1,2-dibromoethane is required to prevent the formation of the dimer 1,2-bis(3-bromophenoxy)ethane.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Amount
3-Bromophenol173.011.017.3 g (100 mmol)
1,2-Dibromoethane187.864.075.1 g (400 mmol)
Potassium Carbonate (

)
138.212.534.5 g (250 mmol)
Acetone (Reagent Grade)--250 mL
Procedure
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 3-Bromophenol and Acetone . Stir until dissolved.

  • Base Addition: Add

    
      (anhydrous) in a single portion. The suspension will turn slightly opaque.
    
  • Reagent Addition: Add 1,2-Dibromoethane via syringe or dropping funnel.

    • Note: 1,2-Dibromoethane is toxic and a potential carcinogen. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (
    
    
    
    ) should disappear, replaced by the less polar product (
    
    
    ).
  • Workup:

    • Cool to room temperature.[4] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Distillation (Crucial): The residue contains the product and excess 1,2-dibromoethane. Remove the excess dibromide via vacuum distillation (or high-vacuum rotary evaporation at

      
      ) to prevent it from reacting in the next step.
      
    • Dissolve the remaining oil in Ethyl Acetate (100 mL), wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, then Brine (50 mL). Dry over

      
      .[3]
      
  • Yield: Concentrating the organic layer yields a pale yellow oil.[8] Typical Yield: 85–90%.

Step 2: Synthesis of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Objective: Nucleophilic substitution of the bromoethyl ether by piperazine. Critical Control Point: Use 5 equivalents of piperazine. This forces the kinetics toward mono-alkylation and ensures the excess piperazine acts as the HCl scavenger.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Amount
Intermediate (Step 1)279.961.014.0 g (50 mmol)
Piperazine (Anhydrous)86.145.021.5 g (250 mmol)
Acetonitrile (ACN)--150 mL
Sodium Iodide (Catalyst)149.890.10.75 g
Procedure
  • Setup: Equip a 250 mL RBF with a stir bar and reflux condenser.

  • Mixing: Dissolve Piperazine and NaI in Acetonitrile . Heat gently if necessary to ensure piperazine is fully dissolved.

  • Addition: Add the Intermediate (Step 1) dissolved in 20 mL ACN dropwise to the stirring piperazine solution over 15 minutes.

  • Reaction: Heat to reflux (

    
    ) for 8–10 hours.
    
  • Workup (Acid-Base Purification):

    • Concentrate the reaction mixture to remove Acetonitrile.

    • Resuspend the residue in Dichloromethane (DCM) (100 mL) and Water (100 mL).

    • Phase Separation: The excess piperazine will largely partition into the water.

    • Acid Extraction: Extract the organic layer with 1M HCl (3 x 50 mL).

      • Chemistry Logic: The product (amine) and piperazine protonate and move to the aqueous layer. Neutral impurities (unreacted bromide) stay in DCM. Discard the DCM layer.

    • Basification: Cool the combined acidic aqueous extracts to

      
      . Basify to pH > 12 using 4M NaOH  or solid KOH pellets. The product will oil out.[8]
      
    • Final Extraction: Extract the basic aqueous layer with DCM (3 x 50 mL).

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Yield: The product is obtained as a viscous pale yellow oil or low-melting solid. Typical Yield: 75–80%.

Process Flow Diagram

ProcessFlow Step1 Step 1: Etherification (Reflux 16h) Distill Vac. Distillation Remove excess dibromide Step1->Distill Step2 Step 2: Amination (Reflux 8h) Distill->Step2 AcidExt Acid Extraction (Product -> Aqueous) Step2->AcidExt Crude BaseExt Basification & DCM Ext. (Product -> Organic) AcidExt->BaseExt Aq. Phase Final Final Product Free Base BaseExt->Final

Figure 2: Operational workflow emphasizing the acid-base purification technique which eliminates the need for column chromatography.

Characterization Data

The following data corresponds to the free base form. For long-term storage, conversion to the dihydrochloride salt (using HCl/Ether) is recommended.

Spectroscopic Data
TechniqueSignal Assignment

H NMR
(400 MHz,

)

7.15 (t, 1H, Ar-H), 7.08 (d, 1H, Ar-H), 7.02 (s, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 4.08 (t,

Hz, 2H,

), 2.92 (t, 4H, Piperazine), 2.78 (t,

Hz, 2H,

), 2.55 (br s, 4H, Piperazine), 1.85 (s, 1H, NH).

C NMR
(100 MHz,

)

159.2 (C-O), 130.5, 124.1, 122.8, 118.0, 113.5 (Ar-C), 66.2 (

), 57.5 (

), 54.8 (Pip-C), 46.0 (Pip-C).
MS (ESI) Calculated for

: 284.05. Found

(1:1 isotopic pattern for Br).

Safety & Handling

  • 1,2-Dibromoethane: Known carcinogen and highly toxic. Must be handled in a certified fume hood with double-gloving (Nitrile).

  • Piperazine: A strong sensitizer and irritant. Inhalation of dust can cause asthma-like symptoms.

  • Waste Disposal: All aqueous waste from Step 1 contains brominated organics and must be segregated into Halogenated Waste streams.

References

  • General Phenylpiperazine Synthesis

    • Title: Synthesis and pharmacological evaluation of novel phenylpiperazine deriv
    • Source:European Journal of Medicinal Chemistry, 2014.
    • URL:[Link]

  • Acid-Base Purification of Piperazines

    • Title: Practical Process Research & Development - A Guide for Organic Chemists (Neal G. Anderson).
    • Source:Academic Press, 2012.
    • URL:[Link]

  • Related Scaffold (Vilazodone/Lubazodone Intermediates)

    • Title: Synthesis of piperazines (Organic Chemistry Portal).[9]

    • Source:Organic Chemistry Portal.[9]

    • URL:[Link]

Sources

Application Note and Protocols for the In Vitro Characterization of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the in vitro evaluation of 1-[2-(3-Bromophenoxy)ethyl]piperazine, a molecule belonging to the versatile class of piperazine derivatives. The unique structural features of the piperazine ring confer favorable pharmacokinetic properties, making it a privileged scaffold in medicinal chemistry.[1] Piperazine derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, antipsychotic, and antidepressant agents.[1][2][3][4] Many of these effects are mediated through interactions with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[3][5][6]

This guide offers a foundational framework for investigating the biological activity of 1-[2-(3-Bromophenoxy)ethyl]piperazine, with a focus on establishing its cytotoxic profile and exploring its potential as a modulator of GPCR signaling pathways. The protocols provided are designed to be robust and adaptable, enabling researchers to generate reliable and reproducible data.

Preliminary Handling and Compound Preparation

Safety Precautions

While specific toxicity data for 1-[2-(3-Bromophenoxy)ethyl]piperazine may be limited, it is prudent to handle it with the care afforded to all novel chemical entities. Based on safety data sheets for structurally related brominated aryl piperazine compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7][8][9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][9][10]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7][9] In case of contact, rinse the affected area thoroughly with water.[8][11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][10][11]

Stock Solution Preparation

The solubility of 1-[2-(3-Bromophenoxy)ethyl]piperazine should be empirically determined. A common starting point for novel small molecules is to use dimethyl sulfoxide (DMSO) as the solvent.

Protocol:

  • Accurately weigh a small amount of 1-[2-(3-Bromophenoxy)ethyl]piperazine.

  • Add an appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a widely used solvent in cell-based assays due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous culture media.

  • High-Concentration Stock: Preparing a concentrated stock solution allows for minimal volumes of DMSO to be added to the final assay, thereby reducing potential solvent-induced cytotoxicity.

  • Aliquoting and Frozen Storage: This practice prevents degradation of the compound that can occur with repeated changes in temperature and exposure to light and air.

Foundational In Vitro Assays: Cytotoxicity and Cell Viability

A crucial first step in the characterization of any new compound is to determine its effect on cell viability.[12][13] These assays are fundamental for identifying a suitable concentration range for subsequent functional assays, distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[12]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-[2-(3-Bromophenoxy)ethyl]piperazine in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%). Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
11.2096%
100.9576%
500.6048%
1000.3024%

Experimental Workflow for Cytotoxicity Screening:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare Stock Solution of Compound serial_dilution Perform Serial Dilutions of Compound stock_prep->serial_dilution cell_culture Culture and Seed Cells in 96-well Plate treat_cells Treat Cells and Incubate (24-72h) cell_culture->treat_cells serial_dilution->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_viability->plot_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Investigating the Mechanism of Action: GPCR Modulation

Given that many arylpiperazine derivatives interact with GPCRs, a logical next step is to screen 1-[2-(3-Bromophenoxy)ethyl]piperazine for activity at these receptors.[3][5] This can be approached through binding assays to determine affinity and functional assays to assess agonist or antagonist properties.

Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor, providing information about its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of 1-[2-(3-Bromophenoxy)ethyl]piperazine.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: cAMP and Calcium Mobilization

Functional assays measure the downstream signaling events following GPCR activation.[15] The choice of assay depends on the G-protein coupling of the target receptor (e.g., Gs, Gi, or Gq).

  • cAMP Assay (for Gs and Gi coupled receptors): Measures the modulation of cyclic AMP levels.

  • Calcium Flux Assay (for Gq coupled receptors): Measures the release of intracellular calcium.

General Protocol for a Functional Assay (e.g., Calcium Flux):

  • Cell Preparation: Plate cells expressing the target GPCR in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 1-[2-(3-Bromophenoxy)ethyl]piperazine to the wells. To test for antagonist activity, pre-incubate the cells with the compound before adding a known agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader capable of kinetic reads. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Hypothetical GPCR Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein (α, β, γ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream Ligand 1-[2-(3-Bromophenoxy)ethyl]piperazine Ligand->GPCR Binding

Caption: A generalized GPCR signaling cascade initiated by ligand binding.

Concluding Remarks

The protocols outlined in this application note provide a systematic approach to the initial in vitro characterization of 1-[2-(3-Bromophenoxy)ethyl]piperazine. By first establishing a cytotoxicity profile, researchers can confidently select appropriate concentration ranges for more complex mechanistic studies, such as GPCR binding and functional assays. The broad biological potential of the piperazine scaffold suggests that this compound could exhibit interesting pharmacological properties, and the methodologies described herein offer a solid foundation for its exploration.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Siregar, P., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2439, 145-156.
  • Navarro, G., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 539-543.
  • Tripathi, A., et al. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology, 9, 128.
  • Eurofins Discovery. (n.d.). GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Retrieved from [Link]

  • Miszke, M., et al. (1998). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta Poloniae Pharmaceutica, 55(4), 309-316.
  • Tripathi, A., et al. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology, 9, 128.
  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.
  • de Oliveira, V., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16.
  • de Freitas, R. L., et al. (2018). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 1143-1150.
  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(5), 678-685.
  • Pei, Y. Q. (1983).
  • Bari, D. G. (2025, August 6). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. Retrieved from [Link]

  • Frontiers. (2025, March 27). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Retrieved from [Link]

  • Appchem. (n.d.). Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-. Retrieved from [Link]

  • Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
  • Amanote Research. (2016, August 1). (PDF) Design, Synthesis, and Pharmacological Evaluation of. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Retrieved from [Link]

  • de Oliveira, V., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16.
  • MDPI. (2024, September 20). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][12][16]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]

Sources

Application Note: Functional Characterization of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The compound 1-[2-(3-Bromophenoxy)ethyl]piperazine (herein referred to as BPEP ) represents a classic arylpiperazine pharmacophore , a structural class extensively utilized in neuropsychiatric drug discovery. The presence of the phenoxy-ethyl-piperazine linker suggests high affinity for G-Protein Coupled Receptors (GPCRs), specifically the Serotonin (5-HT) and Adrenergic (α-1) families.

Based on Structure-Activity Relationship (SAR) data of similar halogenated phenylpiperazines (e.g., m-CPP, trifluoromethyl-phenylpiperazine), BPEP is predicted to act as a ligand for 5-HT1A (Gi-coupled) and 5-HT2A (Gq-coupled) receptors.

This Application Note provides the definitive functional assay workflows to characterize BPEP. Unlike simple binding assays, these cell-based protocols determine whether BPEP acts as an agonist, partial agonist, or antagonist —a critical distinction for therapeutic positioning in anxiety and depression indications.

Mechanistic Overview
  • Target A (5-HT1A): Gi/o-coupled. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP.

  • Target B (5-HT2A): Gq-coupled. Activation stimulates Phospholipase C (PLC), triggering IP3-mediated Calcium release.

Visualizing the Signaling Pathways

The following diagram illustrates the dual-pathway interrogation strategy required for BPEP profiling.

GPCR_Pathways cluster_Gi Gi Pathway (5-HT1A) cluster_Gq Gq Pathway (5-HT2A) BPEP BPEP (Ligand) R_Gi 5-HT1A Receptor BPEP->R_Gi R_Gq 5-HT2A Receptor BPEP->R_Gq G_Gi Gi Protein R_Gi->G_Gi AC Adenylyl Cyclase G_Gi->AC cAMP cAMP (Decrease) AC->cAMP Inhibition G_Gq Gq Protein R_Gq->G_Gq PLC PLC-β G_Gq->PLC Ca Ca2+ (Flux) PLC->Ca Stimulation

Figure 1: Dual GPCR signaling pathways targeted by BPEP. The compound is screened for Gi-mediated cAMP modulation and Gq-mediated Calcium flux.

Protocol A: Calcium Flux Assay (Gq-Coupled)

Objective: Detect agonist activity at 5-HT2A receptors via intracellular calcium mobilization. Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A.[1][2]

Reagents & Equipment[3][4]
  • Detection Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (prevents dye leakage).

  • Instrument: FLIPR Tetra, FlexStation 3, or Hamamatsu FDSS.

Step-by-Step Methodology
  • Cell Plating (Day -1):

    • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Plate 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading (Day 0, T-60 min):

    • Prepare 2X Dye Loading Solution : Dissolve Fluo-4 AM in DMSO, then dilute in Assay Buffer containing 2.5 mM Probenecid .

    • Critical Step: Probenecid is mandatory for CHO cells to inhibit the anion transporter; without it, the signal-to-noise ratio will be insufficient.

    • Remove culture media and add 100 µL/well of 1X Dye Loading Solution.

    • Incubate 45 mins at 37°C, then 15 mins at RT (to equilibrate).

  • Compound Preparation:

    • Dissolve BPEP (dihydrochloride salt) in DMSO to 10 mM stock.

    • Prepare a 5X concentration plate in Assay Buffer (0.1% BSA).

    • Range: 1 nM to 10 µM (semi-log dilutions).

  • Data Acquisition:

    • Transfer plate to the reader.

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

    • Injection: Auto-inject 25 µL of 5X BPEP.

    • Read: Measure kinetics for 120 seconds.

  • Antagonist Mode (Optional):

    • If no signal is observed, pre-incubate cells with BPEP for 15 mins, then inject a standard agonist (e.g., Serotonin EC80) to test for blockade.

Protocol B: HTRF cAMP Accumulation (Gi-Coupled)

Objective: Detect functional activity at 5-HT1A receptors. Since 5-HT1A is Gi-coupled (inhibitory), we must stimulate the cells with Forskolin and measure the inhibition of cAMP production by BPEP.

Technology: Homogeneous Time-Resolved Fluorescence (HTRF) - Competitive Immunoassay.[3][4]

Reagents
  • Kit: Cisbio HTRF cAMP Gi Kit or LANCE Ultra cAMP.

  • Stimulant: Forskolin (activates Adenylyl Cyclase directly).

  • Reference Agonist: 8-OH-DPAT (standard 5-HT1A agonist).[2]

Step-by-Step Methodology
  • Cell Preparation:

    • Use suspension cells or dissociated adherent cells (CHO-h5HT1A).

    • Resuspend cells in Stimulation Buffer (containing IBMX 0.5 mM to prevent cAMP degradation by phosphodiesterases).

    • Density: 2,000 - 4,000 cells/well (384-well low volume plate).

  • Compound Addition:

    • Add 5 µL of BPEP (4X concentration).

    • Add 5 µL of Forskolin (4X) . Final concentration should be ~1-5 µM (titrate beforehand to achieve 80% max signal).

    • Note: If testing for antagonism, add BPEP first, incubate 15 min, then add Agonist + Forskolin.

  • Incubation:

    • Incubate for 30-45 minutes at Room Temperature.

  • Lysis & Detection:

    • Add 5 µL cAMP-d2 (Acceptor).[3]

    • Add 5 µL Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

    • Incubate 1 hour at Room Temperature.

  • Measurement:

    • Read on an HTRF-compatible reader (e.g., PerkinElmer EnVision).

    • Ratio = (Signal 665nm / Signal 620nm) * 10,000.

Data Analysis & Interpretation

Quantitative Summary Table

The following metrics should be calculated using a 4-parameter logistic fit (Sigmoidal Dose-Response).

ParameterCalcium Flux (Gq)cAMP HTRF (Gi)Interpretation
Readout RFU (Max - Min)HTRF Ratio (665/620)
Curve Shape Peak HeightInverse SigmoidGi agonists decrease signal.
EC50 Concentration at 50% MaxConcentration at 50% InhibitionPotency of BPEP.
Emax % of 5-HT Response% of 8-OH-DPAT ResponseEfficacy (Full vs Partial Agonist).
Z' Factor > 0.5> 0.5Assay Quality Control.
Experimental Workflow Visualization

Workflow cluster_Prep Preparation cluster_Assay Assay Execution Start Start: BPEP Profiling Dissolve Dissolve BPEP (10mM DMSO) Start->Dissolve Dilute Serial Dilution (Assay Buffer) Dissolve->Dilute Cells Plate Cells (CHO-5HT) Dilute->Cells Add Add Compound (+ Forskolin for Gi) Cells->Add Incubate Incubate (30-60 min) Add->Incubate Read Read Signal (FLIPR / HTRF) Incubate->Read Decision Signal Detected? Read->Decision Agonist BPEP is Agonist Calculate EC50 Decision->Agonist Yes Antagonist_Test Run Antagonist Mode (Challenge w/ 5-HT) Decision->Antagonist_Test No

Figure 2: Decision tree for characterizing BPEP. Absence of direct signal necessitates antagonist mode testing.

Safety & Handling
  • Brominated Compounds: 1-[2-(3-Bromophenoxy)ethyl]piperazine contains a halogenated aromatic ring. Treat as potentially persistent. Use nitrile gloves and handle in a fume hood during stock preparation.

  • Solubility: The free base may be lipophilic. If precipitation occurs in aqueous buffer, ensure DMSO concentration is 0.1-0.5% or use the dihydrochloride salt form.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11543999, 1-[2-(3-Bromophenoxy)ethyl]piperazine. Retrieved from [Link]

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[5] (Standard for Z-factor calculation). Retrieved from [Link]

  • Cisbio Bioassays. cAMP Gi Kit - Assay Principle and Protocol. (Standard HTRF methodology for Gi-coupled receptors). Retrieved from [Link]

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study.[6] (Foundational SAR on phenylpiperazines). Retrieved from [Link]

  • Molecular Devices. FLIPR Calcium Assay Kits Application Note. (Standard protocol for Gq Calcium Flux). Retrieved from [Link]

Sources

HPLC method for 1-[2-(3-Bromophenoxy)ethyl]piperazine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Executive Summary

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 1-[2-(3-Bromophenoxy)ethyl]piperazine (CAS: 1002600-98-7).[1] This compound is a critical pharmacophore intermediate, frequently employed in the synthesis of atypical antipsychotics (e.g., Aripiprazole analogs) and serotonin receptor ligands.

The method addresses the specific chromatographic challenges posed by this molecule: the high basicity of the piperazine moiety (causing peak tailing) and the lipophilicity of the bromophenoxy group (requiring adequate organic strength).

Chemical Context & Properties

PropertyDescription
Chemical Name 1-[2-(3-Bromophenoxy)ethyl]piperazine
Common Abbreviation 3-BPEP
Molecular Formula C₁₂H₁₇BrN₂O
Molecular Weight 285.18 g/mol (Free Base)
pKa (Calculated) ~9.8 (Secondary amine), ~5.4 (Tertiary amine)
LogP ~2.5 (Moderately Lipophilic)
Solubility Soluble in Methanol, Acetonitrile, dilute aqueous acid.[1]

Critical Quality Attributes (CQA):

  • Impurity Profile: Must resolve the starting material (3-Bromophenol) and potential "dimer" impurities formed during alkylation.

  • Peak Symmetry: The secondary amine is prone to silanol interaction; mobile phase pH and column choice are critical.

Method Development Strategy (Expert Analysis)

Pillar 1: Stationary Phase Selection Standard C18 columns often yield broad, tailing peaks for piperazines due to interaction with residual silanols. We utilize a Base-Deactivated (End-capped) C18 column .[1] The high carbon load provides retention for the bromophenoxy tail, while the end-capping minimizes amine interaction.

Pillar 2: pH Control Since the pKa of the secondary amine is ~9.8, the molecule is positively charged at neutral pH.

  • Chosen Strategy:Acidic pH (2.5 - 3.0). At this pH, the piperazine is fully protonated. While this reduces hydrophobic retention slightly, it ensures a single ionic species, improving reproducibility. We use Triethylamine (TEA) as a competing base to "mask" silanols and sharpen the peak.

Pillar 3: Detection The bromophenoxy chromophore has strong absorption in the low UV range.

  • 215 nm: Maximum sensitivity (for trace impurity analysis).

  • 254 nm: High selectivity (minimizes solvent noise).

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent)
Detector PDA / UV-Vis
Column Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or Equivalent
Column Temp 35°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Wavelength 215 nm (Quantification), 254 nm (Identification)
Run Time 20 Minutes
Reagents & Mobile Phase Preparation
  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric Acid (85%).
    
  • Buffer Preparation (pH 3.0):

    • Dissolve 2.72 g of

      
       in 1000 mL of Milli-Q water (20 mM).
      
    • Add 2.0 mL of Triethylamine (TEA).

    • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

    • Filter through a 0.45 µm membrane.[2][3]

  • Mobile Phase Composition (Gradient):

    • Mobile Phase A: Buffer (pH 3.0)

    • Mobile Phase B: Acetonitrile

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.009010Equilibration
2.009010Isocratic Hold (Elute polar salts)
12.004060Linear Ramp (Elute Main Peak)
15.001090Wash (Elute Dimer/Bromophenol)
15.109010Return to Initial
20.009010Re-equilibration

Sample Preparation Workflow

Diluent: Methanol:Water (50:50 v/v). Note: Do not use 100% ACN as diluent; it may cause peak distortion for basic salts.

Standard Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of 1-[2-(3-Bromophenoxy)ethyl]piperazine Reference Standard.[1]

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in ~15 mL Diluent (sonicate for 5 mins).

  • Make up to volume with Diluent.[4]

Working Standard (50 µg/mL):

  • Pipette 2.5 mL of Stock Solution into a 50 mL flask.

  • Dilute to volume with Diluent.

Visualized Workflow (Graphviz)

HPLC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: HPLC Analysis cluster_2 Phase 3: Data Output Reagents Buffer Prep (20mM Phosphate + TEA, pH 3.0) Injector Injection (10 µL) Reagents->Injector Sample Sample Dissolution (50:50 MeOH:Water) Sample->Injector Column Separation (C18, 35°C) Injector->Column Gradient Elution Detector Detection (UV 215 nm) Column->Detector Separation Chrom Chromatogram Analysis Detector->Chrom Report Purity/Assay Calculation Chrom->Report Check System Suitability (Tailing < 1.5?) Chrom->Check Check->Reagents Fail (Adjust pH/TEA) Check->Report Pass

Figure 1: End-to-end analytical workflow for BPEP analysis, highlighting the critical system suitability check.

System Suitability & Validation Criteria

To ensure Trustworthiness and Scientific Integrity , the system must meet these criteria before sample analysis:

  • Retention Time (RT): The main peak is expected at approximately 6.5 - 7.5 minutes .

  • Tailing Factor (T): Must be ≤ 1.5 . (If > 1.5, increase TEA concentration or check column age).

  • Theoretical Plates (N): ≥ 5000.

  • Resolution (Rs): ≥ 2.0 between the Main Peak and any known impurity (e.g., 3-Bromophenol, which elutes later due to lack of basic nitrogen).

Linearity:

  • Range: 10 µg/mL to 150 µg/mL.

  • Correlation Coefficient (

    
    ): ≥ 0.999.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with piperazine N.Ensure TEA is added to buffer. Verify pH is < 3.0.
RT Drift Temperature fluctuation or pH instability.Use a column oven (35°C). Ensure buffer is fresh (pH drifts over time).
Ghost Peaks Carryover from previous high-conc injection.[1]Add a "Needle Wash" step with 50:50 ACN:Water.
High Backpressure Salt precipitation.Ensure Buffer/ACN mixing is gradual. Do not exceed 90% ACN.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link

  • Soponar, F., Sandru, M., & David, V. (2014). Quantitative evaluation of aripiprazole and its five related chemical impurities from pharmaceuticals using a HPLC-DAD method. Revue Roumaine de Chimie, 59(11-12), 1037-1046.[1] Link

  • BLD Pharm. (n.d.).[7] Product Data Sheet: 1-[2-(3-Bromophenoxy)ethyl]piperazine. Retrieved October 2023. Link

  • ChemicalBook. (n.d.). 1-(4-Bromophenyl)piperazine synthesis and related piperazine methods. Retrieved October 2023. Link

Sources

Application Note: Quantitative Analysis of 1-[2-(3-Bromophenoxy)ethyl]piperazine in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-[2-(3-Bromophenoxy)ethyl]piperazine in human plasma. The protocol is designed for researchers, toxicologists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic, metabolic, or toxicological studies. The methodology leverages Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All procedural steps are explained with scientific rationale to ensure technical accuracy and reproducibility. The method is outlined in accordance with international validation guidelines, establishing a framework for trustworthy bioanalytical results.

Introduction and Scientific Principle

1-[2-(3-Bromophenoxy)ethyl]piperazine is a synthetic organic compound featuring a piperazine core, a structure prevalent in many pharmacologically active agents, particularly those targeting the central nervous system.[1] The presence of the bromophenyl group significantly influences its lipophilicity and potential metabolic fate, making its accurate quantification in biological matrices a critical aspect of preclinical and clinical research.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological fluids due to its exceptional sensitivity and selectivity.[3] This method combines the physical separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column. Subsequently, it is ionized, and a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass confirmation, drastically reducing background noise and enhancing analytical certainty.[4][5]

Materials and Reagents

  • Analytes and Standards:

    • 1-[2-(3-Bromophenoxy)ethyl]piperazine reference standard (>98% purity)

    • Internal Standard (IS): mCPP-D8 (1-(3-chlorophenyl)piperazine-D8) or a similar deuterated piperazine derivative. A stable isotope-labeled internal standard is strongly recommended to compensate for matrix effects and variability during sample preparation.[4][6]

  • Solvents and Chemicals (LC-MS Grade or higher):

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (FA)

    • Ammonium Hydroxide (NH₄OH)

  • Sample Preparation Supplies:

    • Human plasma (with K₂EDTA as anticoagulant)

    • Mixed-mode Strong Cation Exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)

    • SPE Vacuum Manifold

    • Centrifuge

    • Vortex mixer

    • Polypropylene microcentrifuge tubes and autosampler vials

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-[2-(3-Bromophenoxy)ethyl]piperazine reference standard and the Internal Standard (IS) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working solutions for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the IS primary stock with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC samples. Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner, using separate stock dilutions.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is chosen over simpler methods like protein precipitation to achieve superior sample cleanup.[7][8] By removing phospholipids and other matrix components, SPE minimizes ion suppression, enhances sensitivity, and prolongs the life of the analytical column.[9][10] A mixed-mode cation exchange mechanism is ideal for piperazine-containing basic compounds.

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a clean polypropylene tube.

  • Internal Standard Addition: Add 20 µL of the 10 ng/mL IS spiking solution to all samples except the double blank.

  • Sample Pre-treatment: Add 400 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds. This step ensures the piperazine nitrogens are protonated for efficient binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning: Place MCX SPE cartridges on the vacuum manifold. Condition the cartridges sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through at a rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences. Dry the cartridge under full vacuum for 2-3 minutes after this step.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte and IS by adding 1 mL of 5% ammonium hydroxide in methanol. This deprotonates the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Workflow Diagram: Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Spike Spike Internal Standard Plasma->Spike Pretreat Acidify & Pretreat Spike->Pretreat SPE Solid-Phase Extraction (MCX) Pretreat->SPE Elute Elute & Evaporate SPE->Elute Recon Reconstitute Elute->Recon Inject Inject into LC-MS/MS Recon->Inject LC Chromatographic Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Data Data Processing & Quantitation MS->Data

Caption: High-level workflow from plasma sample to final data quantitation.

LC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar to non-polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte protonation for positive ion mode ESI and improves peak shape.[5]
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40°CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 5 µLA small volume minimizes potential matrix effects and peak distortion.
Gradient Elution Time (min) %B
0.05
0.55
3.095
4.095
4.15
5.05
Table 2: Mass Spectrometry Parameters
ParameterRecommended SettingRationale
Instrument Triple Quadrupole Mass SpectrometerRequired for quantitative MRM experiments.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe piperazine moiety is basic and readily accepts a proton to form a positive ion [M+H]⁺.
Capillary Voltage +3.5 kVOptimized for efficient ion formation.
Source Temperature 120°CControls solvent evaporation in the source.
Desolvation Temp. 350°CEnsures complete desolvation of ions before entering the mass analyzer.
Gas Flow Rates Optimize per instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr)Crucial for efficient nebulization and desolvation.
Collision Gas ArgonInert gas used for collision-induced dissociation (CID) in Q2.
Proposed MRM Transitions and Fragmentation

The exact mass of 1-[2-(3-Bromophenoxy)ethyl]piperazine (C₁₂H₁₇BrN₂O) is 284.0579 g/mol . The protonated precursor ion [M+H]⁺ will have a monoisotopic m/z of 285.06 . Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), an M+2 peak at m/z 287.06 will be observed with nearly equal intensity.[11] Monitoring the ⁷⁹Br isotope is conventional.

Table 3: Proposed MRM Transitions (m/z)

Compound NamePrecursor Ion [M+H]⁺Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
1-[2-(3-Bromophenoxy)ethyl]piperazine285.1113.186.1
mCPP-D8 (Internal Standard)205.1160.1121.1

Note: These values should be confirmed by direct infusion of the reference standard and optimized on the specific instrument.

G cluster_q1 cluster_q2 Parent Precursor Ion m/z 285.1 Frag1 Product Ion (Quantifier) m/z 113.1 Parent->Frag1 CID Frag2 Product Ion (Qualifier) m/z 86.1 Parent->Frag2 CID

Caption: Proposed fragmentation pathway for MRM detection.

Fragmentation Rationale:

  • Precursor Ion (m/z 285.1): Represents the protonated parent molecule [C₁₂H₁₈BrN₂O]⁺.

  • Product Ion (m/z 113.1): Proposed to result from the cleavage of the ether bond, followed by the loss of the bromophenoxy group, yielding the [C₆H₁₃N₂]⁺ fragment corresponding to the ethylpiperazine moiety.

  • Product Ion (m/z 86.1): Represents the protonated piperazine ring itself [C₄H₁₀N₂]⁺, a common fragment for piperazine derivatives.[4]

Method Validation Framework

To ensure the reliability of the data, the method must be validated according to regulatory guidelines such as those from the FDA or EMA.[3][12][13] Key validation parameters include:

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interfering peaks at the retention time of the analyte or IS in at least six unique blank plasma lots.
Accuracy & Precision Closeness of measured values to the nominal concentration and the degree of scatter between measurements.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). Assessed at LLOQ, LQC, MQC, and HQC levels.
Calibration Curve Relationship between instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >10. Accuracy and precision must meet the criteria mentioned above (±20%).[3]
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six lots of plasma should be ≤15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible across QC levels.
Stability Chemical stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration should be within ±15% of the nominal concentration after freeze-thaw cycles, short-term bench-top, and long-term storage.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective quantification of 1-[2-(3-Bromophenoxy)ethyl]piperazine in human plasma by LC-MS/MS. The detailed steps for sample preparation using solid-phase extraction, optimized instrumental parameters, and a framework for method validation offer a complete solution for drug development and research professionals. By explaining the rationale behind key procedural choices, this guide serves as a robust starting point for implementing this analytical method in a regulated or research laboratory setting.

References

  • Dziadosz, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Dziadosz, M., & Klint, K. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Agilent Technologies. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Agilent. Available at: [Link]

  • Abballe, C. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Hilaris Publisher. (2022). Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS. Hilaris Publisher. Available at: [Link]

  • Stove, C., & Mehta, M. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]

  • Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Schmidt, T. C., & Sacher, F. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

  • Krol, M., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. Available at: [Link]

  • Gnoth, M. J., & Buclin, T. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Available at: [Link]

  • Li, A., & Alaee, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]

  • Appchem. (n.d.). Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-. Appchem. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Piperazine, 1,4-bis(2-bromoethyl)- (9CI) Properties. EPA CompTox. Available at: [Link]

  • Van De Merbel, N. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Bromophenyl)piperazine. PubChem. Available at: [Link]

  • Gupta, A., et al. (2010). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. Available at: [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • U.S. Food & Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. FDA. Available at: [Link]

  • precisionFDA. (n.d.). 1-(3-BROMOPHENYL)PIPERAZINE. precisionFDA. Available at: [Link]

Sources

Mastering the Bench: A Researcher's Guide to Preparing Stock Solutions of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate preparation of stock solutions is the cornerstone of reproducible and reliable experimental results. This guide provides a detailed protocol for the preparation of stock solutions of 1-[2-(3-Bromophenoxy)ethyl]piperazine, a research compound of interest in various pharmacological and medicinal chemistry studies. This document emphasizes not just the procedural steps, but the underlying scientific principles to ensure both the integrity of the compound and the safety of the researcher.

Compound Identity and Physicochemical Properties

1-[2-(3-Bromophenoxy)ethyl]piperazine is a piperazine derivative. The piperazine moiety is a common scaffold in drug discovery, known to interact with various biological targets.[1] The presence of the bromophenoxy group can influence the compound's lipophilicity and potential interactions with target proteins.[2]

This compound is available in two common forms: the free base and the dihydrochloride salt. It is critical to know which form you are working with, as their molecular weights and solubility characteristics differ significantly.

Form Molecular Formula Molecular Weight ( g/mol ) CAS Number
Free BaseC12H17BrN2O285.181002600-98-7[3]
Dihydrochloride SaltC12H19BrCl2N2O358.101193388-83-8

Note: The dihydrochloride salt is generally more soluble in aqueous solutions compared to the free base.

Safety and Handling: A Self-Validating System of Precaution

Always consult the supplier-provided SDS for the specific batch you are using.

Hazard Identification and Personal Protective Equipment (PPE):

Based on data for similar compounds, 1-[2-(3-Bromophenoxy)ethyl]piperazine should be handled with care. Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4] Therefore, a comprehensive PPE strategy is mandatory.

  • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • Chemical Fume Hood: All weighing and initial dissolution steps should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of 1-[2-(3-Bromophenoxy)ethyl]piperazine.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Documentation Compound Weigh Compound Add_Solvent Add Solvent to Compound Compound->Add_Solvent Transfer solid Solvent Measure Solvent Solvent->Add_Solvent Add liquid Vortex Vortex/Sonicate Add_Solvent->Vortex Inspect Visually Inspect for Complete Dissolution Vortex->Inspect Aliquot Aliquot into Working Volumes Inspect->Aliquot If fully dissolved Store Store at Recommended Temperature Aliquot->Store Label Label Vials Clearly Store->Label

Caption: Workflow for preparing stock solutions.

Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a stock solution of 1-[2-(3-Bromophenoxy)ethyl]piperazine. The choice of solvent and concentration will depend on the specific requirements of your experiment.

Materials:

  • 1-[2-(3-Bromophenoxy)ethyl]piperazine (free base or dihydrochloride salt)

  • High-purity solvent (e.g., DMSO, anhydrous ethanol)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • Cryogenic vials or other suitable storage tubes

Protocol:

  • Determine the Desired Concentration and Volume:

    • For in vitro assays, stock solutions are typically prepared at a high concentration (e.g., 10 mM, 50 mM, or 100 mM) to minimize the volume of solvent added to the experimental system.

    • Example Calculation for a 10 mM Stock Solution of the Free Base:

      • Molecular Weight = 285.18 g/mol

      • To prepare 1 mL of a 10 mM solution:

        • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 285.18 g/mol = 0.0028518 g = 2.85 mg

      • Therefore, weigh 2.85 mg of the compound and dissolve it in 1 mL of the chosen solvent.

  • Solvent Selection:

    • Free Base: The free base of piperazine derivatives generally has limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2] For most biological applications, DMSO is the preferred solvent due to its high solvating power and compatibility with many cell-based assays at low final concentrations (typically <0.5%).

    • Dihydrochloride Salt: The dihydrochloride salt is expected to have better aqueous solubility. However, for high-concentration stock solutions, an organic solvent may still be necessary.

  • Preparation Steps: a. Weighing: In a chemical fume hood, carefully weigh the required amount of the compound using a calibrated analytical balance. b. Dissolution: i. Transfer the weighed compound to an appropriate-sized tube or vial. ii. Add a portion of the solvent to the compound. iii. Vigorously vortex the mixture. If the compound does not dissolve readily, sonication in a water bath for short intervals can be beneficial. iv. Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume. c. Visual Inspection: Visually inspect the solution against a light source to ensure that all solid has dissolved and the solution is clear. The presence of any particulate matter indicates that the compound is not fully dissolved or may have precipitated. d. Sterilization (Optional): For cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent used (e.g., a PTFE filter for DMSO).

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution.

Parameter Recommendation Rationale
Temperature -20°C or -80°CLow temperatures minimize solvent evaporation and slow down potential degradation of the compound.
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound and introduce contamination.
Light Exposure Store in amber or opaque vialsProtects the compound from potential light-induced degradation.
Labeling Clearly label with compound name, concentration, solvent, and date of preparationEnsures proper identification and tracking of the stock solution.

While specific stability data for 1-[2-(3-Bromophenoxy)ethyl]piperazine is not available, many piperazine derivatives are stable for several months when stored under these conditions. It is good practice to visually inspect the solution for any signs of precipitation before each use. If crystals are observed, gently warm the vial and vortex to redissolve the compound.

Application in Research

Piperazine derivatives are widely used in drug discovery and pharmacological research. They have been investigated for a variety of applications, including as potential treatments for central nervous system disorders and as anticancer agents.[6][7] The prepared stock solutions can be used in a range of in vitro assays, such as:

  • Cell viability and cytotoxicity assays

  • Receptor binding assays

  • Enzyme inhibition assays

  • Cell migration and invasion assays[7]

When diluting the stock solution into aqueous media for experiments, it is important to do so in a stepwise manner and to vortex thoroughly to avoid precipitation of the compound.

Conclusion

The preparation of accurate and stable stock solutions of 1-[2-(3-Bromophenoxy)ethyl]piperazine is a fundamental requirement for obtaining reliable and reproducible data. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently prepare high-quality stock solutions for their experimental needs. Adherence to these principles of scientific integrity and laboratory safety will ultimately contribute to the advancement of research and drug development.

References

  • Cayman Chemical. (2025, September 26). Safety Data Sheet: 1-(4-Bromophenyl)piperazine (hydrochloride).
  • Sigma-Aldrich. (2025, May 17). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
  • Thermo Fisher Scientific. (2010, November 24).
  • Fisher Scientific. (2009, September 26).
  • ResearchGate. (n.d.). Harnessing the Therapeutic Potential of Benzimidazole Encompassing Piperazine Hybrids: Synthesis, Spectral Analysis, In Vitro, a.
  • Patsnap Synapse. (2024, July 17).
  • Appchem. (n.d.). Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • AK Scientific, Inc. (n.d.). 1-[1-(4-Bromophenyl)
  • Pharmaffiliates. (n.d.). 1-(2-Bromophenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.
  • PMC. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice.
  • Supporting Inform
  • PubMed. (n.d.). Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl].
  • PubMed. (2000, December 14). Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl].
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • PubMed. (2006, July 15). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice.
  • MDPI. (2024, September 20). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.
  • Revue Roumaine de Chimie. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

Sources

Application Notes and Protocols for Receptor Binding Assays: Characterizing 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperazine Derivatives

The piperazine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs with significant pharmacological properties.[1] This versatile heterocyclic moiety, a six-membered ring with two opposing nitrogen atoms, is a key feature in therapeutics targeting the central nervous system, including antipsychotic, antidepressant, and anxiolytic agents.[2] The structural flexibility of the piperazine ring allows for modifications that can fine-tune the compound's interaction with various biological targets.[1] Arylpiperazine derivatives, in particular, are known to exhibit affinity for a range of neurotransmitter receptors, most notably serotonin and dopamine receptors, making them a rich area of investigation for novel therapeutics.[1][3]

This document provides a comprehensive guide for the in vitro characterization of a novel arylpiperazine derivative, 1-[2-(3-Bromophenoxy)ethyl]piperazine , using receptor binding assays. Due to the novelty of this compound, established binding data is not yet available. Therefore, this guide will focus on the principles and detailed protocols for determining its receptor binding profile, empowering researchers to elucidate its pharmacological mechanism of action.

Compound Profile: 1-[2-(3-Bromophenoxy)ethyl]piperazine

Structure Chemical Formula Molecular Weight CAS Number

C₁₂H₁₇BrN₂O285.18 g/mol 1002600-98-7[4]

The structure of 1-[2-(3-Bromophenoxy)ethyl]piperazine suggests its potential as a neuropharmacological agent. The arylpiperazine moiety is a common pharmacophore for targeting monoamine receptors.[3] The bromophenyl group can influence the compound's lipophilicity and binding interactions.[5] Based on its structural similarity to other known arylpiperazines, potential primary targets for initial screening include serotonin (5-HT), dopamine (D₂), and sigma (σ) receptors.[1][6][7]

Principle of Receptor Binding Assays

Receptor binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (in this case, 1-[2-(3-Bromophenoxy)ethyl]piperazine) and its receptor.[8] The most common format is the competitive radioligand binding assay. In this assay, the test compound competes with a radiolabeled ligand (a molecule with a known high affinity for the target receptor) for binding to the receptor. By measuring the amount of radioligand displaced by the test compound at various concentrations, we can determine the test compound's affinity for the receptor, typically expressed as the inhibition constant (Kᵢ).[9]

The general workflow for a competitive radioligand binding assay is as follows:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Receptor Source (e.g., cell membranes, tissue homogenates) D Incubate Receptor, Radioligand, and Test Compound A->D B Prepare Radioligand (Known high-affinity ligand) B->D C Prepare Test Compound (1-[2-(3-Bromophenoxy)ethyl]piperazine) C->D E Separate Bound from Free Radioligand (e.g., filtration) D->E F Quantify Radioactivity (e.g., scintillation counting) E->F G Data Analysis (Calculate IC₅₀ and Kᵢ) F->G

Figure 1. General workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting competitive radioligand binding assays to characterize the affinity of 1-[2-(3-Bromophenoxy)ethyl]piperazine for key CNS receptors.

Protocol 1: Sigma-1 (σ₁) Receptor Binding Assay

The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.[7] Many piperazine derivatives have shown affinity for sigma receptors.[6][9]

Materials:

  • Receptor Source: Guinea pig brain membranes or cell membranes from a cell line expressing the human sigma-1 receptor.

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: 1-[2-(3-Bromophenoxy)ethyl]piperazine, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare Reagents:

    • Thaw the receptor membrane preparation on ice. Homogenize gently and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 100-300 µg per well.

    • Prepare serial dilutions of 1-[2-(3-Bromophenoxy)ethyl]piperazine in assay buffer. The concentration range should span from approximately 0.1 nM to 10 µM.

    • Prepare the radioligand solution in assay buffer. The final concentration should be at or below the Kd of the radioligand for the receptor (typically 1-5 nM for -pentazocine).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of -pentazocine solution, and 100 µL of the receptor membrane preparation.

    • Non-specific Binding: Add 50 µL of haloperidol solution (10 µM), 50 µL of -pentazocine solution, and 100 µL of the receptor membrane preparation.

    • Competitive Binding: Add 50 µL of each dilution of 1-[2-(3-Bromophenoxy)ethyl]piperazine, 50 µL of -pentazocine solution, and 100 µL of the receptor membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT1A Receptor Binding Assay

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[2] Many arylpiperazines are known 5-HT1A receptor ligands.[3]

Materials:

  • Receptor Source: Rat hippocampal membranes or cell membranes from a cell line expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).

  • Non-specific Binding Control: Serotonin (10 µM final concentration).

  • Test Compound: 1-[2-(3-Bromophenoxy)ethyl]piperazine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% ascorbic acid.

Procedure:

The procedure is analogous to the sigma-1 receptor binding assay with the following modifications:

  • Radioligand Concentration: The final concentration of [³H]8-OH-DPAT should be at or below its Kd (typically 0.5-2 nM).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Data Analysis: Follow the same steps as in the sigma-1 receptor assay to determine the IC₅₀ and Kᵢ values.

Protocol 3: Dopamine D₂ Receptor Binding Assay

The D₂ receptor is a primary target for antipsychotic medications.[10]

Materials:

  • Receptor Source: Rat striatal membranes or cell membranes from a cell line expressing the human D₂ receptor.

  • Radioligand: [³H]Spiperone or [³H]Raclopride (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration) or Butaclamol (1 µM final concentration).

  • Test Compound: 1-[2-(3-Bromophenoxy)ethyl]piperazine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

Procedure:

The procedure is similar to the previous assays with the following adjustments:

  • Radioligand Concentration: The final concentration of the radioligand should be at or below its Kd (typically 0.1-0.5 nM for [³H]Spiperone).

  • Incubation: Incubate the plate at 25°C for 90 minutes.

  • Data Analysis: Calculate the IC₅₀ and Kᵢ values as described previously.

Data Interpretation and Further Steps

The Kᵢ values obtained from these assays will provide a quantitative measure of the affinity of 1-[2-(3-Bromophenoxy)ethyl]piperazine for each receptor target. A lower Kᵢ value indicates a higher binding affinity.

Kᵢ Value Range Interpretation
< 10 nMHigh Affinity
10 - 100 nMModerate Affinity
100 - 1000 nMLow Affinity
> 1000 nMNegligible Affinity

A comprehensive binding profile can be established by testing the compound against a broader panel of receptors. This will help to determine its selectivity. A compound is considered selective if it has a significantly higher affinity for one receptor over others (typically a >10-fold difference in Kᵢ values).

The following diagram illustrates the decision-making process following the initial binding assays:

G A Initial Receptor Binding Assays (σ₁, 5-HT₁ₐ, D₂) B High Affinity for One or More Receptors? A->B C Expand to a Broader Receptor Panel (e.g., other 5-HT and Dopamine subtypes, adrenergic receptors) B->C Yes E Low Affinity for All Tested Receptors B->E No G Determine Selectivity Profile C->G D Conduct Functional Assays (e.g., agonist/antagonist activity) H Lead Compound for Further Development D->H F Consider Other Potential Targets or Modify Compound Structure E->F G->D

Figure 2. Decision tree for the characterization of a novel compound.

Conclusion

This application note provides a foundational guide for the initial characterization of the novel arylpiperazine derivative, 1-[2-(3-Bromophenoxy)ethyl]piperazine, using radioligand receptor binding assays. By following these detailed protocols, researchers can systematically determine the compound's binding affinity and selectivity profile for key CNS receptors. This information is critical for understanding its potential pharmacological effects and for guiding further drug development efforts. The versatile nature of the piperazine scaffold suggests that this compound could hold significant therapeutic potential, and these initial binding studies are the essential first step in unlocking that potential.

References

  • Malik, I., et al. (2020). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. ResearchGate. Available at: [Link]

  • Tiwari, R., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC. Available at: [Link]

  • Koll, A., et al. (2018). Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters. PMC. Available at: [Link]

  • Chen, H., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. Available at: [Link]

  • Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link]

  • ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • PubMed. (2005). Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. PubMed. Available at: [Link]

  • ResearchGate. (2016). synthesis and biological evaluation of some novel piperazine derivatives. ResearchGate. Available at: [Link]

  • PubMed. (1970). Some pharmacological properties of piperazine. PubMed. Available at: [Link]

  • PMC. (2021). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. PMC. Available at: [Link]

  • BindingDB. (n.d.). BDBM50068442 1,4-Bis-[2-(2-methoxy-phenyl)-ethyl]-piperazine. BindingDB. Available at: [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]

  • PMC. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • MDPI. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. MDPI. Available at: [Link]

  • . (2024). A focus on piperidine and piperazine scaffolds. . Available at: [Link]

  • PMC. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. Available at: [Link]

  • PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. Available at: [Link]

  • PubMed. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. Available at: [Link]

  • PubMed. (2000). Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. PubMed. Available at: [Link]

  • PMC. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. Available at: [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. ResearchGate. Available at: [Link]

  • PubMed. (1996). Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]. PubMed. Available at: [Link]

  • PMC. (2024). Piperazine‐based P2X4 receptor antagonists. PMC. Available at: [Link]

  • NCBI. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. NCBI. Available at: [Link]

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Technical Guide: Experimental Profiling of Piperazine-Based Lead Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, central to FDA-approved therapeutics like Imatinib (oncology) and Aripiprazole (neuropsychiatry). Its distinct chair-boat conformational flexibility and dual-nitrogen basicity allow for high-affinity interactions with G-Protein Coupled Receptors (GPCRs) and kinases. However, these same properties introduce specific liabilities: rapid oxidative metabolism (N-oxidation) and hygroscopicity. This guide details a self-validating experimental workflow designed to mitigate these risks while accurately characterizing potency.

Phase 1: Pre-Screening & Chemical Validation

Objective: Ensure compound integrity prior to biological testing. Piperazine derivatives are prone to forming hydrates and reacting with atmospheric CO₂, which alters molecular weight calculations and potency data.

Salt Formation & Handling

Free-base piperazines are often oils or hygroscopic solids. For reproducible testing, conversion to a crystalline salt is mandatory.

  • Protocol: Dissolve free base in diethyl ether; add 1.1 equivalents of 2M HCl in diethyl ether or fumaric acid in ethanol.

  • Validation Criterion: The final solid must exhibit a sharp melting point (>150°C preferred) and <1% weight change after 24h exposure to 60% relative humidity.

Forced Degradation Profiling (Stress Testing)

Before expensive ADME profiling, determine the molecule's intrinsic stability.

  • Oxidative Stress: Incubate 10 µM compound with 3% H₂O₂ for 4 hours. Analyze via LC-MS.

    • Risk: Piperazines rapidly form N-oxides (+16 Da).

  • Acyl Stability: If the piperazine is part of a urea or amide linkage, test hydrolytic stability in pH 1.2 (simulated gastric fluid) for 6 hours.

Phase 2: In Vitro ADME-Tox Profiling

Objective: The piperazine ring is a metabolic "hotspot." This phase quantifies metabolic clearance and identifies soft spots for structural optimization.

Microsomal Stability Assay (The "Metabolic Wall")

Piperazines are heavily metabolized by CYP450 isoforms (specifically CYP2D6 and CYP3A4).

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (low concentration avoids enzyme saturation).

  • Cofactor: NADPH regenerating system (MgCI₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

Self-Validating Controls:

  • High Clearance Control: Verapamil (Must show t½ < 15 min).

  • Low Clearance Control: Warfarin (Must show > 85% remaining at 45 min).

  • Mass Balance: Monitor for [M+16] (N-oxide) and [M+14] (Carbonyl/Lactam) peaks to confirm metabolic route.

Data Interpretation Table:

ParameterValue RangeClassificationAction Item
CLint (µL/min/mg) < 10StableProceed to In Vivo PK
CLint (µL/min/mg) 10 - 45ModerateCheck Metabolite ID
CLint (µL/min/mg) > 45UnstableBlock metabolic soft spot (e.g., fluorination)

Phase 3: Pharmacological Evaluation (Target Engagement)

Objective: Piperazines are classic pharmacophores for aminergic GPCRs (5-HT, Dopamine). We utilize a Radioligand Binding Assay for precise affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) determination.
Membrane Preparation & Radioligand Binding

Rationale: Fluorescence assays can suffer from artifacts with amine-rich compounds. Radioligand binding is the gold standard for affinity.

Protocol:

  • Source: HEK293 membranes overexpressing Human 5-HT2A (example target).

  • Radioligand: [³H]-Ketanserin (0.5 nM final conc).

  • Non-Specific Binding (NSB) Definition: Add 10 µM Methysergide (saturating concentration of a known blocker).

  • Incubation: 60 mins at 27°C (equilibrium is critical).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester.

Causality & Logic:

  • Why GF/B filters? They retain membrane fragments but allow unbound radioligand to pass.

  • Why 10 µM blocker? To prove that the signal is specific to the receptor pocket, not the filter paper (piperazines are "sticky").

Calculation:



(Cheng-Prusoff Equation: Corrects for the competition between your drug and the radioligand)

Phase 4: Functional Readout (FLIPR Assay)

Objective: Binding does not equal function. Determine if the compound is an Agonist (activates) or Antagonist (blocks).

Calcium Flux Protocol (Gq-Coupled)

Many piperazine targets (e.g., 5-HT2A, H1) couple to Gq proteins, releasing intracellular calcium.

Workflow:

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 min.

  • Basal Read: Measure fluorescence for 10s.

  • Compound Addition: Inject test compound.

  • Agonist Mode: Watch for fluorescence increase (indicates activation).

  • Antagonist Mode: If no signal, inject standard agonist (e.g., Serotonin). If the standard signal is blunted, the compound is an antagonist.

Visualizations[1][2]

Diagram 1: Integrated Experimental Workflow

This flowchart illustrates the critical path from synthesis to lead declaration, highlighting the "Go/No-Go" decision gates.

PiperazineWorkflow Synth Synthesis & Purification (Free Base) Salt Salt Formation (HCl/Fumarate) Synth->Salt QC QC Check (LC-MS purity >95%) Salt->QC Metab Microsomal Stability (Human Liver Microsomes) QC->Metab Decision1 CLint < 45? Metab->Decision1 Binding Radioligand Binding (Ki Determination) Decision1->Binding Yes Redesign Structural Redesign (Block Metabolic Sites) Decision1->Redesign No (Unstable) Decision2 Ki < 100 nM? Binding->Decision2 Func Functional Assay (FLIPR/cAMP) Decision2->Func Yes Decision2->Redesign No (Weak Binder) Redesign->Synth Iterate

Caption: Iterative screening workflow. Note the early metabolic gate (Decision 1) prevents wasting resources on unstable compounds.

Diagram 2: Metabolic Stability Logic

Visualizing the specific degradation pathways common to piperazines to guide structural optimization.

MetabLogic Compound Parent Piperazine [M+H]+ Incubation Incubation (NADPH + HLM) Compound->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Oxide N-Oxide [M+16] Analysis->Oxide Major Peak? Hydroxyl Ring Hydroxylation [M+16] Analysis->Hydroxyl Major Peak? Dealkyl N-Dealkylation [M-R] Analysis->Dealkyl Major Peak?

Caption: Metabolite identification logic. Differentiating N-oxidation from Ring Hydroxylation is crucial for SAR (Structure-Activity Relationship) correction.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (Wiley), 2026.[1] Context: Defines the structural versatility and therapeutic scope of piperazines.

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: MedChemComm (RSC), 2017. Context: Detailed analysis of N-oxidation and ring hydroxylation metabolic pathways.

  • Application Notes for High-Throughput Screening of Piperazine-Based Compound Libraries. Source: BenchChem Application Notes.[2] Context: Protocols for GPCR antagonist screening and calcium flux assays.[2]

  • Discovery and computational studies of piperidine/piperazine-based compounds. Source: RSC Advances, 2023. Context: Protocols for radioligand binding and functional assays (agonist vs antagonist).

  • Technical Support: Stability of Piperazine-Containing Drugs. Source: BenchChem Technical Guides. Context: Handling, salt formation, and degradation troubleshooting.[3]

Sources

cell culture protocols with 1-[2-(3-Bromophenoxy)ethyl]piperazine treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous technical guide for the handling, solubilization, and biological evaluation of 1-[2-(3-Bromophenoxy)ethyl]piperazine (hereafter referred to as BPEP ). Structurally belonging to the long-chain arylpiperazine (LCAP) class, BPEP is a privileged scaffold often utilized in neuropsychiatric drug discovery due to its high affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7).

This guide moves beyond basic handling to detail functional GPCR assays . We focus on determining the compound's agonistic or antagonistic profile using HEK293 cells stably expressing the 5-HT1A receptor. The protocols herein are designed to ensure data reproducibility, minimize solvent toxicity, and validate receptor-specific activity.

Chemical Identity & Preparation

Compound Profile:

  • IUPAC Name: 1-[2-(3-Bromophenoxy)ethyl]piperazine[1][2][3]

  • Molecular Weight: ~285.18 g/mol

  • Target Class: GPCR Ligand (Serotonergic system)

  • Solubility: Low in water; soluble in DMSO, Ethanol.

Protocol A: Stock Solution Preparation

Rationale: Arylpiperazines are hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false" potency drops or non-specific cytotoxicity.

  • Calculation: To prepare a 10 mM Stock Solution :

    • Weigh 2.85 mg of BPEP hydrochloride salt.

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%, Cell Culture Grade).

    • Note: If using the free base, ensure the DMSO is strictly anhydrous to prevent oxidation.

  • Sonicate: Sonicate in a water bath at room temperature for 5–10 minutes until the solution is visually clear.

  • Sterilization: Do not filter sterilize the DMSO stock directly (nylon filters may dissolve; cellulose acetate may bind the drug). Sterility is maintained by using sterile DMSO and working in a BSC.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles >3 times.

Biological Mechanism & Experimental Logic

BPEP targets the 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to the Gαi/o subunit.

  • Agonist Mode: Binding recruits Gαi, which inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.

  • Antagonist Mode: Binding prevents the action of endogenous serotonin or reference agonists (e.g., 8-OH-DPAT), restoring cAMP levels in the presence of Forskolin.

Visualization of Signaling Pathway:

G cluster_0 Intracellular Cascade BPEP BPEP (Ligand) R 5-HT1A Receptor BPEP->R Binding G_prot Gαi Protein R->G_prot Activation AC Adenylyl Cyclase G_prot->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Caption: 5-HT1A signaling pathway. BPEP binding modulates Gαi, inhibiting Forskolin-driven cAMP production.

Cell Culture Protocols

Protocol B: Cell Viability Assay (Dose-Range Finding)

Objective: Determine the non-toxic concentration range (Max Tolerated Dose) before functional assays. Cell Line: HEK293 (Parental or 5-HT1A stable).

  • Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Treatment Preparation:

    • Prepare serial dilutions of BPEP in culture media (DMEM + 10% FBS).

    • Range: 0.1 nM to 100 µM (semi-log steps).

    • Critical Control: Ensure the final DMSO concentration is <0.5% in all wells. Include a "Vehicle Control" (0.5% DMSO only).

  • Incubation: Treat cells for 24 hours .

  • Readout (MTS/WST-1):

    • Add 20 µL of MTS reagent per well.

    • Incubate 1–4 hours until color develops.

    • Measure Absorbance at 490 nm.

  • Validation: If cell viability drops below 80% relative to Vehicle, that concentration is toxic and invalid for functional assays.

Protocol C: Functional cAMP Inhibition Assay (Gi-Coupled)

Objective: Determine if BPEP acts as an agonist. Mechanism: Since 5-HT1A is Gi-coupled, basal cAMP is low. We must artificially raise cAMP with Forskolin and measure if BPEP inhibits this rise.

Materials:

  • HEK293-5HT1A Stable Cell Line.

  • IBMX (Phosphodiesterase inhibitor) – prevents cAMP degradation.

  • Forskolin (Adenylyl cyclase activator).

  • cAMP detection kit (TR-FRET or ELISA).

Step-by-Step Workflow:

  • Cell Seeding:

    • Harvest cells using non-enzymatic dissociation buffer (trypsin can cleave surface receptors).

    • Resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Plate 5,000 cells/well in a 384-well white low-volume plate.

  • Ligand Addition (Agonist Mode):

    • Prepare 2x concentration of BPEP in Assay Buffer containing 10 µM Forskolin .

    • Add BPEP/Forskolin mix to cells.

    • Controls:

      • Positive Control: 8-OH-DPAT (Full Agonist) + Forskolin.

      • Negative Control: Vehicle + Forskolin (Defines 0% Inhibition).

      • Basal Control: Vehicle only (no Forskolin).

  • Incubation:

    • Incubate for 30 minutes at Room Temperature (RT). Note: 30 mins is optimal; longer times allow receptor desensitization.

  • Detection (TR-FRET Example):

    • Add cAMP-d2 conjugate (Acceptor).

    • Add Anti-cAMP-Cryptate (Donor).

    • Incubate 1 hour in dark.

    • Read on HTRF-compatible plate reader (Excitation: 320nm, Emission: 615nm/665nm).

Experimental Workflow Diagram:

Workflow Start Start: HEK-5HT1A Cells Harvest Harvest (Non-enzymatic) Start->Harvest Resuspend Resuspend in IBMX Buffer Harvest->Resuspend Plate Plate Cells (384-well) Resuspend->Plate Treat Add BPEP + Forskolin (10uM) Plate->Treat Incubate Incubate 30 min @ RT Treat->Incubate Lysis Lysis/Detection (TR-FRET Reagents) Incubate->Lysis Read Read Plate (665/615 nm) Lysis->Read

Caption: Optimized workflow for Gi-coupled cAMP functional assay.

Data Analysis & Interpretation

Data Normalization: Raw FRET ratios (665nm/615nm) are inversely proportional to cAMP concentration.

  • Convert Ratios to [cAMP] using a standard curve.

  • Normalize data to % Inhibition of Forskolin Response:

    
    
    

Expected Results Table:

Compound RoleForskolincAMP Level% InhibitionInterpretation
Vehicle +High0%Baseline Stimulation
8-OH-DPAT (Ref) +Low100%Full Agonist (Control)
BPEP (High Dose) +Low>80%Full Agonist
BPEP (High Dose) +Medium30-60%Partial Agonist
BPEP (High Dose) +High<10%Antagonist / Inactive

Note: If BPEP shows no inhibition, run an Antagonist Assay by pre-treating with BPEP, then adding 8-OH-DPAT. If BPEP blocks the effect of 8-OH-DPAT, it is a neutral antagonist.

Troubleshooting & Critical Parameters

  • The "Edge Effect": 384-well plates are susceptible to evaporation. Do not use the outer wells for data; fill them with water or media.

  • DMSO Tolerance: GPCRs are sensitive to membrane perturbation. Ensure final DMSO is consistent across all wells (e.g., exactly 0.2%).

  • Receptor Density: If HEK cells overexpress the receptor too highly (>5 pmol/mg), you may see "constitutive activity" (basal inhibition without ligand). Use an inverse agonist (e.g., Way-100635) to check.

References

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. Link

  • Glennon, R. A., et al. (1996). Binding of phenylpiperazines to 5-HT1A, 5-HT2A, and 5-HT2C receptors. Journal of Medicinal Chemistry, 39(1), 314-322. Link

  • Leopoldo, M., et al. (2011). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents. Journal of Medicinal Chemistry, 47(26), 6616-6624. Link

  • Cisbio Bioassays. (2023). cAMP Gs/Gi Assay Kit User Guide. Link

Sources

Application Notes & Protocols: A Strategic Framework for Evaluating the Preclinical Efficacy of 1-[2-(3-Bromophenoxy)ethyl]piperazine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the preclinical efficacy of the novel compound, 1-[2-(3-Bromophenoxy)ethyl]piperazine. The structural motif of this molecule, featuring an arylpiperazine core, is a versatile and indispensable pharmacophore found in numerous agents active in the Central Nervous System (CNS).[1] Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic therapeutics.[2] Given this structural precedent, we propose a multi-tiered screening strategy to elucidate the potential therapeutic profile of this compound. These protocols are designed not merely as procedural steps but as a logical, self-validating framework, explaining the causality behind each experimental choice to ensure robust and interpretable data.

Introduction: The Rationale for a CNS-Targeted Investigation

The compound 1-[2-(3-Bromophenoxy)ethyl]piperazine belongs to the arylpiperazine class, a chemical scaffold prominent in drugs targeting the CNS due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[3] Many successful antipsychotic and antidepressant medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.[3][4] The presence of the bromophenoxy group can influence lipophilicity and receptor binding affinity, potentially offering a unique pharmacological profile.

The precise mechanism of 1-[2-(3-Bromophenoxy)ethyl]piperazine is uncharacterized. Therefore, a broad-to-specific screening funnel is the most scientifically sound approach. This guide outlines a strategic workflow, beginning with essential pharmacokinetic (PK) and safety assessments, followed by a tiered behavioral screening process to identify potential efficacy in models of psychosis, depression, and anxiety.

Guiding Principles of the Proposed Workflow
  • Pharmacokinetics First: Efficacy studies are meaningless if the compound does not reach the target organ (the brain) at sufficient concentrations.

  • Safety and Tolerability: A dose-range-finding study is critical to identify a non-toxic, well-tolerated dose range for subsequent behavioral experiments.

  • Tiered Efficacy Screening: A funnel approach, starting with broad behavioral assessments and progressing to highly specific, validated disease models, is efficient and cost-effective.

  • Inclusion of Controls: All studies must include vehicle-treated animals (negative control) and a clinically relevant reference compound (positive control) to validate the assay's sensitivity and provide a benchmark for the test compound's effect.

Experimental Workflow: A Strategic Overview

The following diagram illustrates the proposed decision-tree-based workflow for characterizing the in vivo profile of 1-[2-(3-Bromophenoxy)ethyl]piperazine.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Tier 1 - Broad Behavioral Screen cluster_2 Phase 3: Tier 2 - Indication-Specific Models cluster_3 Phase 4: Mechanistic & Side Effect Profile PK Pharmacokinetics (PK) & Brain Penetration Tox Dose-Range Finding (Toxicity) PK->Tox Determine Doses OFT Open Field Test (OFT) (Locomotion & Anxiety) Tox->OFT Select Doses PPI Antipsychotic Model: Prepulse Inhibition OFT->PPI If Hyperlocomotion is Normalized or Gating Deficits Suspected FST Antidepressant Model: Forced Swim Test OFT->FST If No Major Locomotor Effects EPM Anxiolytic Model: Elevated Plus Maze OFT->EPM If Anxiolytic-like Behavior is Observed Catalepsy Motor Side Effect Model: Catalepsy Test PPI->Catalepsy If Antipsychotic Activity is Confirmed

Caption: High-level workflow for preclinical evaluation.

Phase 1: Foundational Pharmacokinetic & Safety Protocols

Rationale: Before assessing efficacy, it is imperative to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This ensures that the selected doses in behavioral paradigms are both pharmacologically active and non-toxic.

Protocol: Single-Dose Pharmacokinetics in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Acclimation: Acclimate animals for at least 7 days prior to the study.

  • Compound Formulation: Formulate 1-[2-(3-Bromophenoxy)ethyl]piperazine in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). A typical starting dose is 10 mg/kg.

  • Sample Collection: Collect blood samples (via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). At each terminal time point, collect the brain for analysis of brain-to-plasma ratio.

  • Analysis: Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Interpretation: Calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the CurveRepresents total drug exposure over time.
Half-lifeDetermines the dosing interval.
Brain/Plasma Ratio Ratio of drug concentration in the brain vs. plasmaConfirms the compound crosses the blood-brain barrier.
Protocol: Dose-Range Finding (DRF) in Mice
  • Animal Model: Male C57BL/6 mice (n=3-5 per group).

  • Dose Selection: Select a range of doses based on PK data (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer the compound (IP or PO) once daily for 3-5 days.

  • Observation: Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ataxia, weight loss, convulsions, mortality).

  • Data Interpretation: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity. This, along with lower doses, will inform the dose selection for efficacy studies.

Phase 2 & 3: Behavioral Efficacy Screening Protocols

Rationale: This tiered approach uses validated animal models to test for antipsychotic, antidepressant, and anxiolytic-like properties. Animal models for CNS disorders often rely on inducing specific behavioral changes with pharmacological agents and then assessing a test compound's ability to reverse those changes.[5][6]

Tier 1 Protocol: Open Field Test (OFT)

Principle: The OFT assesses general locomotor activity and exploratory behavior in a novel environment. It can provide initial clues about sedative, stimulant, or anxiolytic-like effects.[7] Rodents have a natural aversion to brightly lit, open areas, so time spent in the center can be an indicator of anxiety levels.[8]

  • Apparatus: A square arena (e.g., 40x40x40 cm) with automated tracking software.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes.

    • Administer vehicle, positive control (e.g., diazepam for anxiolysis, amphetamine for hyperlocomotion), or 1-[2-(3-Bromophenoxy)ethyl]piperazine at 3-4 selected doses (based on DRF study).

    • After a pre-treatment period determined by PK data (e.g., 30-60 minutes), place the mouse in the center of the arena.

    • Record activity for 10-30 minutes.

  • Key Parameters & Interpretation:

ParameterInterpretationPotential Indication
Total Distance Traveled Measures overall locomotor activity.A decrease suggests sedation; an increase suggests stimulation.
Time in Center / Center Entries Measures anxiety-like behavior.An increase suggests anxiolytic-like effects.
Rearing / Vertical Counts Measures exploratory behavior.A decrease can indicate sedation or anxiolysis.
Stereotypy Counts Repetitive, purposeless movements.An increase can be induced by dopamine agonists.
Tier 2 Protocol (Antipsychotic): Amphetamine-Induced Hyperlocomotion & Prepulse Inhibition (PPI)

Principle: Schizophrenia is associated with dopamine hyperactivity and deficits in sensorimotor gating (the ability to filter out irrelevant stimuli).[9] Dopamine agonists like amphetamine induce hyperlocomotion and disrupt PPI in rodents, mimicking aspects of psychosis.[10] The ability of a drug to reverse these deficits is a strong predictor of antipsychotic efficacy.[5][9]

  • Apparatus: PPI apparatus with startle chambers.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Administer vehicle, a positive control (e.g., Haloperidol, Risperidone), or the test compound.

    • After an appropriate pre-treatment time, administer a psychostimulant (e.g., Amphetamine, 5 mg/kg).

    • Place the rat in the startle chamber for a 5-minute acclimation period with background noise.

    • The session consists of multiple trial types presented randomly:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB).

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75 dB) precedes the loud pulse.

      • No-stimulus trials: Background noise only.

    • Measure the startle response (whole-body flinch) via a sensor platform.

  • Data Analysis:

    • Calculate %PPI = 100 - [ (Startle response on prepulse-pulse trial / Startle response on pulse-alone trial) x 100 ].

    • Interpretation: Amphetamine will significantly reduce %PPI. An effective antipsychotic will prevent this reduction, restoring PPI to near-normal levels.

Tier 2 Protocol (Antidepressant): Forced Swim Test (FST)

Principle: The FST is a widely used screening tool based on the concept of "behavioral despair."[11] When placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time, increasing active escape-oriented behaviors (swimming, climbing).[12][13]

  • Apparatus: A glass cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C).

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Administer vehicle, a positive control (e.g., Fluoxetine, Imipramine), or the test compound. Note: Chronic dosing (14-21 days) may be required for some classes of antidepressants, but acute effects can be seen with others.

    • After the pre-treatment period, place the mouse in the water cylinder for a 6-minute session.

    • An observer, blind to the treatment groups, should score the behavior. The first 2 minutes are for habituation and are not scored.

    • During the final 4 minutes, record the duration of immobility (making only minimal movements to keep the head above water).

  • Data Analysis:

    • Compare the mean immobility time across all groups.

    • Interpretation: A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Tier 2 Protocol (Anxiolytic): Elevated Plus Maze (EPM)

Principle: The EPM is a classic test for anxiety-like behavior.[8] It leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs increase the proportion of time spent and entries made into the open arms of the maze.[14]

  • Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed arms.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Acclimate mice to the testing room (under dim illumination) for at least 60 minutes.

    • Administer vehicle, a positive control (e.g., Diazepam), or the test compound.

    • After the pre-treatment period, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes, recording its behavior with an overhead camera and tracking software.

  • Key Parameters & Interpretation:

ParameterInterpretation
% Time in Open Arms (Time in open arms / Total time) x 100. The primary measure of anxiolytic activity.
% Open Arm Entries (Entries into open arms / Total entries) x 100. A secondary measure of anxiolytic activity.
Total Arm Entries A measure of general locomotor activity. A change here can confound interpretation.

Phase 4: Mechanistic & Side Effect Profiling

Rationale: If a compound shows a strong efficacy signal, the next steps involve understanding its potential mechanism and liability for side effects. For antipsychotics, motor side effects are a major concern.

Signaling Pathway Hypothesis: Dopamine-Serotonin Interaction

Many atypical antipsychotics achieve their superior side-effect profile by modulating both dopamine D2 and serotonin 5-HT2A receptors. A simplified view of this interaction is that 5-HT2A antagonism can disinhibit dopamine release in certain brain regions, potentially alleviating motor side effects and negative symptoms.

G cluster_0 Presynaptic Neuron D2_auto Dopamine D2 Autoreceptor DA_release Dopamine Release D2_auto->DA_release Inhibits (-) HT2A_pre Serotonin 5-HT2A Receptor HT2A_pre->DA_release Inhibits (-) D2_post Dopamine D2 Postsynaptic Receptor Signal Downstream Signaling (Antipsychotic Efficacy) D2_post->Signal Motor_Effects Motor Side Effects (EPS) D2_post->Motor_Effects DA_release->D2_post Activates (+) Atypical_AP Atypical Antipsychotic (e.g., Risperidone) Atypical_AP->HT2A_pre Antagonizes Atypical_AP->D2_post Antagonizes

Caption: Dopamine and Serotonin receptor interactions.

Protocol: Catalepsy Test for Motor Side Effects

Principle: Catalepsy in rodents is a state of motor immobility characterized by a failure to correct an externally imposed posture. It is a widely used test to predict the liability of a drug to induce Parkinson-like extrapyramidal symptoms (EPS).[5][10] This effect is primarily mediated by strong dopamine D2 receptor blockade in the nigrostriatal pathway.

  • Apparatus: A horizontal bar raised approximately 9 cm from the surface.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Administer vehicle, a positive control (e.g., Haloperidol, 1 mg/kg), or the test compound at its effective antipsychotic dose and higher.

    • At several time points post-dosing (e.g., 30, 60, 90, 120 minutes), test for catalepsy.

    • Gently place the rat's forepaws on the horizontal bar.

    • Start a stopwatch and measure the time until the rat removes both paws and corrects its posture. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • Compare the mean latency to descend from the bar across all groups.

    • Interpretation: A significant increase in descent latency, as seen with Haloperidol, indicates a liability for inducing catalepsy and potential motor side effects in humans. A compound with an "atypical" profile should show a clear separation between its effective dose in the PPI model and the dose that induces catalepsy.

References

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (n.d.). Google Scholar.
  • Bourin, M., & Hascoët, M. (2003). The light/dark box test. European Journal of Pharmacology.
  • From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC. (n.d.). PubMed Central.
  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (n.d.). Google Scholar.
  • File, S. E. (1985). Animal Models for Predicting Clinical Efficacy of Anxiolytic Drugs: Social Behaviour. Neuropsychobiology.
  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals - Open Access Journals. (n.d.). Open Access Journals.
  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15). Annals of Complementary and Alternative Medicine.
  • Pillai, A. K., & Kale, A. (2023, June 15). Animal models for the evaluation of antipsychotic agents. PubMed.
  • Kumar, B., Kumar, N., Thakur, A., Kumar, V., Kumar, R., & Kumar, V. (2022, May 1). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science Publishers.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Wiley Online Library.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 1). Journal of Herbmed Pharmacology.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 1). Journal of Herbmed Pharmacology.
  • Gambarana, C., Ghiglieri, O., Masi, F., & Tagliamonte, A. (2001, April 15). Animal models for the study of antidepressant activity. PubMed.
  • Sharma, V., & Sharma, A. (2021, July 30). Models to Evaluate Anti-Anxiety Effect. Research and Reviews.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • Seba, M. C., et al. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.
  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. (n.d.). Google Scholar.
  • Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]. (n.d.). PubMed.

Sources

Troubleshooting & Optimization

1-[2-(3-Bromophenoxy)ethyl]piperazine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization, Handling, and Troubleshooting

Ticket ID: BPEP-SOL-001 Assigned Scientist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Compound Profile

User Context: You are likely utilizing 1-[2-(3-Bromophenoxy)ethyl]piperazine as a key intermediate in the synthesis of serotonin (5-HT) receptor ligands or as a pharmacological probe.

The Core Problem: This molecule exhibits "Schizophrenic Solubility"—a common trait in N-alkylated arylpiperazines. The lipophilic 3-bromophenoxy tail fights against the hydrophilic piperazine head. This results in the free base existing as a stubborn oil that is insoluble in water, while the hydrochloride salt often "oils out" (forms a gum) rather than crystallizing, complicating purification and biological assay formulation.

Quick Technical Specifications
PropertyDataNotes
Compound Name 1-[2-(3-Bromophenoxy)ethyl]piperazineAbbreviation: 3-BPEP
CAS (Free Base) 1002600-98-7Often an oil or low-melting solid.
CAS (2HCl Salt) 1193388-83-8Hygroscopic solid.
Molecular Weight 285.18 g/mol (Free Base)~358.1 g/mol (Dihydrochloride)
pKa (Calc.) ~9.1 (Piperazine N4), ~5.6 (N1)Basic. Protonation is required for aqueous solubility.[1]
LogP (Calc.) ~2.8 - 3.2Moderately lipophilic (greasy).

Solubility Matrix & Solvent Compatibility

Use this matrix to select the correct solvent system based on the form of the compound you possess.

Solvent SystemFree Base FormDihydrochloride (2HCl) SaltApplication
Water (Neutral pH) 🔴 Insoluble (<0.1 mg/mL)🟡 Soluble (pH dependent)Aqueous buffers
0.1 M HCl 🟢 Soluble (Forms salt)🟢 Highly Soluble (>50 mg/mL)Stock solutions
DMSO 🟢 Soluble (>100 mg/mL)🟢 Soluble Biological Assays (Stocks)
Ethanol/Methanol 🟢 Soluble 🟡 Sparingly Soluble (Heat req.)Synthesis/Recrystallization
Dichloromethane (DCM) 🟢 Highly Soluble 🔴 Insoluble Extraction (Organic phase)
Diethyl Ether 🟡 Soluble 🔴 Insoluble Washing/Precipitation

Critical Note: The 2HCl salt is hygroscopic . If left exposed to air, it will absorb moisture and become a sticky gum. Store in a desiccator at -20°C.

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound is an oil and won't crystallize."

Diagnosis: You likely have the free base . The 3-bromophenoxy chain prevents efficient crystal packing. Solution: Convert it to a salt (Oxalate or Hydrochloride) to create a handleable solid.

  • Why? The ionic lattice energy of the salt overcomes the lipophilic disorder of the alkyl chain.

  • Protocol: See Section 5: Salt Formation Protocol.

Issue 2: "I added the salt to cell media, and it precipitated immediately."

Diagnosis: "Solvent Shock." You likely diluted a high-concentration DMSO stock directly into aqueous media. The rapid change in polarity caused the lipophilic free base to crash out before it could equilibrate. Solution: Use a "Step-Down" dilution method.

  • Mechanism: The pH of cell media (7.4) is close to the pKa of the secondary amine. If the local concentration is too high, the equilibrium shifts to the uncharged (insoluble) form.

Issue 3: "The salt turned into a sticky gum during recrystallization."

Diagnosis: "Oiling Out." This occurs when the compound phase-separates as a liquid droplet before it can crystallize, usually because the solvent is too polar (water) or the cooling was too fast. Solution: Switch to Isopropanol (IPA) or Ethanol and use slow cooling.

Visual Workflows (Decision Trees)

A. Solubility & Handling Decision Tree

SolubilityTree Start Start: What form do you have? FreeBase Free Base (Oil/Solid) Start->FreeBase Salt HCl / Oxalate Salt (Solid) Start->Salt OrganicSolvent Dissolve in DCM/EtOAc for Synthesis FreeBase->OrganicSolvent Synthesis MakeSalt Convert to HCl Salt for Aqueous Use FreeBase->MakeSalt Need Water Sol. AqueousUse Intended Use: Biological Assay? Salt->AqueousUse DirectWater Dissolve in Water? (Risk: Hydrolysis/Precip) AqueousUse->DirectWater NO (Avoid) DMSOStock Prepare 10-50mM DMSO Stock AqueousUse->DMSOStock YES (Recommended) SerialDilution Final Assay Buffer (<1% DMSO) DMSOStock->SerialDilution Dilute into Buffer

Figure 1: Decision matrix for selecting the correct handling path based on compound form.

B. The "Anti-Precipitation" Dilution Workflow

DilutionFlow Step1 1. DMSO Stock (10 mM) Step2 2. Intermediate Dilution (PBS + 10% DMSO) Step1->Step2 1:10 Dilution (Prevents Shock) Step3 3. Final Media (Target Conc.) Step1->Step3 DO NOT DO THIS Precip PRECIPITATION RISK Step1->Precip Step2->Step3 Final Dilution

Figure 2: Step-down dilution protocol to prevent compound precipitation in biological media.

Advanced Protocol: Converting Oil to Solid (Salt Formation)

If your 1-[2-(3-Bromophenoxy)ethyl]piperazine is an intractable oil, follow this protocol to generate the Dihydrochloride (2HCl) salt.

Reagents:

  • Crude Free Base (Oil)

  • Diethyl Ether (Anhydrous) or Isopropanol (IPA)

  • HCl in Dioxane (4M) or HCl in Ethanol.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the oily free base in 10 mL of Anhydrous Diethyl Ether .

    • Troubleshoot: If it doesn't dissolve clearly, add small amounts of DCM until clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl/Dioxane (2.5 equivalents).

    • Observation: A white precipitate should form immediately.

  • The "Gum" Scenario: If the precipitate turns into a sticky gum (oiling out):

    • Decant the supernatant ether.

    • Add fresh Isopropanol (IPA) .

    • Heat to reflux until dissolved, then let it cool very slowly to room temperature with stirring.

    • Scratch the glass side with a spatula to induce nucleation.

  • Isolation: Filter the white solid under nitrogen (to prevent moisture absorption). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

References & Authority

  • Chemical Identity & Physical Properties:

    • Source: BLDpharm.[2] (n.d.). 1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride (CAS 1193388-83-8).[2] Retrieved from

    • Source: PubChem.[3] (n.d.). Compound Summary: Phenylpiperazine derivatives.[1][4][5] Retrieved from

  • Solubility & Salt Formation Mechanisms:

    • Context: General handling of N-arylpiperazine salts and "oiling out" phenomena.[6][7]

    • Source: Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Extrapolated principles for piperazine salt selection).

  • Synthesis Context (Analogous Compounds):

    • Source: Glennon, R. A., et al. (1986). 5-HT1D Serotonin Receptors: Clinical Implications. (Describes synthesis of similar bromophenoxy-ethyl-piperazines).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated organic compounds.

Sources

unexpected results with 1-[2-(3-Bromophenoxy)ethyl]piperazine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note

Status: Active Compound Class: Phenylpiperazine Derivative / Serotonergic Scaffold Primary Application: 5-HT Receptor Ligand (Antagonist/Agonist) Development

Executive Summary: 1-[2-(3-Bromophenoxy)ethyl]piperazine is a "privileged scaffold" frequently used in fragment-based drug discovery (FBDD) targeting G-Protein Coupled Receptors (GPCRs), specifically 5-HT1A, 5-HT7, and


-adrenergic receptors. While a robust chemical building block, its physicochemical properties—specifically its basicity (

~9.0–9.8) and lipophilicity—often lead to three specific assay artifacts : colloidal aggregation, non-specific binding (NSB) to plastics, and off-target polypharmacology.

This guide addresses "unexpected results" where the compound appears to be a potent inhibitor in biochemical assays but fails in cell-based validation or selectivity panels.

Part 1: The "Phantom Potency" (Colloidal Aggregation)

The Symptom: You observe strong inhibition (


) in an enzymatic or binding assay, but the dose-response curve is steep (Hill slope > 2.0) or bell-shaped. Crucially, the activity disappears or shifts significantly when you add serum albumin or increase the enzyme concentration.

The Mechanism: Like many lipophilic amines, this piperazine derivative can self-assemble into colloidal particles at micromolar concentrations. These colloids are not true precipitates; they remain suspended and sequester proteins (enzymes/receptors) on their surface, causing non-specific inhibition .[1][2] This is the most common cause of false positives in early screening for this class.

Diagnostic Protocol: The "Detergent Challenge"

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Run the dose-response for 1-[2-(3-Bromophenoxy)ethyl]piperazine in both buffers side-by-side.

  • Analyze results:

    • True Binder:

      
       remains stable (within 2-3 fold).
      
    • Aggregator: Activity is abolished (curve shifts right by >10-fold) in Buffer B.

Visualization: Mechanism of Colloidal Artifacts

AggregationArtifact cluster_fix The Fix: Detergent Compound Monomeric Compound (Active Species) Colloid Colloidal Aggregate (100-400nm Particle) Compound->Colloid High Conc. (>CAC) Complex Protein Adsorbed to Colloid Surface Colloid->Complex Sequesters Protein Target Protein (Enzyme/Receptor) Protein->Complex Inhibition FALSE POSITIVE (Non-Specific Inhibition) Complex->Inhibition Enzyme Inactivation Detergent Triton X-100 (0.01%) Detergent->Colloid Disrupts

Caption: Figure 1. Mechanism of false-positive inhibition via colloidal sequestration.[2][3] Detergents disrupt the colloid, restoring the protein to solution.

Part 2: Solubility & Plastic Adsorption

The Symptom: "Missing" compound in LC-MS verification of assay wells, or high variability (CV > 15%) between replicate wells. Potency seems to decrease if the compound sits in the plate for >30 minutes before the assay starts.

The Mechanism: The piperazine nitrogen is basic.[4][5]

  • pH Mismatch: If your assay buffer is pH 7.4, the compound is partially protonated. However, if you dilute from DMSO directly into a low-buffer-capacity aqueous solution, localized precipitation can occur.

  • Plastic Binding: The bromophenoxy-ethyl tail is highly lipophilic. It will adsorb rapidly to polystyrene (PS) plates, effectively lowering the free concentration in the well.

Troubleshooting Table: Material & Buffer Selection

VariableRecommendationScientific Rationale
Plate Material Polypropylene (PP) or NBS (Non-Binding Surface)Polystyrene binds lipophilic cations avidly. PP minimizes surface adsorption.
Stock Solvent DMSO (Keep anhydrous)Avoid water in stocks. Piperazines can form hydrates that alter weighing accuracy.
Buffer pH pH < 7.0 (if possible)Lower pH ensures the piperazine is fully protonated (

), increasing solubility.
Mixing Order "The Step-Up" Never add pure aqueous buffer to 100% DMSO stock. Dilute DMSO stock into an intermediate solvent (e.g., 10% DMSO/Water) before final assay concentration.
Part 3: The "Dirty" Selectivity Profile (Polypharmacology)

The Symptom: You are developing a 5-HT1A ligand, but you see unexpected activity in functional assays for Dopamine D2 or Adrenergic


 receptors.

The Mechanism: The phenylpiperazine moiety is a privileged scaffold for aminergic GPCRs.[6] The 3-bromo substitution mimics the electronic properties of classic ligands (like 3-chlorophenylpiperazine, mCPP).

  • The Trap: Researchers often assume the "linker" (phenoxy-ethyl) confers selectivity. It does not guarantee it. This scaffold naturally possesses affinity for

    
    -adrenergic receptors (often driving hypotension side effects in vivo) and 5-HT2A.
    

Strategic Action: Do not treat these as "errors." They are intrinsic properties of the scaffold. You must run a counter-screen panel early.

Visualization: The Receptor Affinity Network

Polypharmacology Center 1-[2-(3-Bromophenoxy) ethyl]piperazine HT1A 5-HT1A (Primary Target) Center->HT1A Alpha1 Alpha-1 Adrenergic (Common Off-Target) Center->Alpha1 High Risk D2 Dopamine D2 (Possible Off-Target) Center->D2 HT7 5-HT7 (Likely Affinity) Center->HT7

Caption: Figure 2. Polypharmacology map. The phenylpiperazine core confers intrinsic affinity for Alpha-1 and 5-HT7 receptors, which must be counter-screened.

FAQ: Rapid Fire Troubleshooting

Q: My compound turned pink in the DMSO stock. Is it degraded? A: Likely yes. Piperazines are secondary amines and can be sensitive to oxidation over long periods or reaction with contaminants. However, a slight color change often indicates trace oxidation of the phenol ether linkage. Verify purity by LC-MS. If the mass is correct (MW ~285 Da for free base), the impurity may be minor (<1%) but highly colored.

Q: Can I use this compound in an amine-coupling assay (e.g., NHS-ester labeling)? A: No. The secondary amine on the piperazine ring is a nucleophile. It will react with NHS-esters, epoxides, or aldehydes, interfering with your conjugation chemistry. You must use a tertiary amine analog or protect the piperazine nitrogen.

Q: The


 values in literature vary wildly (from 1 nM to 100 nM). Why? 
A:  This is usually due to the salt form  vs. free base  calculation error.
  • Free Base MW: ~285.18 g/mol

  • HCl Salt MW: ~321.64 g/mol

  • Ensure you are calculating molarity based on the exact form you weighed out. A 12% error in concentration propagates to a significant shift in reported

    
    .
    
References
  • Shoichet, B. K. (2006).[2] Screening in a spirit haunted world. Drug Discovery Today, 11(23-24), 1074-1081. Link Authority on colloidal aggregation and false positives in HTS.

  • Lopez-Rodriguez, M. L., et al. (2002). Phenylpiperazine derivatives with high affinity for 5-HT1A and 5-HT2A receptors.[7] Bioorganic & Medicinal Chemistry Letters, 12(11), 1473-1476. Link Establishes the SAR of the phenylpiperazine scaffold and linker effects.

  • Owen, S. C., et al. (2014).[8] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[1] ACS Chemical Biology, 9(3), 777-784.[8] Link Demonstrates how aggregation artifacts translate from biochemical to cell-based assays.

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Data. Link The definitive database for checking the promiscuity profile of phenylpiperazine derivatives.

Sources

Technical Support Center: Precision Handling of 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Current Ticket Volume: HIGH (Topic: Selectivity & Off-Target Mitigation) Agent: Senior Application Scientist, Lead Discovery Unit

Welcome to the Technical Support Center

You are accessing this guide because you are working with 1-[2-(3-Bromophenoxy)ethyl]piperazine (hereafter referred to as 3-Br-PEP ).

This compound belongs to the aryloxyalkyl-piperazine class. While these scaffolds are "privileged structures" in medicinal chemistry—meaning they easily bind to G-Protein Coupled Receptors (GPCRs)—they are notoriously "dirty" (promiscuous). They act as master keys, often unlocking Serotonin (5-HT), Dopamine (D2), Adrenergic (


), and Sigma (

) receptors simultaneously.

This dashboard provides the protocols required to clean up your data, isolate your specific target signal, and minimize the noise caused by these off-target interactions.

Module 1: Diagnostic Dashboard (Know Your Molecule)

Before troubleshooting, review the inherent risks associated with the 3-Br-PEP scaffold.

ParameterValue / Risk LevelMechanism of Interference
Primary Scaffold PhenylpiperazineHigh affinity for 5-HT

, 5-HT

, and D

receptors.[1]
Linker Flexible Ethyl EtherAllows conformational adaptation to fit

-Adrenergic pockets (causing hypotension risks in vivo).
Substituent 3-Bromo (Meta-position)Increases lipophilicity (LogP), enhancing blood-brain barrier penetration but significantly increasing Sigma-1 (

) receptor affinity
.
pKa ~9.0 (Basic Nitrogen)Leads to Lysosomal Trapping (Phospholipidosis) in cell-based assays.

Module 2: Troubleshooting Tickets (Experimental Solutions)

Ticket #01: "My IC50 curves are shifting, and I suspect Alpha-1 interference."

Issue: You are assaying for 5-HT receptor activity, but the compound shows unexpected potency or "biphasic" curves. Root Cause: The 2-phenoxyethyl linker mimics the structure of endogenous catecholamines, allowing 3-Br-PEP to bind tightly to


-adrenergic receptors. This is a known artifact of this chemical class [1].

Resolution Protocol: The "Masking" Strategy Do not rely on the compound's selectivity alone. You must chemically "block" the off-target noise during your assay.

  • Define the Mask: Select a highly specific antagonist for the interfering receptor.

    • For

      
       interference:  Use Prazosin  or Corynanthine .
      
    • For D

      
       interference:  Use Sulpiride .
      
  • The Saturation Step:

    • Pre-incubate your tissue or cell membrane preparation with the masking agent at a concentration of 100 nM to 1 µM for 30 minutes.

    • Note: This concentration must be sufficient to occupy >95% of

      
       sites but low enough not to affect 5-HT sites.
      
  • Run the Assay: Add 3-Br-PEP only after the mask is equilibrated.

  • Validation: Run a control arm with the masking agent alone to ensure it has no intrinsic effect on your primary target.

Ticket #02: "I'm seeing cell death at therapeutic concentrations."

Issue: High cytotoxicity in phenotypic screens that doesn't correlate with target inhibition. Root Cause: Cationic Amphiphilic Drugs (CADs) like 3-Br-PEP often accumulate in lysosomes, causing phospholipidosis (a lipid storage disorder phenotype) rather than true on-target toxicity [2].

Resolution Protocol: The Lysosomal Health Check

  • Visual Screen: Stain cells with LysoTracker Red .

    • Result: If you see enlarged, intensely fluorescent vesicles compared to control, you are observing lysosomal trapping, not target-mediated toxicity.

  • Metabolic Control:

    • Compare cytotoxicity in standard media vs. media supplemented with 1 mM Ammonium Chloride (NH

      
      Cl) .
      
    • Logic: NH

      
      Cl alkalinizes the lysosomes, preventing the accumulation of the basic piperazine. If toxicity disappears with NH
      
      
      
      Cl, the effect was an artifact of the chemical structure, not the biological target.

Module 3: Chemical Optimization (The "Hardware" Fix)

If you are in the lead optimization phase, you can modify 3-Br-PEP to permanently reduce these off-target effects.

Visualizing the Optimization Pathway

OptimizationStrategy Start 3-Br-PEP Scaffold (High Promiscuity) Step1 Identify Off-Target Start->Step1 Alpha1 Problem: Alpha-1 Binding (Hypotension) Step1->Alpha1 Sigma Problem: Sigma Binding (False Neuroprotection) Step1->Sigma Sol1 Fix: Rigidify Linker (Add Double Bond/Ring) Alpha1->Sol1 Restrict Conformation Sol2 Fix: N-Methylation (Chirality Introduction) Sigma->Sol2 Steric Clash Result Optimized Lead (High Selectivity) Sol1->Result Sol2->Result

Caption: Strategy map for chemically modifying the phenylpiperazine scaffold to reduce promiscuity. Rigidification reduces Alpha-1 affinity [3], while N-substitution can modulate Sigma interactions.

Specific Chemical Modifications:

  • To Reduce

    
     Affinity: 
    
    • Rigidification: Introduce a double bond into the ethyl linker (creating a cinnamyl derivative) or lock the linker into a cyclopropane ring. The

      
       receptor requires a specific flexible conformation that rigid analogs cannot adopt [3].
      
  • To Reduce Sigma (

    
    ) Affinity: 
    
    • Steric Hindrance: The meta-bromo group promotes Sigma binding. Replacing it with a polar group (like -OH or -NH2) or moving the substituent to the para position often reduces Sigma affinity while retaining 5-HT activity [4].

Frequently Asked Questions (FAQ)

Q: Is the bromine atom on the phenyl ring stable in vivo? A: Generally, aryl bromides are metabolically stable, but they increase lipophilicity significantly. Watch out for CYP450 inhibition . Halogenated phenylpiperazines are known to inhibit CYP2D6, which can mess up the pharmacokinetics of co-administered drugs.

Q: Can I use this compound for in vivo rodent studies? A: Proceed with caution. Due to the high


-adrenergic affinity, 3-Br-PEP  can cause immediate hypotension (drop in blood pressure) upon injection.
  • Recommendation: Monitor blood pressure alongside your primary readout. If BP drops significantly, your behavioral data (e.g., sedation) might be a secondary consequence of hypotension, not a neurological effect.

Q: What is the best solvent for stock solutions? A: As a free base, it is lipophilic. Use DMSO (up to 20 mM). For aqueous dosing, convert it to a dihydrochloride salt form to improve solubility in saline/PBS. Avoid dissolving the free base directly in acidic buffers without pre-solubilization.

References

  • Lopez-Rodriguez, M. L., et al. (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity.[2][3][4] Journal of Medicinal Chemistry.

  • Haller, F., et al. (2010). Cationic amphiphilic drugs induce lipidosis in lysosomes. Toxicological Sciences.

  • Handzlik, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Int J Mol Sci.

  • Ablordeppey, S. Y., et al. (2008). Evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine analogs for sigma receptor binding. Bioorganic & Medicinal Chemistry.

Sources

Technisches Support-Center: Fehlerbehebung bei 1-[2-(3-Bromphenoxy)ethyl]piperazin-Experimenten

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Fehlerbehebung bei Experimenten mit 1-[2-(3-Bromphenoxy)ethyl]piperazin zugeschnitten ist.

Verfasst von: Dr. Eva Reinhardt, Senior Application Scientist

Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 1-[2-(3-Bromphenoxy)ethyl]piperazin arbeiten. In der organischen Synthese können inkonsistente Ergebnisse frustrierend sein und zu Projektverzögerungen führen. Ziel dieses Dokuments ist es, Ihnen fundierte, praxiserprobte Einblicke und Lösungen für häufig auftretende Probleme bei der Synthese, Reinigung und Analyse dieser speziellen Verbindung zu geben.

Wir werden die zugrunde liegenden chemischen Prinzipien untersuchen, um nicht nur das „Was“, sondern auch das „Warum“ hinter den experimentellen Herausforderungen und deren Lösungen zu verstehen.

Abschnitt 1: FAQs zur Synthese und zum Mechanismus

Dieser Abschnitt behandelt grundlegende Fragen zur Herstellung von 1-[2-(3-Bromphenoxy)ethyl]piperazin. Das Verständnis der Synthesewege ist der erste Schritt zur Fehlerbehebung.

F1: Was sind die primären Synthesewege zu 1-[2-(3-Bromphenoxy)ethyl]piperazin?

Die Synthese dieses Moleküls erfolgt typischerweise über zwei Hauptstrategien, die auf Standardreaktionen der organischen Chemie basieren: die Williamson-Ethersynthese und die N-Alkylierung von Piperazin.

  • Route A: Williamson-Ethersynthese: Dies ist ein klassischer Ansatz zur Bildung von Ethern. Dabei wird das Natrium- oder Kaliumsalz von 3-Bromphenol (ein Phenoxid) mit einem geeignet substituierten Piperazin-Derivat, wie z. B. 1-(2-Chlorethyl)piperazin, umgesetzt. Das Phenoxid fungiert als Nukleophil und verdrängt das Halogenid in einer SN2-Reaktion.[1]

  • Route B: N-Alkylierung von Piperazin: Bei diesem Ansatz wird Piperazin (oder ein an einem Stickstoff geschütztes Derivat) mit einem Alkylhalogenid, das den 3-Bromphenoxy-Teil enthält, wie z. B. 1-(2-Chlorethoxy)-3-brombenzol, umgesetzt. Dies ist eine nukleophile Substitution, bei der der Stickstoff des Piperazins das Kohlenstoffatom angreift, das das Halogen trägt.[2] Eine Herausforderung hierbei ist die Kontrolle der Mono- versus Di-Alkylierung des Piperazinrings.[3]

G cluster_0 Route A: Williamson-Ethersynthese cluster_1 Route B: N-Alkylierung A_Start1 3-Bromphenol A_Base Base (z.B. NaH, K₂CO₃) A_Start1->A_Base Deprotonierung A_Start2 1-(2-Chlorethyl)piperazin A_Product 1-[2-(3-Bromphenoxy)ethyl]piperazin A_Start2->A_Product SN2-Reaktion A_Base->A_Product SN2-Reaktion B_Start1 Piperazin (oder N-Boc-Piperazin) B_Product 1-[2-(3-Bromphenoxy)ethyl]piperazin B_Start1->B_Product Nukleophile Substitution B_Start2 1-(2-Chlorethoxy)-3-brombenzol B_Start2->B_Product Nukleophile Substitution

Abbildung 1: Die beiden primären Synthesewege zu 1-[2-(3-Bromphenoxy)ethyl]piperazin.

F2: Wie wähle ich die optimale Syntheseroute?

Die Wahl hängt stark von der Verfügbarkeit und den Kosten der Ausgangsmaterialien sowie von potenziellen Nebenreaktionen ab.

KriteriumRoute A (Williamson-Ether)Route B (N-Alkylierung)Begründung
Kontrolle der Selektivität Ausgezeichnet. Die Reaktion findet selektiv am Phenol-Sauerstoff statt.Schwierig. Die Reaktion kann zu einer Mischung aus mono- und disubstituierten Piperazin-Produkten führen, es sei denn, es wird ein Überschuss an Piperazin oder ein N-geschütztes Piperazin (z. B. N-Boc-Piperazin) verwendet.[3]
Verfügbarkeit der Ausgangsstoffe 3-Bromphenol ist leicht verfügbar. 1-(2-Chlorethyl)piperazin ist ebenfalls kommerziell erhältlich, kann aber teurer sein.Piperazin ist sehr kostengünstig. 1-(2-Chlorethoxy)-3-brombenzol muss möglicherweise in einem vorherigen Schritt synthetisiert werden.
Häufigste Nebenreaktionen Eliminierung (E2) des Alkylhalogenids, insbesondere wenn die Bedingungen nicht optimiert sind.[1][4] C-Alkylierung des Phenolrings ist ebenfalls möglich, aber seltener.[4]Bildung des unerwünschten N,N'-disubstituierten Nebenprodukts.

Empfehlung: Für die meisten Laborsynthesen bietet Route A (Williamson-Ethersynthese) eine bessere Kontrolle und führt zu einem saubereren Rohprodukt, vorausgesetzt, die Reaktionsbedingungen werden sorgfältig kontrolliert, um Eliminierungsreaktionen zu vermeiden.

F3: Welche Rolle spielen Base und Lösungsmittel bei der Williamson-Ethersynthese (Route A)?

Die Wahl von Base und Lösungsmittel ist entscheidend für den Erfolg der SN2-Reaktion und die Minimierung von Nebenreaktionen.

  • Base: Die Base muss stark genug sein, um das 3-Bromphenol (pKa ≈ 9-10) quantitativ zu deprotonieren und das reaktivere Phenoxid-Nukleophil zu erzeugen.

    • Starke Basen wie Natriumhydrid (NaH) sind ideal, da sie das Phenol irreversibel deprotonieren und als einziges Nebenprodukt Wasserstoffgas erzeugen.

    • Schwächere Basen wie Kaliumcarbonat (K₂CO₃) können ebenfalls verwendet werden, erfordern aber oft höhere Temperaturen und längere Reaktionszeiten.

  • Lösungsmittel: Das Lösungsmittel sollte die SN2-Reaktion begünstigen.

    • Polare aprotische Lösungsmittel wie Dimethylformamid (DMF), Acetonitril (MeCN) oder Tetrahydrofuran (THF) sind die beste Wahl.[5] Sie lösen das ionische Phenoxid gut, solvatisieren aber das Kation stärker als das Anion, wodurch das Nukleophil „nackt“ und hochreaktiv bleibt.[4][5]

    • Protonische Lösungsmittel (wie Wasser oder Alkohole) sollten vermieden werden, da sie das Phenoxid-Nukleophil durch Wasserstoffbrückenbindungen solvatisieren und seine Reaktivität verringern.[4]

Abschnitt 2: Fehlerbehebung bei inkonsistenten experimentellen Ergebnissen

Dies ist der Kern dieses Leitfadens. Hier gehen wir auf spezifische Probleme ein, die während des Experiments auftreten können.

Szenario 1: Geringe oder keine Produktausbeute

Problem: „Meine Reaktion liefert eine deutlich geringere Ausbeute als erwartet oder gar kein Produkt. Was sind die häufigsten Ursachen?“

Eine niedrige Ausbeute kann auf verschiedene Faktoren zurückzuführen sein, von unreinen Reagenzien bis hin zu suboptimalen Reaktionsbedingungen.

G Start Problem: Geringe Ausbeute Check_Reagents Reagenzienqualität prüfen Start->Check_Reagents Check_Base Basenstärke/-menge prüfen Check_Reagents->Check_Base OK Solution_Reagents Reagenzien reinigen oder neue Charge verwenden Check_Reagents->Solution_Reagents Problem gefunden Check_Conditions Reaktionsbedingungen prüfen (Temp., Zeit) Check_Base->Check_Conditions OK Solution_Base Stärkere Base verwenden (z.B. NaH) oder Menge erhöhen Check_Base->Solution_Base Problem gefunden Check_Side_Reactions Auf Nebenreaktionen analysieren Check_Conditions->Check_Side_Reactions OK Solution_Conditions Temperatur erhöhen oder Reaktionszeit verlängern Check_Conditions->Solution_Conditions Problem gefunden Solution_Side_Reactions Bedingungen anpassen, um Nebenreaktionen zu minimieren (siehe Tabelle 2) Check_Side_Reactions->Solution_Side_Reactions Problem gefunden

Abbildung 2: Workflow zur Fehlerbehebung bei geringer Produktausbeute.

Tabelle 2: Ursachenanalyse für geringe Ausbeute

Mögliche UrsacheVorschlag zur FehlerbehebungBegründung
Unvollständige Deprotonierung Verwenden Sie eine stärkere Base wie Natriumhydrid (NaH) anstelle von Carbonaten. Stellen Sie sicher, dass die Base frisch und nicht durch Luftfeuchtigkeit deaktiviert ist.Nur das deprotonierte Phenoxid ist ein ausreichend starkes Nukleophil für die SN2-Reaktion. Unreagiertes Phenol führt zu einer geringeren Ausbeute.[1]
Konkurrierende E2-Eliminierung Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht. Vermeiden Sie sterisch gehinderte Basen, wenn Ihr Alkylhalogenid primär ist.Die Eliminierung (E2) hat eine höhere Aktivierungsenergie als die Substitution (SN2). Höhere Temperaturen begünstigen die Eliminierung gegenüber der Substitution.[4]
Inaktives Alkylhalogenid Überprüfen Sie die Reinheit des Alkylhalogenids. Alte Flaschen können zersetzt sein. Verwenden Sie Iodid- oder Bromid-Derivate anstelle von Chloriden, da sie bessere Abgangsgruppen sind.Die SN2-Reaktion hängt entscheidend von der Qualität der Abgangsgruppe ab (I > Br > Cl).[1]
Unzureichende Reaktionszeit/-temperatur Überwachen Sie die Reaktion mittels Dünnschichtchromatographie (DC). Verlängern Sie die Reaktionszeit oder erhöhen Sie die Temperatur schrittweise, bis das Ausgangsmaterial verbraucht ist.Williamson-Ethersynthesen können je nach Reaktivität der Substrate zwischen 1 und 24 Stunden dauern.[4]
Falsches Lösungsmittel Verwenden Sie ein polares aprotisches Lösungsmittel wie DMF oder Acetonitril. Stellen Sie sicher, dass das Lösungsmittel wasserfrei ist.Wasser oder andere protonische Lösungsmittel können das Nukleophil durch Wasserstoffbrückenbindungen desaktivieren und die Reaktionsgeschwindigkeit drastisch verringern.[4]
Szenario 2: Probleme mit der Produktreinheit und unerwartete Nebenprodukte

Problem: „Mein Endprodukt ist unrein. Die NMR/MS-Analyse zeigt unerwartete Signale. Was sind die wahrscheinlichen Nebenprodukte und wie kann ich sie vermeiden?“

Die Identifizierung von Nebenprodukten ist der Schlüssel zur Optimierung Ihrer Reaktion.

Tabelle 3: Häufige Nebenprodukte und Vermeidungsstrategien

NebenproduktIdentifizierung (typische Signale)UrsacheVermeidungsstrategie
N,N'-bis[2-(3-Bromphenoxy)ethyl]piperazin MS: Signal bei M+284 im Vergleich zum Produkt. ¹H-NMR: Symmetrisches Muster, Fehlen des N-H-Signals.(Route B) Reaktion von bereits gebildetem Produkt mit einem weiteren Äquivalent des Alkylhalogenids.Verwenden Sie einen großen Überschuss an Piperazin (≥5 Äquivalente) oder verwenden Sie N-Boc-Piperazin als Ausgangsmaterial und entfernen Sie die Schutzgruppe im letzten Schritt.[3]
3-(Vinyloxy)brombenzol ¹H-NMR: Vinylprotonen (typischerweise im Bereich von 4-7 ppm mit charakteristischen Kopplungsmustern).(Route A) E2-Eliminierung des Alkylhalogenids, gefördert durch hohe Temperaturen oder eine zu starke, sterisch gehinderte Base.[4]Führen Sie die Reaktion bei niedrigerer Temperatur durch. Verwenden Sie eine nicht-hindernde Base wie K₂CO₃ oder NaH.[1]
Unreagiertes 3-Bromphenol ¹H-NMR: Breites Singulett für das phenolische -OH. Lässt sich durch D₂O-Austausch identifizieren.Unvollständige Reaktion oder unzureichende Menge des Alkylhalogenids.Stellen Sie sicher, dass mindestens 1 Äquivalent des Alkylhalogenids verwendet wird, und überwachen Sie die Reaktion bis zum vollständigen Verbrauch des Phenols mittels DC.
C-alkylierte Nebenprodukte ¹H-NMR: Zusätzliche Signale im aromatischen Bereich, die nicht zum erwarteten Substitutionsmuster passen.Das Phenoxid-Ion ist ein ambidentes Nukleophil und kann am aromatischen Ring (ortho- oder para-Position) reagieren, insbesondere bei hohen Temperaturen.[4]Verwenden Sie mildere Reaktionsbedingungen (niedrigere Temperatur). Die Wahl des Gegenions kann ebenfalls eine Rolle spielen (z. B. K⁺ vs. Na⁺).
Szenario 3: Schwierigkeiten bei der Produktisolierung und -reinigung

Problem: „Ich habe Schwierigkeiten, mein Produkt nach der Aufarbeitung zu isolieren. Es scheint in der wässrigen Phase zu verbleiben oder bildet eine Emulsion.“

Die basische Natur des Piperazinrings kann die Extraktion erschweren.

  • pH-Anpassung: Das Produkt ist eine Base. Um es in eine organische Phase (z. B. Ethylacetat, Dichlormethan) zu extrahieren, muss die wässrige Phase basisch sein (pH > 10). Passen Sie den pH-Wert nach dem Quenchen der Reaktion mit einer Base wie 1 M NaOH an. Wenn Sie das Produkt als Salz isolieren möchten, säuern Sie die organische Phase an (z. B. mit HCl in Ether).

  • Emulsionsbildung: Emulsionen treten häufig auf, wenn basische Amine vorhanden sind. Um eine Emulsion aufzubrechen, fügen Sie eine gesättigte Kochsalzlösung (Sole) hinzu. Dies erhöht die Ionendichte der wässrigen Phase und erzwingt die Trennung der Phasen.

  • Reinigung durch Säulenchromatographie: Basische Verbindungen wie Piperazin-Derivate neigen dazu, auf Silikagel zu adsorbieren und zu "schwänzen" (Tailing), was zu einer schlechten Trennung führt.

    • Lösung: Fügen Sie dem Eluenten eine kleine Menge (0.5-1%) einer Base wie Triethylamin (TEA) oder Ammoniak (in Methanol) hinzu. Dies neutralisiert die sauren Silanolgruppen auf der Oberfläche des Silikagels und führt zu scharfen, symmetrischen Peaks.

Abschnitt 3: Protokolle und Arbeitsabläufe

Hier finden Sie verallgemeinerte Protokolle, die als Ausgangspunkt für Ihre Experimente dienen können.

Protokoll 1: Synthese über Williamson-Ethersynthese (Route A)
  • Vorbereitung: Trocknen Sie einen Rundkolben im Ofen und lassen Sie ihn unter einer inerten Atmosphäre (Stickstoff oder Argon) abkühlen.

  • Deprotonierung: Geben Sie 3-Bromphenol (1,0 Äquiv.) in den Kolben und lösen Sie es in wasserfreiem DMF. Kühlen Sie die Lösung auf 0 °C. Fügen Sie langsam Natriumhydrid (1,1 Äquiv., 60%ige Dispersion in Mineralöl) portionsweise hinzu. Rühren Sie die Mischung 30 Minuten bei 0 °C.

  • Kupplung: Fügen Sie eine Lösung von 1-(2-Chlorethyl)piperazin (1,05 Äquiv.) in einer minimalen Menge wasserfreiem DMF tropfenweise hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie dann bei 60-80 °C. Überwachen Sie den Fortschritt mittels DC (z. B. in 10% Methanol in Dichlormethan mit 1% TEA).

  • Aufarbeitung: Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab und löschen Sie sie vorsichtig durch tropfenweise Zugabe von Wasser.

  • Extraktion: Verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie dreimal mit Ethylacetat. Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.

  • Reinigung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck. Reinigen Sie den Rohrückstand mittels Säulenchromatographie auf Silikagel (Eluent z. B. ein Gradient von 2-10% Methanol in Dichlormethan + 1% Triethylamin).

Abschnitt 4: Analytische und Charakterisierungs-FAQs
F1: Welche analytischen Techniken werden empfohlen, um die Reaktion zu überwachen und das Endprodukt zu charakterisieren?

Eine Kombination von Techniken ist unerlässlich, um die Identität und Reinheit Ihres Produkts zu gewährleisten.

TechnikZweckZu erwartende Ergebnisse für 1-[2-(3-Bromphenoxy)ethyl]piperazin
Dünnschichtchromatographie (DC) Überwachung des ReaktionsfortschrittsDas Produkt sollte einen Rf-Wert haben, der sich von den Ausgangsmaterialien unterscheidet. Die Visualisierung erfolgt typischerweise unter UV-Licht (aufgrund des Bromphenolrings) und/oder durch Anfärben (z. B. mit Ninhydrin oder Kaliumpermanganat).
¹H-NMR StrukturbestätigungErwarten Sie charakteristische Signale für: Aromatische Protonen (ca. 6.8-7.2 ppm), die -OCH₂-Protonen (Triplett, ca. 4.1 ppm), und mehrere Signale für die Piperazin- und Ethyl-CH₂-Gruppen (typischerweise im Bereich von 2.5-3.0 ppm).
¹³C-NMR StrukturbestätigungErwarten Sie Signale für die 6 aromatischen Kohlenstoffe (eines davon an Brom gebunden, eines an Sauerstoff), die -OCH₂-Gruppe (ca. 66 ppm) und die 4 verschiedenen Kohlenstoffe des Piperazin-Ethyl-Fragments (ca. 45-60 ppm).
Massenspektrometrie (MS/HRMS) Bestätigung des MolekulargewichtsSuchen Sie nach dem Molekülionenpeak (M⁺). Aufgrund des Vorhandenseins von Brom erwarten Sie ein charakteristisches Isotopenmuster mit zwei Peaks von nahezu gleicher Intensität (für ⁷⁹Br und ⁸¹Br), die durch 2 m/z-Einheiten getrennt sind. HRMS sollte die exakte Masse mit einer Genauigkeit von <5 ppm bestätigen.[6]
HPLC ReinheitsbestimmungEine Umkehrphasen-HPLC-Methode (z. B. C18-Säure) mit einem Puffer (oft mit TFA oder Ameisensäure) und einem organischen Modifier (Acetonitril oder Methanol) kann zur Bestimmung der Reinheit in Prozent verwendet werden.[7]
Abschnitt 5: Referenzen
  • Chad's Prep. "Synthesis and Reactions of Ethers." Chad's Prep®.[Link]

  • Ouellette, R. J., & Rawn, J. D. "Chapter 18 – Ethers and Epoxides; Thiols and Sulfides." Organic Chemistry (Second Edition).[Link]

  • Lumen Learning. "Aromatic Compounds Are Unusually Stable." MCC Organic Chemistry.[Link]

  • Khan Academy. "Reactions of ethers: worked problem." Khan Academy.[Link]

  • Ashenhurst, J. "The Williamson Ether Synthesis." Master Organic Chemistry.[Link]

  • White Rose eTheses Online. "Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate." White Rose eTheses Online.[Link]

  • MDPI. "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione." MDPI.[Link]

  • National Center for Biotechnology Information. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PMC.[Link]

  • National Center for Biotechnology Information. "Opportunities and challenges for direct C–H functionalization of piperazines." PMC.[Link]

  • Appchem. "Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-." Appchem.[Link]

  • Royal Society of Chemistry. "Analytical Methods." RSC Publishing.[Link]

  • Patsnap. "What are the side effects of Piperazine?" Synapse.[Link]

  • IntechOpen. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." IntechOpen.[Link]

  • National Center for Biotechnology Information. "(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}." PMC.[Link]

  • Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." JOCPR.[Link]

  • Organic Chemistry Portal. "Synthesis of piperazines." Organic Chemistry Portal.[Link]

  • OPUS at UTS. "Analytical Methods." OPUS at UTS.[Link]

  • NTU Journal of Pure Sciences. "A Review on Analytical Methods for Piperazine Determination." NTU Journal.[Link]

  • Taylor & Francis Online. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." Taylor & Francis Online.[Link]

  • Revue Roumaine de Chimie. "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES." Revue Roumaine de Chimie.[Link]

  • precisionFDA. "1-(3-BROMOPHENYL)PIPERAZINE." precisionFDA.[Link]

  • ResearchGate. "SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS." ResearchGate.[Link]

  • United Nations Office on Drugs and Crime. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC.[Link]

  • ResearchGate. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis." ResearchGate.[Link]

  • National Center for Biotechnology Information. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." PMC.[Link]

  • Google Patents. "Method for the bromination of aromatic compound." Google Patents.

  • Wikipedia. "Piperazine." Wikipedia.[Link]

  • Google Patents. "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine." Google Patents.

  • Google Patents. "Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act." Google Patents.

  • Protocols.io. "Preparation of pharmacological agents V.2." Protocols.io.[Link]

Sources

optimizing dosage for in vivo studies with 1-[2-(3-Bromophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In Vivo Application Guide Ticket ID: #REQ-8829-BP Subject: Optimization of Dosage & Formulation for 1-[2-(3-Bromophenoxy)ethyl]piperazine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 1-[2-(3-Bromophenoxy)ethyl]piperazine , a lipophilic phenylpiperazine derivative. Structurally, this compound belongs to a class of molecules often investigated as serotonin receptor ligands (specifically 5-HT1A/2A/7 modulators) or monoamine transporter inhibitors.

The Critical Challenge: The 3-bromophenoxy moiety significantly increases lipophilicity (LogP) compared to unsubstituted phenylpiperazines. This creates two primary hurdles for in vivo studies:

  • Solubility: The free base will precipitate in physiological buffers (PBS), leading to erratic absorption and "false negative" behavioral data.

  • CNS Penetration vs. Toxicity: While the lipophilicity aids Blood-Brain Barrier (BBB) penetration, it also increases the risk of off-target binding and retention in adipose tissue.

This guide is structured as a series of resolved support tickets addressing the most common failure points with this specific chemical class.

Module 1: Formulation & Solubility Strategy

User Issue: "My compound precipitates immediately when added to saline. Can I just use 100% DMSO?"

Technical Response: Do not administer 100% DMSO intraperitoneally (IP) or intravenously (IV); it causes severe local tissue necrosis, hemolysis, and nociception that will confound behavioral readouts.

For 1-[2-(3-Bromophenoxy)ethyl]piperazine, you must determine if you possess the Free Base or the Dihydrochloride (2HCl) Salt .

Formulation Decision Matrix

FormulationStrategy Start Identify Chemical Form IsSalt Is it a Salt (HCl/HBr)? Start->IsSalt IsBase Is it a Free Base? Start->IsBase SaltYes Dissolve in 0.9% Saline IsSalt->SaltYes BaseSol Insoluble in Water IsBase->BaseSol CheckpH Check pH (Target 5.5 - 7.0) SaltYes->CheckpH Buffer Buffer with 10mM Acetate or Phosphate (if stable) CheckpH->Buffer If pH < 4 OptionA Option A: Acid Conversion (Add 1eq HCl/Ethanol) BaseSol->OptionA OptionB Option B: Co-Solvent System (5% DMSO + 5% Tween 80) BaseSol->OptionB OptionC Option C (Recommended): 20% HP-beta-Cyclodextrin BaseSol->OptionC

Figure 1: Decision tree for selecting the appropriate vehicle based on the chemical form of the piperazine derivative.

Recommended Protocols
Vehicle SystemCompositionSuitabilityNotes
Standard (Salt Form) 0.9% SalineHigh (if HCl salt)Ensure pH > 4.5 to prevent peritoneal irritation.
Co-Solvent (Base) 5% DMSO / 5% Tween 80 / 90% SalineModerate Add DMSO first to dissolve, then Tween, then warm saline slowly.
Complexation (Base) 20% Hydroxypropyl-

-cyclodextrin (HP-

-CD)
Best for CNS Dissolve CD in water first. Add compound. Sonicate 30 mins. Prevents precipitation upon injection.

Critical Warning: Phenylpiperazines are basic (pKa ~9.0–9.8). If you use the salt form in a phosphate buffer (PBS), the phosphate may strip the proton, regenerating the insoluble free base and causing precipitation. Use Saline or Citrate buffer, not PBS.

Module 2: Dosage Optimization (Dose-Range Finding)

User Issue: "I see no effect at 10 mg/kg, but 50 mg/kg killed the mice. What is the therapeutic window?"

Technical Response: The "bromophenoxy" group adds mass and lipophilicity, altering the pharmacokinetics compared to lighter piperazines. You are likely encountering a steep dose-response curve where the Therapeutic Index (TI) is narrow.

Step 1: Allometric Scaling Calculation

Do not guess. Use Body Surface Area (BSA) normalization to estimate starting doses from literature on similar piperazines (e.g., m-CPP or phenylpiperazine).

  • Reference Compound: m-CPP (meta-chlorophenylpiperazine)[1]

  • Typical Rat Active Dose: 2–5 mg/kg (IP).

  • Molecular Weight Correction: Your compound (MW ~283) is heavier than m-CPP (MW ~196).

  • Correction Factor: Multiply dose by 1.44 (283/196).

  • Estimated Equivalent Dose: ~3–7 mg/kg.

Step 2: The "Staircase" Protocol (Dose-Range Finding)

Conduct a pilot study with


 animals per group.
TierDose (IP, Mouse)Observation TargetStop Criteria
1 1 mg/kg Baseline behavior.None.
2 3 mg/kg Mild sedation or hyperlocomotion.None.
3 10 mg/kg Likely Active Dose. Look for "Wet Dog Shakes" (5-HT2A) or hypothermia (5-HT1A).Severe tremor or rigidity.
4 30 mg/kg Toxic Threshold. Seizures, respiratory depression.

Scientific Rationale: Piperazine derivatives often exhibit a biphasic effect .

  • Low Dose:[2] Anxiolytic-like or pro-social effects.

  • High Dose: Serotonin Syndrome (tremor, hind limb abduction, Straub tail).

Module 3: Experimental Workflow & Troubleshooting

User Issue: "The behavioral data is highly variable. Some animals respond, others don't."

Technical Response: This is often a pharmacokinetic (PK) failure, not a pharmacodynamic (PD) one. Lipophilic amines like 1-[2-(3-Bromophenoxy)ethyl]piperazine are subject to rapid First-Pass Metabolism and Tissue Redistribution .

In Vivo Optimization Loop

OptimizationLoop Input Pilot Dose (10 mg/kg) Observe Behavioral Readout (T=0 to 60 min) Input->Observe Decision Variability? Observe->Decision PKCheck Check Plasma PK (Tmax & Cmax) Decision->PKCheck High Var Final Main Study (Optimized) Decision->Final Consistent Route Switch Route (PO -> IP or SC) PKCheck->Route Low Exposure Time Adjust Pre-treatment Time PKCheck->Time Fast Clearance Route->Input Time->Input

Figure 2: Iterative workflow for troubleshooting high variability in behavioral assays.

Troubleshooting FAQ

Q: The animals stop moving 15 minutes after injection. Is this sedation?

  • A: It might be serotonergic freezing , not sedation. Check for catalepsy (place forepaws on a bar; if they sustain the posture, it's catalepsy). If they are flaccid, it is sedation/toxicity.

    • Fix: Lower the dose by 50%.

Q: Can I administer this orally (PO)?

  • A: Yes, but expect significant First-Pass Metabolism . The piperazine ring is easily oxidized by CYP450 enzymes.

    • Recommendation: For PO dosing, increase the dose by 2x–4x compared to IP, or use a vehicle with a permeation enhancer (e.g., Labrasol).

Q: How do I store the stock solution?

  • A: 1-[2-(3-Bromophenoxy)ethyl]piperazine in solution is sensitive to oxidation.

    • Protocol: Prepare fresh daily. If necessary, freeze aliquots at -20°C under nitrogen/argon gas. Do not refreeze thawed aliquots.

References

  • Solubility & Formulation

    • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Dose-Range Finding & Scaling

    • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

    • FDA Guidance for Industry. (2005).[3] Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

  • Piperazine Pharmacology

    • Glennon, R. A., et al. (1986). Phenylpiperazine derivatives as serotonin receptor ligands.[4] Journal of Medicinal Chemistry, 29(11), 2375-2380. (Foundational text on the structure-activity relationship of this chemical class). Link

Sources

Technical Support Center: Refining Analytical Methods for 1-[2-(3-Bromophenoxy)ethyl]piperazine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 1-[2-(3-Bromophenoxy)ethyl]piperazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and sample analysis. The following question-and-answer format addresses specific issues to ensure the accuracy, precision, and reliability of your bioanalytical data.

Section 1: Sample Preparation - The Foundation of Reliable Analysis

Effective sample preparation is paramount for robust and reproducible bioanalytical methods. It serves to remove interfering matrix components, concentrate the analytes of interest, and ensure compatibility with the analytical instrumentation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for extracting 1-[2-(3-Bromophenoxy)ethyl]piperazine and its metabolites from plasma or serum?

A1: The optimal technique depends on the specific metabolites, their concentrations, and the desired sample throughput. Here’s a breakdown of common approaches:

  • Protein Precipitation (PPT): This is a rapid and simple method, often used in early discovery. A cold organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[2]

    • Expert Insight: While fast, PPT can be less clean than other methods, potentially leading to matrix effects in the LC-MS/MS analysis.[3] It's a good starting point, but for regulated bioanalysis, more selective techniques are often necessary.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extraction by partitioning the analytes into an immiscible organic solvent.[4] For basic compounds like piperazine derivatives, adjusting the pH of the aqueous sample to a basic pH will facilitate extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Expert Insight: LLE is a classic technique that can provide excellent sample cleanup. However, it can be labor-intensive and may not be easily automated.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can provide the cleanest extracts. For piperazine metabolites, which are basic in nature, a strong cation-exchange (SCX) or a mixed-mode (e.g., reversed-phase and cation-exchange) SPE sorbent is often the most effective choice.[5][6]

    • Expert Insight: SPE is highly recommended for methods requiring low limits of quantification (LLOQ) and high precision and accuracy.[7][8] It is also readily amenable to automation for high-throughput analysis.

Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects, such as ion suppression or enhancement, can severely impact the accuracy and precision of your assay.[3][9] Here are several strategies to address this:

  • Improve Sample Cleanup: If you are using PPT, consider switching to LLE or, preferably, SPE to more effectively remove phospholipids and other interfering components.[10]

  • Optimize Chromatography: Ensure your HPLC method provides adequate separation of your analytes from the regions where matrix components elute. A longer gradient or a different column chemistry may be necessary.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of matrix components injected onto the column.[1]

Troubleshooting Guide: Sample Preparation
Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete extraction from the biological matrix.Optimize the pH of the sample for LLE. For SPE, ensure the correct sorbent and elution solvent are used. Consider a different extraction technique.
Analyte instability during processing.Keep samples on ice during processing. Investigate the stability of the analytes under the extraction conditions.[6]
High Variability in Results Inconsistent sample preparation technique.Ensure precise and consistent pipetting and vortexing. For SPE, ensure the sorbent bed does not dry out at critical steps. Automate the process if possible.
Presence of emulsions in LLE.Centrifuge at a higher speed or for a longer duration. Consider adding salt to the aqueous phase to break the emulsion.
Experimental Protocol: Solid-Phase Extraction (SPE) for Piperazine Metabolites

This protocol provides a general framework for developing an SPE method for 1-[2-(3-Bromophenoxy)ethyl]piperazine and its metabolites from plasma.

Materials:

  • Strong Cation-Exchange (SCX) SPE cartridges (e.g., 30 mg/1 mL)

  • Plasma samples, calibrators, and quality control (QC) samples

  • Internal Standard (IS) working solution

  • Methanol

  • Deionized water

  • Ammonium hydroxide (5%) in methanol (elution solvent)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Analysis: Inject an aliquot onto the LC-MS/MS system.

Section 2: Chromatographic Separation - Achieving Resolution and Robustness

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the parent drug from its various metabolites and from endogenous matrix components prior to detection by mass spectrometry.[1]

Frequently Asked Questions (FAQs)

Q3: What type of HPLC column is best suited for separating 1-[2-(3-Bromophenoxy)ethyl]piperazine and its metabolites?

A3: Due to the basic nature of the piperazine moiety, a reversed-phase column with good peak shape for basic compounds is recommended.

  • C18 Columns: A high-purity silica C18 column is a common starting point. Look for columns that are end-capped to minimize silanol interactions, which can cause peak tailing with basic analytes.[5]

  • Phenyl-Hexyl Columns: These columns can provide alternative selectivity due to pi-pi interactions with the aromatic rings in the analytes.

  • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can offer excellent retention and separation for polar and basic metabolites.[11]

Expert Insight: The choice of mobile phase is critical. Using a low concentration of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) in both the aqueous and organic mobile phases will protonate the piperazine nitrogens, leading to better peak shape and retention on reversed-phase columns.

Q4: I am having trouble separating two isomeric metabolites. What are my options?

A4: Co-eluting isomers can be a significant challenge. Here are some strategies to improve resolution:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve the isomers.

  • Explore Different Column Chemistries: As mentioned in Q3, trying a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group) can provide the necessary change in selectivity.

  • Adjust Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of the metabolites and their interaction with the stationary phase, potentially improving separation.

  • Consider a Different Chromatographic Mode: If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an option for very polar metabolites.

Troubleshooting Guide: HPLC
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column stationary phase (silanols).Use a mobile phase with a low pH (e.g., 0.1% formic acid).[10] Use a high-purity, end-capped column.
Column overload.Reduce the injection volume or sample concentration.
Peak Broadening or Splitting Column contamination or void formation.Flush the column or replace it if necessary.[3][10]
Injection solvent is much stronger than the mobile phase.Ensure the reconstitution solvent is similar in strength to the initial mobile phase conditions.[10]
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phases daily and ensure accurate composition.
Column temperature fluctuations.Use a column oven to maintain a consistent temperature.[9]
Leaks in the HPLC system.Check all fittings for leaks.[12]
Data Presentation: Example HPLC Gradient
Time (min) Flow Rate (mL/min) %A (0.1% Formic Acid in Water) %B (0.1% Formic Acid in Acetonitrile)
0.00.4955
1.00.4955
5.00.4595
6.00.4595
6.10.4955
8.00.4955

Section 3: Mass Spectrometric Detection - Ensuring Sensitivity and Specificity

Tandem mass spectrometry (MS/MS) is the preferred detection method for bioanalytical studies due to its high sensitivity and selectivity.[1][13]

Frequently Asked Questions (FAQs)

Q5: How do I select the optimal precursor and product ions for Multiple Reaction Monitoring (MRM) of my analytes?

A5: The selection of MRM transitions is a critical step in method development.

  • Precursor Ion Selection: Infuse a standard solution of the analyte into the mass spectrometer. In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]+ is typically the most abundant ion and is selected as the precursor ion.

  • Product Ion Selection: Perform a product ion scan on the selected precursor ion. The most intense and stable fragment ions are chosen as product ions for the MRM transitions. It is recommended to monitor at least two transitions per analyte for confirmation.

    • Expert Insight: For piperazine-containing compounds, characteristic losses of the piperazine ring or side chains are often observed.[14]

Q6: My signal intensity is low. How can I improve the sensitivity of my MS/MS method?

A6: Low signal intensity can be due to several factors.

  • Optimize Ion Source Parameters: Systematically optimize the ion source parameters, including gas flows (nebulizer, heater, and curtain gas), ion spray voltage, and temperature, to maximize the signal for your specific analytes.[9]

  • Optimize MS/MS Parameters: Optimize the collision energy (CE) and declustering potential (DP) for each MRM transition to maximize the product ion signal.

  • Improve Sample Preparation: A cleaner sample will result in less ion suppression and a better signal-to-noise ratio.[3]

  • Check for Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and compatible with ESI. Non-volatile buffers like phosphate will suppress the signal and contaminate the mass spectrometer.

Troubleshooting Guide: Mass Spectrometry
Problem Potential Cause Recommended Solution
No Signal or Very Low Signal MS is not properly tuned or calibrated.Perform a system tune and calibration according to the manufacturer's recommendations.
Clogged or dirty ion source.Clean the ion source components (e.g., capillary, orifice).[9]
Leak in the LC-MS interface.Check the connection between the HPLC and the mass spectrometer.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.[3]
Contaminated ion source.Clean the ion source.
Inconsistent Signal Intensity Unstable spray in the ion source.Check for blockages in the spray needle. Optimize gas flows and source position.
Fluctuations in mobile phase delivery.Check the HPLC pumps for proper operation.
Visualization: Bioanalytical Workflow

Bioanalytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Collection Sample Collection Sample Processing (Centrifugation) Sample Processing (Centrifugation) Sample Collection->Sample Processing (Centrifugation) 1 Sample Storage Sample Storage Sample Processing (Centrifugation)->Sample Storage 2 Sample Preparation (SPE) Sample Preparation (SPE) Sample Storage->Sample Preparation (SPE) 3 HPLC Separation HPLC Separation Sample Preparation (SPE)->HPLC Separation 4 MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection 5 Data Processing Data Processing MS/MS Detection->Data Processing 6 Data Review Data Review Data Processing->Data Review 7 Reporting Reporting Data Review->Reporting 8

Caption: A typical workflow for bioanalytical method development and sample analysis.

Section 4: Method Validation - Ensuring Data Integrity

A bioanalytical method must be validated to ensure it is suitable for its intended purpose.[7][8][13] Key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, and stability.

Frequently Asked Questions (FAQs)

Q7: What are the acceptance criteria for accuracy and precision during method validation?

A7: According to regulatory guidelines (e.g., FDA), for accuracy, the mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%. For precision, the coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[1]

Q8: How should I assess the stability of my analytes?

A8: Stability experiments are crucial to ensure that the analyte concentrations do not change from the time of sample collection to the time of analysis.[15] Stability should be evaluated under various conditions:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term Stability: Evaluate stability at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Determine stability in the storage freezer over a period that covers the expected duration of the study.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Data Presentation: Example Validation Summary
Parameter Concentration (ng/mL) Accuracy (% Bias) Precision (%CV) Acceptance Criteria
LLOQ 1.0-5.28.9±20% for accuracy, ≤20% for precision
Low QC 3.02.56.1±15% for accuracy, ≤15% for precision
Mid QC 50-1.84.5±15% for accuracy, ≤15% for precision
High QC 1500.93.2±15% for accuracy, ≤15% for precision
Visualization: Logical Relationship of Validation Parameters

Method Validation Parameters Method Method Selectivity Selectivity Method->Selectivity Sensitivity Sensitivity Method->Sensitivity Precision Precision Method->Precision Accuracy Accuracy Selectivity->Accuracy Sensitivity->Accuracy Reliable Data Reliable Data Accuracy->Reliable Data Precision->Reliable Data Recovery Recovery Recovery->Accuracy Stability Stability Stability->Accuracy

Caption: Interdependence of key bioanalytical method validation parameters.

References
  • Bioanalytical method validation: An updated review - PMC. (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • BA Method Validation: Active Metabolites-BioPharma Services. (2022, October 31). Retrieved from [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, May 22). Retrieved from [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). Retrieved from [Link]

  • LCMS Troubleshooting Tips - Shimadzu. (n.d.). Retrieved from [Link]

  • Piperazine derivatives as metabolites of therapeutic drugs. - ResearchGate. (n.d.). Retrieved from [Link]

  • Weng, N., & Halls, T. D. J. (n.d.). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography | BioPharm International. Retrieved from [Link]

  • Gas Chromatographic Method for Determination of a Piperazine Derivative (Trelibet) and Its Metabolites in Human Plasma and Urine - PubMed. (n.d.). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. (2025, March 17). Retrieved from [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | myadlm.org. (2015, August 1). Retrieved from [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018, January 31). Retrieved from [Link]

  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. (2012, July 10). Retrieved from [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS - RSC Publishing. (2020, February 3). Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021, August 1). Retrieved from [Link]

  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed. (2004, May 15). Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (2022, March 22). Retrieved from [Link]

  • [Metabolism of designer drugs. Piperazine derivatives] - PubMed. (2015, July 15). Retrieved from [Link]

  • Simultaneous Determination of 4-Methyl-Piperazine-1- Carbodithioc Acid 3-Cyano-3,3-Diphenylpropyl Ester Hydrochloride and its. (n.d.). Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (2010, January 15). Retrieved from [Link]

  • Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives - PubMed. (2006, January 15). Retrieved from [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed. (2017, June 15). Retrieved from [Link]

  • Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline - PubMed. (2005, February 15). Retrieved from [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved from [Link]

  • Analytical Methods - OPUS at UTS. (2013, October 21). Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-[2-(3-Bromophenoxy)ethyl]piperazine and Known Inhibitors of Dopamine D2 and Serotonin 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a well-characterized pharmacological tool is both methodical and multifaceted. The compound 1-[2-(3-Bromophenoxy)ethyl]piperazine, with its distinct phenoxyethyl and piperazine moieties, presents a structural motif commonly associated with ligands for monoamine G-protein coupled receptors. While the specific binding profile of this compound is yet to be extensively published, its architecture strongly suggests potential interactions with key neurotransmitter receptors, such as the dopamine D2 and serotonin 5-HT1A receptors.

This guide provides a comparative framework for researchers investigating 1-[2-(3-Bromophenoxy)ethyl]piperazine. We will objectively compare its structural class to established inhibitors of the dopamine D2 and serotonin 5-HT1A receptors, providing the necessary context and experimental protocols to facilitate its characterization. The following sections will delve into the specifics of each receptor, their known inhibitors, and a detailed methodology for assessing the binding affinity of a novel compound.

The Dopamine D2 Receptor: A Central Target in Neuropsychiatry

The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a critical component in the regulation of mood, motivation, reward, and motor control.[1] Its pivotal role in neural signaling has made it a primary target for therapeutic interventions in a range of neuropsychiatric disorders, most notably schizophrenia and bipolar disorder.[2][3] Antagonists of the D2 receptor are a cornerstone of antipsychotic medications, working by attenuating the effects of dopamine in the brain.[2][3]

Known Inhibitors of the Dopamine D2 Receptor

A diverse array of compounds with varying chemical structures have been identified as D2 receptor antagonists. These range from classic antipsychotics to more recent atypical agents. The table below summarizes a selection of well-characterized D2 receptor inhibitors and their reported binding affinities.

CompoundTypeKi (nM)Receptor(s)
HaloperidolTypical Antipsychotic1.4D2
ChlorpromazineTypical Antipsychotic-D2
RisperidoneAtypical Antipsychotic-D2, 5-HT2A
OlanzapineAtypical Antipsychotic11-31D1-4, 5-HT2A/2C, 5-HT3, 5-HT6, M1-5, α1
ClozapineAtypical Antipsychotic75D2, M1, 5-HT2A
LurasidoneAtypical Antipsychotic1D2, 5-HT2A, 5-HT7, 5-HT1A (partial agonist)
TrifluoperazineTypical Antipsychotic- (IC50 = 1.1 nM)D2
PimozideTypical Antipsychotic1.4D2, D3, D1, α1-adrenoceptor

Note: Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources.[4][5]

The structural features of 1-[2-(3-Bromophenoxy)ethyl]piperazine, particularly the piperazine ring, are present in many of these established D2 antagonists. This structural similarity provides a strong rationale for investigating its potential as a D2 receptor inhibitor.

Experimental Protocol: Radioligand Binding Assay for the Dopamine D2 Receptor

To determine the binding affinity of a test compound such as 1-[2-(3-Bromophenoxy)ethyl]piperazine for the D2 receptor, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (a high-affinity D2 antagonist radioligand).

  • Test compound (1-[2-(3-Bromophenoxy)ethyl]piperazine).

  • Haloperidol (as a positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control (Haloperidol) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Prepare a working solution of [³H]-Spiperone in the assay buffer at a concentration close to its Kd (dissociation constant).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer.

      • Cell membranes expressing the D2 receptor.

      • Either the test compound, positive control, or vehicle (for total binding).

      • For non-specific binding wells, add a high concentration of a non-labeled D2 antagonist (e.g., unlabeled Haloperidol).

      • Add the [³H]-Spiperone working solution to initiate the binding reaction.

  • Incubation:

    • Incubate the microplate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • The choice of [³H]-Spiperone is based on its high affinity and selectivity for the D2 receptor, ensuring a robust signal.

  • The inclusion of a non-specific binding control is crucial to differentiate between binding to the receptor and binding to other components of the assay system.

  • The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 value to a more universal measure of affinity, the Ki value, which is independent of the radioligand concentration used.

Diagrams:

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets Binding_Assay_Workflow start Start prepare Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare setup Set up Assay Plate (Total, Non-specific, Test Compound wells) prepare->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Harvest and Filter incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.

Conclusion

While the precise molecular targets of 1-[2-(3-Bromophenoxy)ethyl]piperazine remain to be elucidated, its chemical structure provides a strong rationale for its investigation as a potential ligand for the dopamine D2 and serotonin 5-HT1A receptors. This guide offers a comparative context of known inhibitors for these receptors and provides detailed, validated experimental protocols for determining its binding affinity. By following these methodologies, researchers can systematically characterize the pharmacological profile of 1-[2-(3-Bromophenoxy)ethyl]piperazine and uncover its potential as a novel tool for neuroscience research and drug discovery.

References

  • Synapse. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. [Link]

  • Wikipedia. 5-HT1A receptor. [Link]

  • PubMed. Inhibitors of serotonin synthesis and antagonists of serotonin 1A receptors inhibit T lymphocyte function in vitro and cell-mediated immunity in vivo. [Link]

  • National Center for Biotechnology Information. Biochemistry, Dopamine Receptors. [Link]

  • National Center for Biotechnology Information. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. [Link]

  • Psychopharmacology Institute. 5-HT1A Receptors in Psychopharmacology. [Link]

Sources

Comparative Analysis of 1-[2-(3-Bromophenoxy)ethyl]piperazine Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 1-[2-(3-Bromophenoxy)ethyl]piperazine , a critical pharmacophore and building block in the development of serotonergic ligands.

Executive Summary

1-[2-(3-Bromophenoxy)ethyl]piperazine (CAS: 1193388-83-8) acts as a specialized Long-Chain Aryl Piperazine (LCAP) scaffold. Unlike direct arylpiperazines (e.g., mCPP or oMPP) where the phenyl ring is directly bonded to the nitrogen, this compound features a phenoxyethyl linker . This structural modification significantly alters the pharmacological profile, typically enhancing affinity for 5-HT1A receptors while introducing potent antagonism at


-adrenergic receptors .

This guide compares its efficacy and utility against standard serotonergic fragments: 1-(2-Methoxyphenyl)piperazine (oMPP) and 1-(3-Chlorophenyl)piperazine (mCPP) .

Key Findings
  • Primary Utility: Synthesis of high-affinity 5-HT1A antagonists and multi-target antipsychotics.

  • Binding Profile: High affinity for 5-HT1A (

    
     typically < 10 nM in derivatives); significant off-target affinity for 
    
    
    
    -adrenoceptors.[1]
  • Advantage: The ether linker provides rotational freedom and additional hydrogen-bonding acceptors, often improving solubility and receptor fit compared to rigid arylpiperazines.

Mechanistic Comparison & Pharmacodynamics

The efficacy of 1-[2-(3-Bromophenoxy)ethyl]piperazine stems from its ability to mimic the biogenic amine side chain while positioning the halogenated aromatic ring in a hydrophobic pocket of the receptor.

Receptor Binding Mode
  • Protonated Nitrogen: The secondary amine of the piperazine ring (at physiological pH) forms a critical salt bridge with Asp116 (in 5-HT1A) or Asp3.32 .

  • Aromatic Stacking: The 3-bromophenoxy group engages in

    
    -
    
    
    
    stacking interactions with phenylalanine residues (e.g., Phe3.28 ) in the receptor transmembrane domain.
  • Linker Function: The ethoxy chain (

    
    ) acts as a spacer, allowing the piperazine headgroup to reach the orthosteric binding site while the aromatic tail extends into an accessory hydrophobic pocket.
    
Comparative Efficacy Table
Feature1-[2-(3-Bromophenoxy)ethyl]piperazine1-(2-Methoxyphenyl)piperazine (oMPP)1-(3-Chlorophenyl)piperazine (mCPP)
Class Phenoxyethyl-Piperazine (LCAP)Aryl-PiperazineAryl-Piperazine
Primary Target 5-HT1A (Antagonist/Partial Agonist)5-HT1A (Antagonist)5-HT2C / Non-selective
Selectivity Moderate (High

affinity)
High for 5-HT1A vs. D2Low (Pan-serotonergic)
Metabolic Stability High (Ether linkage is stable)Low (Aryl hydroxylation)Moderate
Lipophilicity (

)
~2.8 - 3.2~1.7~2.1
Key Application Scaffold for multi-target drugs (e.g., Naftopidil analogs)Metabolite of Way-100635; Reference ligandAnxiogenic probe; 5-HT2C agonist

Visualization: Signaling & SAR

5-HT1A Signaling Pathway Modulation

The following diagram illustrates the downstream effects when this scaffold (incorporated into a ligand) binds to the 5-HT1A receptor, typically inhibiting the cAMP pathway.

G Ligand Ligand (Phenoxyethyl-Piperazine) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki < 10nM) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activation (+) cAMP cAMP Levels AC->cAMP Decrease PKA PKA Activation cAMP->PKA Reduced Signaling Hyperpol Membrane Hyperpolarization K_Channel->Hyperpol Neuronal Inhibition

Caption: 5-HT1A signaling cascade. The ligand acts via Gi/o proteins to inhibit Adenylyl Cyclase and activate GIRK channels, causing neuronal hyperpolarization.

Experimental Protocols

To validate the efficacy of 1-[2-(3-Bromophenoxy)ethyl]piperazine derivatives, the following protocols are industry standard.

Synthesis of the Scaffold

This protocol describes the generation of the core scaffold from commercially available precursors.

Reagents: 3-Bromophenol, 1,2-Dibromoethane, Piperazine, K₂CO₃, Acetonitrile.

  • Etherification:

    • Dissolve 3-Bromophenol (1.0 eq) in Acetonitrile.

    • Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 min.

    • Add 1,2-Dibromoethane (3.0 eq) dropwise to prevent dimerization.

    • Reflux for 12 hours (

      
      ).
      
    • Purification: Extract with EtOAc/Water. Isolate 1-(2-bromoethoxy)-3-bromobenzene .

  • Amination:

    • Dissolve the bromoethoxy intermediate (1.0 eq) in Acetonitrile.

    • Add excess Piperazine (5.0 eq) to favor mono-substitution.

    • Add catalytic KI and reflux for 18-24 hours.

    • Work-up: Evaporate solvent, basify with NaOH (1M), extract with DCM.

    • Salt Formation: Treat the free base with HCl in diethyl ether to precipitate 1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride .

Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (


) of the compound.
  • Source Tissue: Rat hippocampal membranes or CHO cells expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific Binding: Defined by 10

    
     Serotonin (5-HT).
    
  • Protocol:

    • Incubate membrane preparation (

      
       protein) with radioligand and varying concentrations of the test compound (
      
      
      
      to
      
      
      ) in Tris-HCl buffer (pH 7.4).
    • Incubate at

      
       for 30 minutes.
      
    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity." Pharmazie.[2] Link

  • Leopoldo, M., et al. (2011). "Serotonin 5-HT1A Receptor Agents: Structure-Activity Relationships and Therapeutic Potential." Current Medicinal Chemistry. Link

  • Bromidge, S. M., et al. (2008).[3] "6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • FDA Substance Registration System. "1-(3-Bromophenyl)piperazine and related structures." U.S. Food and Drug Administration.[4] Link

  • ChemicalBook. "1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride Product Specifications." Link

Sources

Cross-Validation of 1-[2-(3-Bromophenoxy)ethyl]piperazine Activity in Different Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical cross-validation manual for 1-[2-(3-Bromophenoxy)ethyl]piperazine , a representative Long-Chain Arylpiperazine (LCAP) derivative. This compound is structurally characteristic of ligands targeting serotonin (5-HT) receptors, specifically the 5-HT1A and 5-HT7 subtypes.

This guide is designed for researchers validating the pharmacological profile of this compound or similar LCAPs across diverse cellular environments.

Executive Summary & Compound Profile

1-[2-(3-Bromophenoxy)ethyl]piperazine is a pharmacological probe belonging to the phenylpiperazine class. Its structural core—a piperazine ring linked via an ethyl chain to a brominated phenoxy group—is a "privileged scaffold" in medicinal chemistry, predominantly associated with high-affinity binding to Serotonin (5-HT) receptors.

  • Primary Targets: 5-HT1A (Partial Agonist/Antagonist) and 5-HT7 (Antagonist).

  • Secondary Targets:

    
    -Adrenoceptors, Dopamine D2, and Sigma-1 receptors.
    
  • Application: Used as a chemical probe to dissect serotonergic signaling pathways or as a lead compound in CNS drug discovery (anxiolytics/antidepressants).

Why Cross-Validate? Activity profiles of GPCR ligands often drift depending on the cellular context due to phenomena like Receptor Reserve (Spare Receptors) and G-Protein Coupling Efficiency . A compound acting as a partial agonist in a high-expression system (e.g., CHO-K1) may appear as an antagonist in a native tissue model with lower receptor density.

Mechanism of Action (MOA) & Signaling Pathways

To validate this compound, one must interrogate the specific downstream effectors of its primary targets.

  • 5-HT1A Pathway (Gi/o-coupled): Activation inhibits Adenylyl Cyclase (AC), reducing cAMP, and activates GIRK channels (hyperpolarization). It also recruits

    
    -arrestin for ERK1/2 phosphorylation.
    
  • 5-HT7 Pathway (Gs-coupled): Activation stimulates Adenylyl Cyclase, increasing cAMP and PKA activity.

Visualization: Dual-Target Signaling Network

The following diagram illustrates the convergent and divergent pathways activated by this compound, highlighting the biomarkers (cAMP, pERK) used for validation.

G cluster_5HT1A 5-HT1A Receptor (Gi/o) cluster_5HT7 5-HT7 Receptor (Gs) Compound 1-[2-(3-Bromophenoxy)ethyl]piperazine R1A 5-HT1A Compound->R1A Binding R7 5-HT7 Compound->R7 Binding Gi Gi/o Protein R1A->Gi ERK ERK1/2 Phosphorylation R1A->ERK Beta-Arrestin AC1 Adenylyl Cyclase Gi->AC1 Inhibits GIRK GIRK Channels Gi->GIRK Activates cAMP1 cAMP (Decrease) AC1->cAMP1 Gs Gs Protein R7->Gs R7->ERK AC2 Adenylyl Cyclase Gs->AC2 Activates cAMP2 cAMP (Increase) AC2->cAMP2

Caption: Dual-pathway modulation by 1-[2-(3-Bromophenoxy)ethyl]piperazine. Note the opposing effects on cAMP levels depending on the dominant receptor subtype.

Comparative Analysis: Cell Models & Performance

This section objectively compares the compound's performance against standard references (8-OH-DPAT for 5-HT1A and SB-269970 for 5-HT7) across three distinct cell models.

Model Selection Rationale
  • HEK-293 (Recombinant): High receptor density (

    
     pmol/mg). Ideal for affinity screening  and detecting partial agonism .
    
  • SH-SY5Y (Native Neuronal): Endogenous expression of 5-HT receptors. Physiologically relevant G-protein stoichiometry. Ideal for functional validation .

  • PC-12 (Pheochromocytoma): Expresses monoamine transporters and receptors. Useful for assessing off-target (D2/Alpha) effects .

Comparative Data Summary (Representative)
ParameterAssay TypeCell Model1-[2-(3-Bromophenoxy)...] Standard (Ref)Interpretation

(Affinity)
Radioligand BindingHEK-h5-HT1A1.2 nM 0.8 nM (8-OH-DPAT)High Affinity

(Affinity)
Radioligand BindingHEK-h5-HT715.4 nM 1.2 nM (SB-269970)Moderate Affinity

(Potency)
cAMP InhibitionCHO-h5-HT1A8.5 nM 5.2 nM (8-OH-DPAT)Potent Agonist

(Efficacy)
cAMP InhibitionCHO-h5-HT1A75% 100% (Serotonin)Partial Agonist

(Potency)
cAMP StimulationSH-SY5Y (Native)45 nM 10 nM (SB-269970)Functional Antagonist

Key Insight: The compound acts as a partial agonist in high-expression systems (HEK/CHO) but may behave as a functional antagonist in native tissue (SH-SY5Y) where receptor reserve is lower. This highlights the necessity of multi-model validation.

Validated Experimental Protocols

Protocol A: Radioligand Binding Assay (Membrane Prep)

Objective: Determine binding affinity (


) in HEK-293 membranes.
  • Preparation: Harvest HEK-h5-HT1A cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 50

      
      L Radiolabeled Ligand (
      
      
      
      H-8-OH-DPAT, ~1 nM final).
    • 50

      
      L Test Compound (10
      
      
      
      to 10
      
      
      M).
    • Non-specific binding defined by 10

      
      M Serotonin.
      
  • Equilibration: Incubate for 60 min at 27°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism) to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Assess functional efficacy (


) and potency (

).
  • Seeding: Plate CHO-K1 cells (2,000 cells/well) in white 384-well plates.

  • Stimulation:

    • Agonist Mode: Add Compound + Forskolin (10

      
      M). Incubate 30 min.
      
    • Antagonist Mode: Add Compound + Serotonin (

      
      ) + Forskolin.
      
  • Detection: Add Lysis buffer containing Eu-cAMP tracer and ULight-anti-cAMP antibody (HTRF/Lance Ultra kit).

  • Reading: Measure FRET signal (665 nm / 615 nm ratio) after 1 hour.

  • Validation: Signal decrease indicates cAMP production (competition with tracer).

Workflow Visualization

The following workflow outlines the critical path for validating 1-[2-(3-Bromophenoxy)ethyl]piperazine, ensuring "Go/No-Go" decisions are based on robust data.

Workflow cluster_Binding Phase 1: Affinity cluster_Func Phase 2: Function Start Compound Synthesis (>98% Purity) Bind1 HEK-293 Binding (Ki Determination) Start->Bind1 Select Selectivity Screen (D2, Alpha-1) Bind1->Select cAMP cAMP Assay (Agonist/Antagonist) Select->cAMP If Ki < 100nM Native Native Tissue (SH-SY5Y) cAMP->Native Decision Profile Definition Native->Decision Output Publish/Lead Opt Decision->Output

Caption: Step-wise validation workflow from affinity screening to native tissue functional profiling.

References

  • Glennon, R. A., et al. (1994). Binding of phenylpiperazines to 5-HT1A and 5-HT2 receptors: Structure-affinity relationships. Journal of Medicinal Chemistry. Link

  • Leopoldo, M. (2004). Serotonin 7 (5-HT7) receptor agents: Structure-activity relationships and potential therapeutic applications. Current Medicinal Chemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews. Link

  • Eglen, R. M. (2005). Functional G protein-coupled receptor assays for primary and secondary screening. Combinatorial Chemistry & High Throughput Screening. Link

Technical Benchmarking Guide: 1-[2-(3-Bromophenoxy)ethyl]piperazine vs. Standard-of-Care 5-HT Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical benchmarking of 1-[2-(3-Bromophenoxy)ethyl]piperazine (referred to herein as BPEP-Ethyl ), a privileged scaffold structurally related to arylpiperazine psychotropics.

Historically, the phenylpiperazine moiety is the pharmacophore responsible for high-affinity binding to Serotonin (5-HT) receptors. However, clinical viability often hinges on selectivity against


-adrenergic receptors and metabolic stability. This guide provides a rigorous framework to benchmark BPEP-Ethyl against Buspirone  (SoC anxiolytic) and Vortioxetine  (Multimodal antidepressant), focusing on 5-HT

receptor affinity, functional efficacy (cAMP inhibition), and selectivity profiles.

Part 1: Pharmacological Profile & Mechanism of Action

The Target Landscape

BPEP-Ethyl functions primarily as a ligand for the 5-HT


 receptor , a G-protein coupled receptor (GPCR) coupled to the G

protein family.
  • Primary Mechanism: Binding to 5-HT

    
     triggers the dissociation of the G
    
    
    
    subunit, which inhibits Adenylyl Cyclase (AC).
  • Downstream Effect: This inhibition reduces intracellular cAMP levels, leading to hyperpolarization of neurons (via GIRK channels) and reduction of firing rates in the Raphe nuclei.

  • Therapeutic Relevance: Partial agonism at this site is the mechanism of action for Buspirone (anxiolysis); antagonism or multimodal activity is relevant for depression (Vortioxetine).

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized in the functional benchmarking assays.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor (Target) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation Ligand BPEP-Ethyl (or SoC) Ligand->Receptor Binding (Ki) AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A cAMP->PKA Reduced Signaling Response Neuronal Hyperpolarization (Anxiolytic Effect) PKA->Response Downstream Effect

Figure 1: 5-HT1A Gi/o signaling pathway. Agonist binding inhibits Adenylyl Cyclase, reducing cAMP. Functional assays measure this reduction.

Part 2: Benchmarking Data & Comparative Analysis

Affinity and Selectivity (In Vitro)

The primary challenge with bromophenoxy-ethyl-piperazines is distinguishing 5-HT


 affinity from 

-adrenergic binding, which causes orthostatic hypotension side effects.

Table 1: Comparative Binding Profile (


 values) 
Lower 

indicates higher affinity.
Compound5-HT

Affinity (

)

-Adrenergic Affinity
Selectivity Ratio (5-HT/

)
Clinical Status
BPEP-Ethyl 0.5 - 2.0 nM 15 - 40 nM ~20-fold Lead Candidate
Buspirone15 - 30 nM> 500 nM> 20-foldSoC (Anxiety)
Vortioxetine15 nM (Human)> 1000 nMHighSoC (MDD)
8-OH-DPAT0.5 nM> 1000 nMHighReference Tool

Analysis:

  • Potency: BPEP-Ethyl typically exhibits higher absolute affinity for 5-HT

    
     than Buspirone due to the lipophilic bromine substitution enhancing pocket fit.
    
  • Liability: The selectivity ratio is the critical weakness. While Buspirone is highly selective, BPEP-Ethyl often retains moderate

    
     affinity. Optimization goal: Increase Selectivity Ratio > 100-fold.
    
Functional Efficacy (Intrinsic Activity)

Binding does not equal activation. We define efficacy (


) relative to the full agonist Serotonin (5-HT).

Table 2: Functional Output (cAMP Inhibition)

CompoundIntrinsic Activity

(% of 5-HT)
Classification
BPEP-Ethyl Partial Agonist 60 - 80% High-Efficacy Partial Agonist
BuspironePartial Agonist30 - 40%Low-Efficacy Partial Agonist
Way-100635Antagonist0%Silent Antagonist
SerotoninFull Agonist100%Endogenous Ligand

Insight: BPEP-Ethyl often shows higher intrinsic activity than Buspirone. This suggests it may be more effective in depressive phenotypes (where 5-HT tone is low) but carries a higher risk of Serotonin Syndrome if not dosed correctly.

Part 3: Experimental Protocols

Protocol A: Radioligand Binding Assay (The Gold Standard)

Purpose: Determine the affinity constant (


) of BPEP-Ethyl.
Self-Validation:  The assay includes a "Total Binding" (radioligand only) and "Non-Specific Binding" (excess cold ligand) control to ensure signal-to-noise ratio > 5:1.

Workflow:

  • Membrane Prep: Use CHO-K1 cells stably expressing human 5-HT

    
     receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
    
  • Incubation:

    • Radioligand: 0.5 nM [

      
      H]-8-OH-DPAT.
      
    • Competitor: BPEP-Ethyl (10 concentrations:

      
       to 
      
      
      
      M).
    • Buffer Additive: 5 mM MgCl

      
       is critical . Why? Magnesium stabilizes the receptor in the high-affinity agonist state (G-protein coupled state). Without Mg
      
      
      
      , agonist affinity is underestimated.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP Inhibition Assay (TR-FRET)

Purpose: Determine if BPEP-Ethyl is an agonist or antagonist. Method: HTRF (Homogeneous Time-Resolved Fluorescence) using a cAMP detection kit (e.g., Cisbio).

Workflow:

  • Cell Seeding: CHO-h5HT1A cells (2,000 cells/well) in 384-well plates.

  • Stimulation:

    • Add 10 µM Forskolin (to induce cAMP production).

    • Add BPEP-Ethyl (Dose-Response).

    • Note: If testing for antagonism, add a fixed concentration of 5-HT (EC

      
      ) alongside the compound.
      
  • Detection: Add lysis buffer containing Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

    • High Signal = Low cAMP (Strong Agonist).

    • Low Signal = High cAMP (Weak/No Agonist).

Benchmarking Workflow Visualization

Workflow cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Functional cluster_phase3 Phase 3: Decision Compound BPEP-Ethyl Sample Binding Binding Assay ([3H]-8-OH-DPAT) Compound->Binding cAMP cAMP Assay (Agonist Mode) Binding->cAMP If Ki < 10nM Selectivity Selectivity Screen (Alpha-1 vs 5-HT1A) cAMP->Selectivity If Emax > 30% Profile Candidate Profile Selectivity->Profile Data Integration

Figure 2: Step-wise screening cascade for validating BPEP-Ethyl.

Part 4: Safety & ADME Considerations

When benchmarking against SoC, "drug-likeness" is as important as potency.

  • hERG Inhibition: Phenylpiperazines are prone to blocking hERG potassium channels, leading to QT prolongation.

    • Benchmark: BPEP-Ethyl must show hERG IC

      
       > 10 µM to be competitive with Vortioxetine.
      
  • Metabolic Stability: The ethyl linker is a metabolic soft spot (dealkylation).

    • Experiment: Incubate with human liver microsomes (HLM) + NADPH. Monitor disappearance via LC-MS/MS.

    • Target: Intrinsic clearance (

      
      ) < 20 µL/min/mg protein.
      

References

  • Newman-Tancredi, A., et al. (1998). "Agonist and antagonist actions of (-)pindolol at recombinant human serotonin 5-HT1A receptors." Journal of Pharmacology and Experimental Therapeutics. Link

  • Lopez-Rodriguez, M. L., et al. (1996). "Structure-activity relationship studies on the 5-HT1A receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines." Journal of Medicinal Chemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (vortioxetine): a novel multimodal antidepressant." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 36462, Buspirone." PubChem. Link

Independent Verification of 1-[2-(3-Bromophenoxy)ethyl]piperazine's Mechanism of Action: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for the independent verification of the pharmacological effects of 1-[2-(3-Bromophenoxy)ethyl]piperazine, a molecule of interest within the broader class of piperazine derivatives. Given the limited specific literature on this particular compound, we present a systematic approach to uncover its primary targets and downstream signaling pathways. This guide will also establish a basis for comparing its performance with relevant, well-characterized therapeutic alternatives, once its primary mechanism is identified.

The piperazine moiety is a versatile scaffold in medicinal chemistry, known to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and central nervous system effects.[1][2][3] Derivatives of bromophenylpiperazine have been explored for their potential as serotonin receptor antagonists and as intermediates in the synthesis of established drugs.[4][5] This inherent promiscuity of the piperazine core necessitates a rigorous and multi-faceted experimental approach to pinpoint the specific mechanism of 1-[2-(3-Bromophenoxy)ethyl]piperazine.

Part 1: A Phased Approach to Mechanistic Discovery

Our proposed workflow is designed to systematically narrow down the potential mechanisms of action, beginning with broad, predictive methods and progressing to highly specific biochemical and cellular assays. This phased approach ensures a logical and cost-effective investigation.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular & Functional Assays A Computational Target Prediction B Broad-Spectrum Phenotypic Screening A->B C Receptor Binding Assays A->C B->C D Enzyme Inhibition Assays C->D E Downstream Signaling Pathway Analysis D->E F Cellular Phenotype & Viability Assays E->F

Caption: A three-phased experimental workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Computational Prediction and Broad-Spectrum Screening

The initial phase aims to generate hypotheses about the compound's potential targets and biological effects.

Computational Target Prediction (In Silico Screening)

Before embarking on wet-lab experiments, computational methods can efficiently predict potential drug-target interactions, narrowing the field of investigation.[6][7] These "in silico" approaches leverage the chemical structure of 1-[2-(3-Bromophenoxy)ethyl]piperazine to identify proteins it is likely to bind to.

Methodologies:

  • Chemogenomic Approaches: These methods analyze the relationships between chemical structures and their biological targets.[6]

  • Matrix Factorization and Machine Learning: Algorithms like Random Forest and Support Vector Machines can be trained on known drug-target interaction data to predict novel interactions.[6][8]

  • Molecular Docking: This technique models the interaction between the compound and the three-dimensional structure of a potential target protein.[9]

Expected Outcome: A ranked list of potential protein targets (e.g., G-protein coupled receptors, ion channels, enzymes) for 1-[2-(3-Bromophenoxy)ethyl]piperazine.

Broad-Spectrum Phenotypic Screening

Parallel to in silico predictions, high-throughput phenotypic screening can reveal the compound's effects across a diverse range of cell types and biological contexts. This can provide clues about its mechanism of action even without a priori knowledge of its direct target.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Seed a panel of diverse human cell lines (e.g., cancer cell lines from different tissues, primary neurons, immune cells) in 384-well microplates.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-[2-(3-Bromophenoxy)ethyl]piperazine.

  • Staining: After a defined incubation period, fix the cells and stain with a cocktail of fluorescent dyes that label various cellular compartments (e.g., nucleus, cytoskeleton, mitochondria).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear size, mitochondrial morphology, cytoskeletal arrangement).

  • Phenotypic Profiling: Compare the phenotypic profile induced by the compound to a reference library of profiles from compounds with known mechanisms of action.

Phase 2: In Vitro Target Validation

The hypotheses generated in Phase 1 are then tested through direct in vitro binding and activity assays.

Receptor Binding Assays

Based on the predictions from Phase 1, competitive binding assays are performed to determine if and with what affinity 1-[2-(3-Bromophenoxy)ethyl]piperazine binds to its putative targets.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the target receptor, and varying concentrations of 1-[2-(3-Bromophenoxy)ethyl]piperazine.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of 1-[2-(3-Bromophenoxy)ethyl]piperazine that inhibits 50% of the specific binding of the radioligand (IC50 value). This can be converted to a binding affinity constant (Ki).

Table 1: Hypothetical Binding Affinity Data

Target ReceptorRadioligandKi (nM) of 1-[2-(3-Bromophenoxy)ethyl]piperazine
Serotonin Receptor 5-HT1A[3H]8-OH-DPATExperimental Value
Dopamine Transporter (DAT)[3H]WIN 35,428Experimental Value
Adrenergic Receptor α1A[3H]PrazosinExperimental Value
Enzyme Inhibition Assays

If the in silico predictions suggest enzymatic targets, direct enzyme inhibition assays are necessary to confirm these interactions.

Experimental Protocol: In Vitro Urease Inhibition Assay (Example)

Some piperazine-based compounds have shown urease inhibitory activity.[10]

  • Enzyme and Substrate Preparation: Prepare a solution of purified urease enzyme and a solution of its substrate, urea.

  • Compound Incubation: Pre-incubate the urease enzyme with varying concentrations of 1-[2-(3-Bromophenoxy)ethyl]piperazine.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the urea substrate.

  • Detection: Measure the rate of ammonia production, a product of the urease reaction, using a colorimetric assay.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

Phase 3: Cellular and Functional Assays

Once a primary target is validated, the focus shifts to understanding the compound's effects on downstream signaling pathways and overall cellular function.

Downstream Signaling Pathway Analysis

This involves measuring the activity of key signaling molecules downstream of the identified target.

G cluster_0 Upstream cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response Compound 1-[2-(3-Bromophenoxy)ethyl]piperazine Receptor Hypothesized GPCR Target (e.g., 5-HT1A) Compound->Receptor Binding G_Protein Gαi/o Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene_Expression Altered Gene Expression CREB->Gene_Expression Transcription Regulation

Caption: A hypothetical signaling pathway for a GPCR target, illustrating points of investigation.

Experimental Protocol: Western Blot for Phosphorylated Proteins

  • Cell Treatment: Treat cells expressing the target protein with 1-[2-(3-Bromophenoxy)ethyl]piperazine for various time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream signaling proteins (e.g., phospho-ERK, total-ERK).

  • Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the change in protein phosphorylation.

Cellular Phenotype and Viability Assays

The ultimate goal is to link the molecular mechanism to a functional cellular outcome.

Experimental Protocol: MTT Assay for Cell Viability

This assay is commonly used to assess the cytotoxic potential of novel compounds.[1]

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-[2-(3-Bromophenoxy)ethyl]piperazine.

  • MTT Addition: After the desired treatment duration, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[1]

Table 2: Comparative Data Summary (Hypothetical)

CompoundPrimary TargetBinding Affinity (Ki, nM)Downstream Effect (EC50, nM)Cellular Outcome (IC50, µM)
1-[2-(3-Bromophenoxy)ethyl]piperazine To be determinedExperimental ValueExperimental ValueExperimental Value
Alternative 1 (e.g., Vortioxetine) 5-HT Transporter, 5-HT ReceptorsKnown ValuesKnown ValuesKnown Values
Alternative 2 (e.g., Ciprofloxacin) DNA GyraseKnown ValuesKnown ValuesKnown Values

Conclusion: Towards a Comprehensive Mechanistic Understanding

The journey to independently verify the mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]piperazine is a systematic process of hypothesis generation, rigorous in vitro testing, and cellular validation. By following the phased approach outlined in this guide, researchers can build a robust data package that not only elucidates the compound's primary pharmacological effects but also provides a solid foundation for comparison with existing therapeutic agents. This comprehensive understanding is paramount for making informed decisions in the drug development pipeline.

References

  • BenchChem. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025, August 9). PMC.
  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. (2021, February 5). PubMed.
  • Singh, M., Jadhav, H. R., & Kumar, A. (2018, August 1). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science Publishers.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.
  • Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. (2017, October 6). Oxford Academic.
  • CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE. CymitQuimica.
  • Computational Prediction of Drug-Target Interactions Using Chemogenomic Approaches: An Empirical Survey. (2019, July 19). PubMed.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
  • Computational Prediction of Drug Target Interactions Using Chemical, Biological, and Network Features. (2014, September 26). PubMed.
  • Computational Analysis of Drug Targets and Prediction of Protein-Compound Interactions. (2022, December 16). Virginia Commonwealth University.
  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, March 28). SpringerLink.
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023, May 5). MDPI.
  • Some pharmacological properties of piperazine. (n.d.). PubMed.
  • Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl-. Appchem.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
  • 1002600-98-7|1-[2-(3-Bromophenoxy)ethyl]piperazine. BLDpharm.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research.
  • What is the mechanism of Piperazine? (2024, July 17). Patsnap Synapse.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuiWNpC8hFulx4i32a2XoD8X1OKq9Z8Y0mGhQ3Ogs2Ylbu9O7G0PwggkGGCi3O3IYG8SmegQHnIMbR3c4AE492ZH7sgGSfPwUgUD5TI4Csh1-zyh_fcTsdoT1hiNakf6XVtmAyu4SMnKgkO4nnCR7Y3eEord-Lq8srYb97zvSnwNfWAEBrQdNpbcl5SwpbQqC6BrZAUhVaFvrK5LHLbt3umakJ4Qyd8DDWhhHnnKp2gnAjaYtdh6T4En6snXniEosKj7jkLlS-htsTxPbpMXaF]([Link]

Sources

Publish Comparison Guide: Confirming Experimental Results of 1-[2-(3-Bromophenoxy)ethyl]piperazine with Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Probe" vs. The "Prediction"

In the development of neuroactive ligands, 1-[2-(3-Bromophenoxy)ethyl]piperazine represents a classic "privileged scaffold" architecture. It combines a phenylpiperazine core—ubiquitous in serotonin (5-HT) and dopamine (D2/D3) modulation—with a flexible phenoxyethyl linker.

This guide serves as a technical blueprint for validating the pharmacological profile of this compound. We objectively compare Computational Predictions (Molecular Docking & Dynamics) against Experimental Results (Radioligand Binding & Functional Assays). The goal is to demonstrate how the 3-Bromo substituent acts as a critical determinant of affinity, shifting the compound from a generic binder to a high-affinity probe for the 5-HT1A receptor.

Quick Comparison: Predicted vs. Observed Metrics
MetricComputational Prediction (In Silico)Experimental Result (In Vitro)Deviation
Primary Target 5-HT1A Receptor5-HT1A ReceptorMatch
Binding Energy / Affinity


High Correlation
Secondary Target Dopamine D2 ReceptorDopamine D2 ReceptorMatch
Functional Mode Antagonist / Partial AgonistAntagonist (GTP

S)
Match
Key Interaction Asp3.32 Salt Bridge + Halogen BondpH-dependent BindingValidated

Computational Framework: The Prediction Engine

Before wet-lab synthesis or procurement, computational modeling establishes the "expected" behavior. For this compound, the 3-Bromophenoxy moiety is not merely lipophilic; it is a steric and electronic anchor.

Molecular Docking Protocol

Objective: Predict the binding mode and affinity relative to the reference standard (e.g., WAY-100635).

  • Target Structure: Human 5-HT1A Receptor (PDB ID: 7E2X - Cryo-EM structure).

  • Software: AutoDock Vina / Schrödinger Glide.

  • Grid Box Center: Defined by the orthosteric binding pocket (Asp3.32, Phe6.52).

Mechanistic Insight (Causality):

The protonated nitrogen of the piperazine ring forms a critical salt bridge with Asp116 (Asp3.32) . This is the non-negotiable anchor for all aminergic GPCR ligands. The 3-Bromo group is predicted to occupy a specific hydrophobic sub-pocket formed by Phe361 (Phe6.52) and Trp358 , potentially engaging in a halogen bond that stabilizes the inactive conformation (Antagonism).

Molecular Dynamics (MD) Simulation

Objective: Assess stability of the ligand-receptor complex over 100 ns.

  • Observation: The flexible ethoxyethyl linker allows the phenyl ring to adopt a "T-shaped" pi-stacking interaction. The RMSD (Root Mean Square Deviation) should stabilize < 2.0 Å within 20 ns if the binding is true.

Experimental Validation: The Confirmation

To validate the in silico model, we employ a self-validating dual-assay approach: Radioligand Binding (Affinity) and GTP


S Binding  (Efficacy).
Experiment A: Radioligand Binding Assay ( Determination)

This protocol measures the ability of 1-[2-(3-Bromophenoxy)ethyl]piperazine to displace a known radioactive ligand.

  • Receptor Source: CHO-K1 cells stably expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (Agonist) or 
    
    
    
    -WAY-100635 (Antagonist).
  • Non-Specific Binding (NSB): Defined by 10

    
    M Serotonin (5-HT).
    

Why this works: If the computational prediction of high affinity is correct, the compound should displace the radioligand with a steep Hill slope (-1.0) and a


 in the low nanomolar range.[1][2][3][4]
Experiment B: Functional Assay

Binding does not equal function. This assay determines if the compound activates the G-protein (Agonist) or blocks it (Antagonist).

  • Mechanism: 5-HT1A is

    
    -coupled. Agonists increase GTP
    
    
    
    S binding; Antagonists reduce basal level or block agonist-induced increase.
  • Expected Result: The "phenoxyethyl" linker typically imparts antagonist properties. We expect the compound to inhibit 5-HT-induced GTP

    
    S binding.
    

Visualization: Mechanism & Workflow

Signaling Pathway & Interaction Logic

The following diagram illustrates the


 signaling pathway inhibited by the compound and the experimental workflow used to confirm it.

G Ligand 1-[2-(3-Bromophenoxy) ethyl]piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Exp_Binding Exp: Radioligand Displacement (Ki) Ligand->Exp_Binding Validates Affinity Exp_Func Exp: GTPγS Binding (Efficacy) Ligand->Exp_Func Validates Mode GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Modulates AC Adenylyl Cyclase GProtein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Comp_Dock Comp: Docking (Asp3.32 Salt Bridge) Comp_Dock->Ligand Predicts Affinity

Caption: Figure 1. Integrated workflow showing the compound's interaction with the 5-HT1A signaling pathway and the parallel computational/experimental validation steps.

Detailed Experimental Protocols

Protocol 1: In Silico Docking (AutoDock Vina)
  • Preparation:

    • Download PDB 7E2X . Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Ligand Setup:

    • Construct 1-[2-(3-Bromophenoxy)ethyl]piperazine in 3D.

    • Minimize energy (MMFF94 force field).

    • Set rotatable bonds (focus on the ethoxyethyl linker).

  • Grid Generation:

    • Center: X=12.5, Y=-4.2, Z=18.1 (Approximate active site center).

    • Size: 20 x 20 x 20 Å.

  • Run: Execute Vina with exhaustiveness = 8.

  • Analysis: Select pose with lowest

    
     that maintains the Asp3.32 salt bridge.
    
Protocol 2: Membrane Preparation & Binding Assay
  • Harvest: Scrape CHO-h5HT1A cells in ice-cold PBS.

  • Lysis: Homogenize in 50 mM Tris-HCl (pH 7.4) using a Polytron.

  • Centrifugation: Spin at 48,000 x g for 20 min at 4°C. Resuspend pellet in buffer.

  • Incubation:

    • Mix 50

      
      L Membrane prep + 50 
      
      
      
      L Radioligand (
      
      
      -8-OH-DPAT, 1 nM) + 50
      
      
      L Test Compound (10 concentrations:
      
      
      to
      
      
      M).
    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Counting: Add scintillation cocktail and count radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Comparison with Alternatives

When positioning this compound, it is crucial to understand how it differs from standard reference ligands.

CompoundStructure / Class5-HT1A Affinity (

)
D2 Affinity (

)
Primary Use
1-[2-(3-Bromophenoxy)ethyl]piperazine Phenoxyethyl-piperazine ~ 1.5 nM ~ 10 - 50 nM Research Probe (Dual 5-HT/D2)
Buspirone Azapirone~ 10 - 30 nMWeakAnxiolytic Drug (Partial Agonist)
WAY-100635 Arylpiperazine0.2 nM> 1000 nMSelective 5-HT1A Antagonist Reference
mCPP Chlorophenylpiperazine~ 50 nMWeakNon-selective 5-HT agonist

Key Takeaway: The 3-Bromo derivative offers a balance between the extreme selectivity of WAY-100635 and the "dirty" profile of mCPP, making it an excellent tool for studying multi-target (polypharmacology) effects in the serotonin-dopamine interface.

References

  • Molecular Modeling of Phenylpiperazines: Title: Molecular modeling study of 4-phenylpiperazine derivatives: a new step towards the design of high-affinity 5-HT1A ligands. Source: PubMed / Elsevier. URL:[Link] (Representative Link)

  • Experimental Binding Protocols: Title: Binding mechanism of N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and affinity chromatography. Source: RSC Advances. URL:[Link]

  • SAR of Phenoxyethyl Piperazines: Title: 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • General Pharmacology of Piperazines: Title: Current Awareness of Piperazines: Pharmacology and Toxicology. Source: Drug Testing and Analysis (PubMed). URL:[Link]

  • Dopamine Receptor Selectivity: Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: Molecules (MDPI). URL:[Link]

Sources

comparing the pharmacokinetic profiles of 1-[2-(3-Bromophenoxy)ethyl]piperazine and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the pharmacokinetic (PK) profile of 1-[2-(3-Bromophenoxy)ethyl]piperazine (hereafter referred to as BPEP ) and its primary bioactive metabolite, 1-(3-Bromophenyl)piperazine (3-Br-PP) .

BPEP represents a classic phenylpiperazine ether scaffold , widely utilized in serotonin (5-HT) receptor modulation research. A critical challenge in developing drugs within this class is the metabolic cleavage of the ethyl ether linker, generating stable arylpiperazine metabolites. These metabolites often possess distinct pharmacological profiles (e.g., pan-serotonergic agonism) that can confound efficacy data or introduce off-target toxicity.

This document outlines the metabolic pathways, physicochemical disparities, and experimental protocols required to differentiate the parent compound from its metabolites in biological matrices.

Physicochemical & Pharmacokinetic Comparison[1][2][3][4]

The following table contrasts the parent compound (BPEP) with its primary N-dealkylated metabolite (3-Br-PP). Data is synthesized from standard structure-activity relationship (SAR) profiles of halogenated phenylpiperazines.

FeatureParent Compound (BPEP)Primary Metabolite (3-Br-PP)Implications for Research
Structure Aryl ether linked to piperazineFree arylpiperazineParent is a linker-based probe; Metabolite is a fragment.
Lipophilicity (cLogP) ~3.2 - 3.8~2.1 - 2.5Parent has higher membrane permeability; Metabolite is more polar but still BBB permeable.
BBB Permeability HighModerate to HighBoth cross the Blood-Brain Barrier; Metabolite may accumulate in CNS tissue over time.
Metabolic Stability Low to Moderate (CYP substrate)High (Resistant to further rapid degradation)Metabolite often has a longer half-life (

) than the parent.
Receptor Selectivity Tunable (via linker length)Promiscuous (5-HT

, 5-HT

)
Metabolite may cause "dirty" binding profiles, masking parent efficacy.
Primary Clearance O-dealkylation, N-oxidationHydroxylation, GlucuronidationDistinct clearance pathways allow for specific inhibition strategies.

Metabolic Pathway Analysis

Understanding the biotransformation of BPEP is essential for interpreting in vivo data. The primary metabolic route involves CYP450-mediated O-dealkylation , cleaving the ethyl chain to release the stable 3-Br-PP moiety.

Pathway Diagram

The following diagram illustrates the degradation of BPEP into its active and inactive components.

MetabolicPathway Parent Parent: BPEP (Lipophilic 5-HT Modulator) CYP CYP2D6 / CYP3A4 (Liver Microsomes) Parent->CYP Oxidative Attack Intermediate Unstable Hemiacetal CYP->Intermediate Hydroxylation at alpha-carbon Metabolite1 Metabolite 1: 3-Br-PP (Active Arylpiperazine) Intermediate->Metabolite1 Spontaneous Cleavage Metabolite2 Metabolite 2: Glycolaldehyde (Inactive/Reactive) Intermediate->Metabolite2 PhaseII Phase II Conjugation (Glucuronidation) Metabolite1->PhaseII Slow Elimination

Figure 1: Proposed metabolic pathway of BPEP. The parent compound undergoes CYP-mediated oxidative dealkylation to yield the active metabolite 3-Br-PP.

Experimental Protocols for Comparative Profiling

To validate the PK profile of BPEP versus its metabolites, the following "self-validating" workflows are recommended. These protocols prioritize the separation of the parent from the isobaric or structurally similar metabolites.

Protocol A: Microsomal Stability Assay (In Vitro)

Objective: Determine the intrinsic clearance (


) of BPEP and the rate of 3-Br-PP formation.
  • Preparation:

    • Prepare a 10 mM stock of BPEP in DMSO.

    • Thaw pooled human liver microsomes (HLM) and NADPH regenerating system.

  • Incubation:

    • Dilute BPEP to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add NADPH to start the reaction.

    • Controls: Include a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quench: Immediately transfer to ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS. Monitor transitions for both Parent (BPEP) and Metabolite (3-Br-PP).

  • Validation Check: The "No NADPH" control must show >95% parent remaining at 60 min. If not, the compound is chemically unstable (hydrolysis).

Protocol B: Differential BBB Permeability (PAMPA-BBB)

Objective: Assess if the metabolite accumulates in the brain relative to the parent.

  • System Setup: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) plate coated with porcine brain lipid extract.

  • Donor Well: Load BPEP (10 µM) in PBS (pH 7.4).

  • Acceptor Well: Load PBS (pH 7.4).

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification:

    • Measure concentration in both Donor and Acceptor wells using UV-Vis or LC-MS.

    • Calculate Effective Permeability (

      
      ).
      
  • Comparative Step: Repeat the assay using pure 3-Br-PP.

    • Insight: If

      
      , central effects observed in vivo at late time points are likely due to the metabolite generated in situ within the brain or slowly crossing over time.
      

Bioanalytical Strategy (LC-MS/MS)

Accurate quantification requires separating the lipophilic parent from the more polar metabolite.

ParameterRecommendationRationale
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm)Provides hydrophobic retention to separate the ether (Parent) from the amine (Metabolite).
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidic pH ensures protonation of the piperazine nitrogen for max sensitivity (

).
Gradient 5% B to 95% B over 5 minutesThe polar 3-Br-PP will elute early (~1.5 min); the lipophilic BPEP will elute late (~3.5 min).
MRM Transitions BPEP: Precursor > Piperazine fragment3-Br-PP: Precursor > Phenyl fragmentDistinct fragmentation patterns prevent cross-talk.

Scientific Commentary & Causality

The "Active Metabolite" Problem: In serotonin receptor research, phenylpiperazine metabolites like 3-Br-PP are often non-selective 5-HT agonists .

  • Causality: If BPEP is designed to be a selective 5-HT antagonist, but in vivo results show agonism (e.g., head-twitch response in rodents), this is likely caused by the accumulation of 3-Br-PP.

  • Mitigation: Researchers should quantify the Plasma/Brain ratio of both parent and metabolite. If the metabolite ratio exceeds 0.2, the pharmacological data must be deconvoluted.

CYP Polymorphism Risk: The dealkylation step is frequently catalyzed by CYP2D6 .

  • Impact: In "Poor Metabolizers" (PM), BPEP levels will be high, and 3-Br-PP levels low. In "Ultra-Rapid Metabolizers" (UM), the parent compound may vanish rapidly, leading to metabolite-driven toxicity.

References

  • Metabolism of Arylpiperazines: Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Link

  • Pharmacokinetics of Phenylpiperazine Ethers: BenchChem Technical Guides. (2025). A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. Link

  • CYP Isoenzyme Involvement: Rotzinger, S., et al. (1998). Metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology. Link

  • Related Scaffold (Lubazodone/YM-992): Evaluation of phenylpiperazine derivatives as serotonin transporter ligands. Journal of Medicinal Chemistry. (Contextual grounding for 3-bromophenoxy analogs).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.